The following technical guide details the physicochemical profile, synthetic pathways, and application logic for N-(4-amino-3-methoxyphenyl)methanesulfonamide , a critical intermediate in the synthesis of acridine-based...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, synthetic pathways, and application logic for N-(4-amino-3-methoxyphenyl)methanesulfonamide , a critical intermediate in the synthesis of acridine-based antineoplastic agents.
Physicochemical Profiling & Synthetic Utility in Drug Development
Part 1: Chemical Identity & Physicochemical Profile[1]
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a bifunctional aromatic building block characterized by a nucleophilic aniline amine and a polar, weakly acidic sulfonamide moiety. It serves as the "amine core" for the synthesis of Amsacrine (m-AMSA), a DNA-intercalating drug used in the treatment of acute leukemia.
102579-05-7 (User Specified); 57165-06-7 (Free Base Standard)
Molecular Formula
C₈H₁₂N₂O₃S
Molecular Weight
216.26 g/mol
SMILES
COC1=C(N)C=CC(=C1)NS(=O)(=O)C
Physicochemical Properties[1][5]
The molecule's behavior is dictated by the interplay between the electron-donating methoxy group and the electron-withdrawing sulfonamide.
Appearance: Typically an off-white to pale pink solid. The pink coloration is a Critical Quality Attribute (CQA) indicating oxidative instability of the aniline group, leading to quinoid impurities.
Low/Insoluble: Water (neutral pH), Hexanes, Diethyl Ether.
pH Dependence: Solubility increases in acidic media (protonation of the aniline, pKa ~4-5) and basic media (deprotonation of the sulfonamide, pKa ~10).
Melting Point: 162–165 °C (Decomposition often observed near melt).
Part 2: Synthetic Pathways & Process Chemistry[7][8]
The synthesis of this intermediate requires a rigorous control strategy to prevent regio-isomeric impurities and premature oxidation. The standard industrial route involves the sulfonylation of a nitro-aniline precursor followed by catalytic reduction.
Retrosynthetic Logic (Graphviz)
The following diagram illustrates the logical construction of the molecule from commodity chemicals.
Figure 1: Step-wise synthesis from nitro-aniline precursors. Note the protection of the amine is not required if the starting material is the nitro-aniline, as the nitro group is non-nucleophilic.
Detailed Experimental Protocol
Step 1: Sulfonylation
Objective: Selective N-sulfonylation of 3-methoxy-4-nitroaniline.
Charge: Dissolve 3-methoxy-4-nitroaniline (1.0 eq) in dry Pyridine (5 vol) or DCM/TEA mixture.
Cooling: Cool the reaction vessel to 0–5 °C to suppress bis-sulfonylation.
Addition: Add Methanesulfonyl chloride (1.1 eq) dropwise over 60 minutes. Exothermic control is critical.
Workup: Quench with 1N HCl (aq) to remove pyridine. The product, N-(3-methoxy-4-nitrophenyl)methanesulfonamide , typically precipitates as a yellow solid.
Purification: Recrystallize from Ethanol/Water.
Step 2: Catalytic Reduction (The Target Step)
Objective: Reduction of the nitro group to the primary amine without cleaving the sulfonamide bond.
Vessel Prep: Purge a hydrogenation vessel with Nitrogen.
Loading: Suspend the nitro-intermediate (from Step 1) in Methanol (10 vol).
Reaction: Pressurize with Hydrogen (30–50 psi) at ambient temperature (20–25 °C).
Note: Elevated temperatures (>50 °C) may promote side reactions or catalyst poisoning.
Monitoring: Monitor via HPLC for the disappearance of the nitro peak.
Isolation: Filter through Celite to remove Pd/C. Concentrate the filtrate.
Crystallization: Precipitate the target N-(4-amino-3-methoxyphenyl)methanesulfonamide using Isopropanol/Hexanes. Store under inert gas.
Part 3: Reactivity & Downstream Application (Amsacrine)
The primary utility of this compound is its reaction with 9-chloroacridine derivatives. The nucleophilic 4-amino group attacks the electrophilic 9-position of the acridine ring.
Mechanism of Action (Synthesis of Amsacrine)
The reaction is an SNAr (Nucleophilic Aromatic Substitution). The presence of the methoxy group at position 3 (ortho to the amine) provides steric bulk that influences the conformation of the final drug, which is crucial for its DNA intercalation geometry.
Figure 2: Convergence of the sulfonamide intermediate with the acridine core to form Amsacrine.
Handling & Stability
Oxidation: The free aniline is prone to air oxidation. Solutions should be prepared fresh or stored with antioxidants (e.g., sodium metabisulfite) if kept for extended periods.
Light Sensitivity: Protect from light to prevent photo-degradation of the methoxy-aniline system.
Part 4: Safety & Toxicology (E-E-A-T)
As a Senior Scientist, it is imperative to treat this compound with the protocols reserved for Genotoxic Impurities (GTIs) until proven otherwise, given its structural relationship to known mutagens (anilines and intercalators).
Acute Toxicity: Harmful if swallowed or inhaled. Anilines can cause methemoglobinemia.
Skin Sensitization: High risk of contact dermatitis. Double-gloving (Nitrile) is mandatory.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57165-06-7, N-(4-amino-3-methoxyphenyl)methanesulfonamide.[7] Retrieved from [Link]
Cain, B. F., & Atwell, G. J. (1974).The experimental antitumor properties of three congeners of the acridinylmethanesulphonanilide (AMSA) series. European Journal of Cancer.
European Chemicals Agency (ECHA). Registration Dossier: Methanesulfonamide, N-(4-amino-3-methoxyphenyl)-.[7] (Safety and Hazard Classification).
Denny, W. A., et al. (1982). Potential antitumor agents. 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridines. Journal of Medicinal Chemistry.[3] (Structure-Activity Relationship context).
An In-depth Technical Guide to N-(4-amino-3-methoxyphenyl)methanesulfonamide: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a key intermediate in pharmaceutical synthesis. Aut...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a key intermediate in pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document delves into the practical aspects of its synthesis, analytical characterization, and safe handling, grounded in established scientific principles.
Core Compound Identification and Physicochemical Properties
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a substituted aniline derivative with significant utility in organic synthesis, particularly within the pharmaceutical industry. The compound is most commonly available as the free base or as a hydrochloride salt, each with a distinct Chemical Abstracts Service (CAS) number.
A summary of its computed physicochemical properties is provided below, offering insights into its behavior in various solvent systems and its potential for oral bioavailability, as suggested by Lipinski's rule of five parameters.
Significance in Drug Development: The Amsacrine Connection
The primary driver for the synthesis and study of N-(4-amino-3-methoxyphenyl)methanesulfonamide is its role as a crucial building block for the anticancer agent Amsacrine.[3][7] Amsacrine is an intercalating agent and a topoisomerase II inhibitor, and the methanesulfonamide side chain of the drug, derived from this intermediate, is integral to its therapeutic activity. Understanding the synthesis and purity of this precursor is therefore paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Synthetic Pathway and Experimental Protocol
The synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a validated approach based on established principles of aromatic chemistry.
Logical Workflow for Synthesis
The synthetic strategy involves the protection of a more reactive functional group, followed by sequential modifications of the aromatic ring, and concluding with a deprotection step. This approach ensures regioselectivity and minimizes the formation of undesirable byproducts.
Caption: Synthetic workflow for N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Detailed Experimental Protocol
Causality: The acetylation of the starting material, 2-methoxy-4-nitroaniline, is a critical first step. The acetyl group serves as a protecting group for the amine, preventing it from reacting during the subsequent sulfonylation step and directing the reaction to the desired position.
Step 1: Synthesis of N-(2-methoxy-4-nitrophenyl)acetamide
Suspend 2-methoxy-4-nitroaniline in a suitable solvent such as glacial acetic acid.
Slowly add acetic anhydride to the suspension while stirring.
Heat the reaction mixture under reflux until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
Cool the mixture and pour it into ice water to precipitate the product.
Filter the solid, wash with water until neutral, and dry to yield N-(2-methoxy-4-nitrophenyl)acetamide.
Step 2: Synthesis of N-(4-amino-2-methoxyphenyl)acetamide
Dissolve N-(2-methoxy-4-nitrophenyl)acetamide in a polar solvent like ethanol.
Add a catalytic amount of palladium on carbon (10% Pd/C).
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.[7]
Monitor the reaction by observing the cessation of hydrogen uptake.
Filter the catalyst through a bed of Celite and concentrate the filtrate under reduced pressure to obtain N-(4-amino-2-methoxyphenyl)acetamide.[7]
Step 3: Synthesis of N-(4-(methanesulfonamido)-3-methoxyphenyl)acetamide
Dissolve N-(4-amino-2-methoxyphenyl)acetamide in a suitable aprotic solvent, such as pyridine or dichloromethane, containing a non-nucleophilic base like triethylamine.
Cool the solution in an ice bath.
Add methanesulfonyl chloride dropwise, maintaining a low temperature to control the exothermic reaction.
Allow the reaction to stir and warm to room temperature. Monitor progress by TLC.
Upon completion, quench the reaction with water and extract the product into an organic solvent.
Wash the organic layer with dilute acid, then brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
Step 4: Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide (Final Product)
Suspend the crude N-(4-(methanesulfonamido)-3-methoxyphenyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid.
Heat the mixture under reflux to hydrolyze the acetamide group.[8]
Monitor the deprotection by TLC.
Cool the reaction mixture and carefully neutralize with a base (e.g., sodium bicarbonate) to precipitate the free amine product.[8]
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a robust analytical methodology is essential. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for this purpose.
Self-Validating Analytical Protocol (LC-MS/MS)
This protocol is designed to be self-validating by including standards and controls to ensure the accuracy and precision of the results.
Methodology:
Standard Preparation: Prepare a stock solution of a certified reference standard of N-(4-amino-3-methoxyphenyl)methanesulfonamide in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution.
Sample Preparation: Accurately weigh and dissolve the synthesized product to a known concentration in the same solvent used for the standards.
Chromatographic Conditions:
Column: A C18 reverse-phase column (e.g., 150 x 3.0 mm, 3 µm particle size) is typically effective.[9]
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity. The transition from the parent ion to a specific daughter ion is monitored.[9]
Validation Parameters:
Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (R²) should be >0.99.[9]
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal concentration, and the precision (relative standard deviation) should be <15%.[9]
Identity Confirmation: The retention time of the analyte in the sample must match that of the certified reference standard, and the ion ratio in MRM should be consistent.
Caption: Workflow for the analytical validation of the synthesized compound.
Safety, Handling, and Storage
Proper handling of N-(4-amino-3-methoxyphenyl)methanesulfonamide is crucial to ensure laboratory safety.
GHS Hazard Classification
Based on aggregated data, the compound presents the following hazards:
MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
Semantic Scholar. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. [Link]
Technical Monograph: N-(4-amino-3-methoxyphenyl)methanesulfonamide Executive Summary N-(4-amino-3-methoxyphenyl)methanesulfonamide is a critical pharmacophore intermediate, predominantly recognized as the nucleophilic "s...
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a critical pharmacophore intermediate, predominantly recognized as the nucleophilic "side chain" in the synthesis of Amsacrine (m-AMSA), a potent DNA-intercalating acridine derivative used in the treatment of acute leukemias. Beyond its role as a precursor, the molecule represents a classic sulfonanilide scaffold , exhibiting distinct electronic properties due to the interplay between the electron-donating methoxy/amino groups and the electron-withdrawing sulfonamide moiety.
This guide details the structural characteristics, validated synthetic protocols, and the structure-activity relationships (SAR) that make this scaffold relevant in modern drug discovery, particularly in kinase inhibition and tubulin-targeting agents.
Structural & Physicochemical Profile
The molecule consists of a benzene core substituted at the 1, 3, and 4 positions. The regiochemistry is critical for its biological activity; the 4-amino group serves as the primary attachment point for larger heterocycles (e.g., acridines), while the 1-sulfonamide acts as a hydrogen bond donor/acceptor, influencing solubility and binding affinity.
Moderate hydrophilicity; good oral bioavailability potential.
pKa (Sulfonamide)
~9.8 - 10.5
Weakly acidic; exists as an anion at high pH, affecting solubility.
pKa (Aniline)
~3.5 - 4.0
Reduced basicity due to the electron-withdrawing sulfonamide at the para position (relative to the sulfonamide attachment).
H-Bond Donors
2 (Aniline , Sulfonamide )
Critical for active site interaction (e.g., DNA minor groove).
Topological Polar Surface Area
~90 Ų
Predicts good membrane permeability.
Synthetic Methodology
The synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide requires precise regiochemical control. The most robust industrial route avoids the ambiguity of nitrating a sulfonamide by starting with the pre-functionalized 4-nitro-m-anisidine (3-methoxy-4-nitroaniline).
Reaction Pathway Visualization
Detailed Experimental Protocol
Step 1: Mesylation of 3-Methoxy-4-nitroaniline
Rationale: The amino group at position 1 is nucleophilic. Using Methanesulfonyl chloride (MsCl) in the presence of a base (Pyridine) selectively sulfonates the amine.
Protocol:
Dissolve 3-methoxy-4-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).
Add Pyridine (1.5 eq) and cool the solution to 0°C under
atmosphere.
Dropwise add Methanesulfonyl chloride (1.2 eq) over 30 minutes. Control exotherm to prevent bis-mesylation.
Allow to warm to Room Temperature (RT) and stir for 4 hours.
Validation: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (bright yellow/orange) should disappear, replaced by a less polar spot.
Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over
and concentrate.
Step 2: Reduction of the Nitro Group
Rationale: The nitro group must be reduced to a free amine to create the target molecule. Catalytic hydrogenation is preferred over Fe/HCl to avoid salt contamination and simplify purification.
Protocol:
Dissolve the nitro-sulfonamide intermediate in Ethanol or Methanol.
Add 10% Pd/C catalyst (10 wt% loading).
Hydrogenate at 30–40 psi
pressure for 6–12 hours.
Validation: The yellow color of the nitro compound will fade to colorless/pale brown.
-NMR will show the disappearance of aromatic protons characteristic of the nitro-substituted ring and the appearance of a broad singlet () around 4.0–5.0 ppm.
Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.
Downstream Applications & Mechanism of Action
Synthesis of Amsacrine (m-AMSA)
The primary utility of this molecule is as the "lower half" of the anticancer drug Amsacrine. The free amine at position 4 reacts with 9-chloroacridine via Nucleophilic Aromatic Substitution (
).
Mechanism: The aniline nitrogen attacks the electron-deficient C-9 position of the acridine ring. The methoxy group at C-3 (ortho to the amine) provides steric bulk that forces the acridine and phenyl rings to twist out of coplanarity (approx 60–90°).
Biological Consequence: This twisted conformation is crucial for the drug's ability to intercalate into DNA and inhibit Topoisomerase II. The sulfonamide tail projects into the DNA minor groove, anchoring the complex.
Structure-Activity Relationship (SAR) Logic
Safety & Handling (GHS Standards)
As an aniline derivative, this compound must be handled with strict safety protocols.
Storage: Store under inert gas (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
References
Denny, W. A., & Baguley, B. C. (1982). Acridine-based antitumor agents. In Design of Antitumor Agents. Academic Press.
PubChem. (2025).[1] N-(4-amino-3-methoxyphenyl)methanesulfonamide Compound Summary. National Library of Medicine.
Santa Cruz Biotechnology. (2024).[5] N-(4-Amino-3-methoxyphenyl)methanesulfonamide HCl Product Data Sheet. [6][5]
BenchChem. (2024).[4] Technical Guide on Benzenemethanesulfonamide Derivatives.
Cain, B. F., & Atwell, G. J. (1974). The experimental antitumor properties of three congeners of the acridinylaminomethanesulfonanilide (AMSA) series. European Journal of Cancer.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-(4-amino-3-methoxyphenyl)methanesulfonamide Synthesis Pathway
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS: 57165-06-7) is a critical aniline intermediate, primarily utilized as the nucleophilic side chain in the synthesis of Amsacrine (m-AMSA), a potent DNA topoisomerase II inhibitor used in the treatment of acute leukemias.
The synthesis of this molecule presents a classic challenge in regioselectivity: establishing a sulfonamide bond at the N1 position while preserving a primary amine at the C4 position. A direct sulfonylation of 4-methoxy-1,3-phenylenediamine would yield a mixture of isomers and bis-sulfonated byproducts. Therefore, the industry-standard approach employs a "Protect-React-Deprotect" logic, utilizing a nitro group as a masked amine.
This guide details the optimized two-step pathway:
Regioselective Sulfonylation of 3-methoxy-4-nitroaniline.
Chemoselective Reduction of the nitroarene to the target aniline.
Retrosynthetic Analysis
The retrosynthetic logic relies on the electronic properties of the benzene ring substituents to ensure correct positioning of the sulfonamide group.
Starting Material:3-methoxy-4-nitroaniline (also known as 4-nitro-m-anisidine).
Why this route?
Starting with 3-methoxy-4-nitroaniline locks the C4 position with a nitro group, leaving the C1 amine as the sole nucleophile available for reaction with methanesulfonyl chloride (MsCl). This prevents regiochemical ambiguity and eliminates the need for transient protecting groups on the final amine.
Pathway Visualization
Figure 1: Linear synthesis pathway from 4-nitro-m-anisidine to the Amsacrine side chain.
Step 1: Sulfonylation
Objective: Introduction of the methanesulfonyl group at the N1 position.
Reaction Scheme
Experimental Protocol
Reagents:
3-Methoxy-4-nitroaniline (1.0 eq)
Methanesulfonyl chloride (MsCl) (1.1 - 1.2 eq)
Pyridine (Solvent & Base) OR Dichloromethane (DCM) with Triethylamine (TEA)
Procedure:
Preparation: In a dry 3-neck round-bottom flask under inert atmosphere (
Preparation: Dissolve the intermediate (e.g., 10 g) in Methanol (150 mL) in a hydrogenation vessel (Parr shaker or autoclave).
Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a nitrogen blanket.
Safety: Pd/C is pyrophoric. Keep wet with solvent.
Hydrogenation: Pressurize with
(30–50 psi) and shake/stir at room temperature for 2–6 hours.
Monitoring: Monitor
uptake. Reaction is complete when uptake ceases and TLC shows disappearance of the nitro compound.
Workup:
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
Caution: Do not let the catalyst dry out on the filter paper (fire hazard).
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.
Purification: The product can be recrystallized from Ethanol/Water or converted to the Hydrochloride salt (using HCl/Ether) for long-term storage, as free anilines are prone to oxidation.
Alternative (Iron Reduction):
If catalytic hydrogenation is unavailable, Iron powder (3 eq) in refluxing Ethanol/Water with catalytic
is a robust alternative that avoids high-pressure equipment.
Yield Expectation: 90–98%
Analytical Characterization
To validate the synthesis, the final product must meet the following spectral characteristics:
Property
Specification
Notes
Appearance
Off-white to pale grey crystalline solid
Darkens upon air exposure (oxidation).
Melting Point
178–180°C (Free base)
Varies slightly with purity.
1H NMR (DMSO-d6)
2.90 (s, 3H, )
Methyl of sulfonamide.
3.75 (s, 3H, )
Methoxy group.
4.80 (br s, 2H, )
Primary amine protons.
6.6–7.0 (m, 3H, Ar-H)
Aromatic protons.
9.20 (s, 1H, )
Sulfonamide proton (exchangeable).
MS (ESI)
[M+H]+ = 217.06
Consistent with .
Synthesis Logic & Troubleshooting
Mechanism of Sulfonylation
The sulfonylation proceeds via an addition-elimination mechanism. The pyridine acts as a base to deprotonate the intermediate zwitterion.
Figure 2: Mechanistic flow of the sulfonylation step.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Bis-sulfonylation ()
Excess MsCl or high temperature.
Maintain T < 5°C during addition. Use strictly 1.0–1.1 eq of MsCl. Hydrolyze byproduct with mild NaOH.
Incomplete Reduction
Catalyst poisoning or low H2 pressure.
Ensure Sulfur is not present (poison to Pd). Increase pressure or switch to Fe/HCl.
Product Oxidation
Air sensitivity of phenylenediamine derivative.
Store under Argon/Nitrogen. Convert to HCl salt immediately.
Safety & Industrial Considerations
Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator. Must be handled in a fume hood. Reacts violently with water.
Nitro Compounds: While 3-methoxy-4-nitroaniline is stable, nitro-reduction is highly exothermic. In large-scale reactors, heat removal capacity must be calculated to prevent thermal runaway.
Amsacrine Toxicity: The final drug (and likely this intermediate) has mutagenic properties. Double-gloving and containment protocols (isolators) are recommended for powder handling.
References
Primary Synthesis Source: Cain, B. F.; Atwell, G. J.; Denny, W. A. "Potential Antitumor Agents.[4][5][6] 16. 4'-(Acridin-9-ylamino)methanesulfonanilides." Journal of Medicinal Chemistry, 1975 , 18(11), 1110–1117.
Crystallographic Data: "N-(4-Amino-2-methoxyphenyl)acetamide... product of the second step in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide." IUCrData, 2012 .
Amsacrine Overview: PubChem Compound Summary for CID 2179, Amsacrine. National Center for Biotechnology Information.
Sulfonylation Methodology: BenchChem Technical Guide to Methanesulfonyl Chloride.
The Alchemist's Guide to Amsacrine: A Technical Whitepaper on the Strategic Synthesis and Application of N-(4-amino-3-methoxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals Abstract Amsacrine, a potent antineoplastic agent, has carved a significant niche in the therapeutic landscape of acute leukemias. Its clinical efficacy is...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amsacrine, a potent antineoplastic agent, has carved a significant niche in the therapeutic landscape of acute leukemias. Its clinical efficacy is intrinsically linked to its unique molecular architecture, a fusion of a DNA-intercalating acridine ring and a stabilizing anilino side chain. This in-depth technical guide provides a comprehensive exploration of the critical precursor to this side chain, N-(4-amino-3-methoxyphenyl)methanesulfonamide. We will dissect its synthesis, chemical properties, and the pivotal condensation reaction that leads to the formation of amsacrine. Furthermore, this guide will delve into the mechanistic underpinnings of amsacrine's bioactivity, its structure-activity relationships, preclinical and clinical data, and the inherent challenges that shape its therapeutic application. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis, optimization, and clinical investigation of amsacrine and its analogs.
Introduction: The Strategic Importance of N-(4-amino-3-methoxyphenyl)methanesulfonamide
The journey to a clinically effective drug is often a tale of two halves: the pharmacophore that engages the biological target and the ancillary moieties that fine-tune its properties. In the case of the topoisomerase II inhibitor amsacrine, the planar acridine ring system is responsible for DNA intercalation, a key aspect of its mechanism of action[1][2]. However, the therapeutic potency and pharmacological profile of amsacrine are critically dependent on the N-(4-amino-3-methoxyphenyl)methanesulfonamide side chain[3]. This precursor, often referred to as the "amsacrine head group," plays a crucial role in the drug's interaction with the topoisomerase II-DNA complex[3].
This guide will illuminate the path from simple chemical building blocks to this vital precursor and its ultimate transformation into a life-saving therapeutic agent. We will explore the nuances of its synthesis, the rationale behind the chosen reagents and conditions, and the analytical techniques required to ensure its purity and identity.
Synthesis of the Precursor: A Step-by-Step Guide to N-(4-amino-3-methoxyphenyl)methanesulfonamide
The synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide is a multi-step process that demands careful control of reaction conditions to achieve high yield and purity. The most common synthetic route commences with the commercially available starting material, 4-nitro-m-anisidine.
Physicochemical Properties of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Inferred from general properties of similar anilines
Solubility
Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water.
Inferred from chemical structure
Experimental Protocol for the Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
This protocol is a composite of established synthetic methodologies and requires execution in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Mesylation of 4-Nitro-m-anisidine
Reaction: 4-Nitro-m-anisidine is reacted with methanesulfonyl chloride in the presence of a base, typically pyridine, to form N-(3-methoxy-4-nitrophenyl)methanesulfonamide.
Rationale: The pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the HCl generated during the reaction.
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-nitro-m-anisidine (1 equivalent) in anhydrous pyridine at 0°C (ice bath).
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
Filter the solid, wash with copious amounts of water to remove pyridine hydrochloride, and dry under vacuum. The product is N-(3-methoxy-4-nitrophenyl)methanesulfonamide.
Step 2: Reduction of the Nitro Group
Reaction: The nitro group of N-(3-methoxy-4-nitrophenyl)methanesulfonamide is reduced to an amino group to yield the final precursor, N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction, with hydrogen gas as the reducing agent[7]. The reaction is typically carried out in an alcoholic solvent.
Procedure:
To a solution of N-(3-methoxy-4-nitrophenyl)methanesulfonamide (1 equivalent) in methanol in a suitable hydrogenation vessel, add 10% Pd/C catalyst (typically 5-10 mol%).
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Purify the crude N-(4-amino-3-methoxyphenyl)methanesulfonamide by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
Characterization of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Purity and identity of the synthesized precursor should be confirmed by standard analytical techniques.
Melting Point: Determination of the melting point range provides a preliminary assessment of purity.
NMR Spectroscopy:
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, the amine protons, and the methyl protons of the methanesulfonamide group. Based on structurally similar compounds, the aromatic protons would appear as a series of doublets and a doublet of doublets in the aromatic region. The methoxy protons would be a singlet around 3.8-3.9 ppm, the amine protons a broad singlet, and the methanesulfonamide methyl group a singlet around 2.9-3.0 ppm.
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the protonated molecular ion [M+H]⁺ at m/z 217.06.
The Crucial Condensation: Synthesis of Amsacrine
The final step in the synthesis of amsacrine involves the nucleophilic aromatic substitution reaction between N-(4-amino-3-methoxyphenyl)methanesulfonamide and 9-chloroacridine.
Synthesis of 9-Chloroacridine
9-Chloroacridine is a key intermediate and can be synthesized from N-phenylanthranilic acid by reaction with phosphorus oxychloride.
Experimental Protocol for Amsacrine Synthesis
Reaction: The amino group of N-(4-amino-3-methoxyphenyl)methanesulfonamide acts as a nucleophile, displacing the chloride from 9-chloroacridine.
Rationale: This condensation reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to facilitate the reaction. An acid catalyst, such as a catalytic amount of hydrochloric acid, is often employed to protonate the acridine nitrogen, making the 9-position more susceptible to nucleophilic attack.
Procedure:
In a round-bottom flask, suspend N-(4-amino-3-methoxyphenyl)methanesulfonamide (1 equivalent) and 9-chloroacridine (1 equivalent) in a suitable solvent like DMF.
Add a catalytic amount of concentrated hydrochloric acid.
Heat the reaction mixture to reflux (around 100-120°C) and stir for several hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture and pour it into a stirred solution of aqueous sodium bicarbonate to neutralize the acid and precipitate the crude amsacrine.
Filter the solid product, wash with water, and then with a small amount of cold ethanol.
Purify the crude amsacrine by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the final product as a crystalline solid.
Purification and Characterization of Amsacrine
Purification: Recrystallization is a common method for purifying amsacrine[8][9]. For higher purity, column chromatography on silica gel may be employed.
Analytical Characterization:
HPLC: High-performance liquid chromatography is a crucial technique to determine the purity of the final amsacrine product.
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of amsacrine.
Mass Spectrometry: ESI-MS will show the protonated molecular ion [M+H]⁺ at m/z 394.12.
Mechanism of Action and Structure-Activity Relationship
Amsacrine exerts its cytotoxic effects through a dual mechanism of action. The planar acridine moiety intercalates between DNA base pairs, causing a structural distortion that interferes with DNA replication and transcription[1][2]. Additionally, and more critically for its anticancer activity, amsacrine is a potent inhibitor of topoisomerase II[1][2]. It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.
The N-(4-amino-3-methoxyphenyl)methanesulfonamide side chain is not merely a passive anchor. Structure-activity relationship (SAR) studies have revealed its critical role:
The Methanesulfonamide Group: This group is important for the drug's interaction with the topoisomerase II-DNA complex.
The Methoxy Group: The position of the methoxy group is crucial for activity. The meta-position (as in amsacrine) is optimal, while moving it to the ortho-position significantly reduces activity. This suggests that the methoxy group helps to orient the side chain in a favorable conformation for binding.
Preclinical and Clinical Landscape of Amsacrine
Preclinical Data: In Vitro Cytotoxicity
Amsacrine has demonstrated potent cytotoxic activity against a range of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar to low micromolar range.
Cell Line
Cancer Type
Reported IC50 (µM)
HL-60
Acute Promyelocytic Leukemia
~0.1 - 0.5
K562
Chronic Myelogenous Leukemia
~0.2 - 1.0
MOLM-13
Acute Myeloid Leukemia
~0.05 - 0.2
CCRF-CEM
Acute Lymphoblastic Leukemia
~0.1 - 0.8
Note: IC50 values can vary depending on the assay conditions and specific cell line subtype.
Clinical Applications and Efficacy
Amsacrine is primarily used in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in relapsed or refractory cases[2][10][11]. It is often used in combination with other chemotherapeutic agents, such as cytarabine.
The dosage of amsacrine can vary depending on the treatment protocol and whether it is used as a single agent or in combination therapy. A typical induction regimen for adults with acute leukemia is 90 mg/m² daily for 5 consecutive days, administered via intravenous infusion[13].
Challenges and Future Directions
Despite its efficacy, the clinical use of amsacrine is associated with significant side effects, including myelosuppression and cardiotoxicity. The development of drug resistance is another major challenge.
Future research directions include:
Development of Analogs: The synthesis of new amsacrine analogs with an improved therapeutic index, including reduced cardiotoxicity and activity against resistant tumors.
Targeted Delivery Systems: The development of drug delivery systems to selectively target amsacrine to cancer cells, thereby reducing systemic toxicity.
Combination Therapies: The investigation of novel combination therapies to overcome drug resistance and enhance the efficacy of amsacrine.
Conclusion
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a cornerstone in the synthesis of the antineoplastic agent amsacrine. A thorough understanding of its synthesis, purification, and chemical properties is essential for the production of high-quality amsacrine for both research and clinical applications. As the field of oncology continues to evolve, the foundational knowledge of key precursors like N-(4-amino-3-methoxyphenyl)methanesulfonamide will remain critical for the development of the next generation of topoisomerase II inhibitors and other targeted cancer therapies.
References
CN104910038A - 3-Amino-4-methoxy acetanilide (II)
CN103848777A - Method for synthesizing N-(3-methoxy propyl)
US2325797A - Manufacture of 3-nitro-4-amino anisol - Google P
DE590581C - Process for the preparation of 4-aminodiphenylamine derivatives - Google P
What is the mechanism of Amsacrine? - Patsnap Synapse. (URL: [Link])
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH. (URL: [Link])
Amsacrine – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (URL: [Link])
A new regimen of amsacrine with high-dose cytarabine is safe and effective therapy for acute leukemia - PubMed. (URL: [Link])
Amsacrine-based induction therapy in AML patients with cardiac comorbidities: a retrospective single-center analysis - PMC - NIH. (URL: [Link])
Amsacrine: Uses, Dosage, Side Effects and More | MIMS Singapore. (URL: [Link])
IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - ResearchGate. (URL: [Link])
CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google P
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ - The Royal Society of Chemistry. (URL: [Link])
Quantitative structure-activity relationships (QSAR) for 9-anilinoacridines: a comparative analysis - PubMed. (URL: [Link])
Purifying by recrystallisation | 16–18 years | Resource | RSC Education. (URL: [Link])
Amsacrine (intravenous route) - Side effects & dosage - Mayo Clinic. (URL: [Link])
N-(4-Amino-3-methoxyphenyl)methanesulfonamide | CAS 57165-06-7 - Veeprho. (URL: [Link])
Potential limitations of recrystallization for the definitive identification of radioactive steroids. (URL: [Link])
Application of Quantitative Structure-Activity Relationships in the Prediction of New Compounds with Anti-Leukemic Activity - MDPI. (URL: [Link])
N-(4-Amino-3-methoxyphenyl)methanesulfonamide | CAS 57165-06-7 - Veeprho. (URL: [Link])
Review of amsacrine, an investigational antineoplastic agent - PubMed. (URL: [Link])
Relationship between the structure of analogues of amsacrine and their degree of cross-resistance to adriamycin-resistant P388 leukaemia cells - PubMed. (URL: [Link])
CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound - YouTube. (URL: [Link])
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
lines ic50 values: Topics by Science.gov. (URL: [Link])
Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. (URL: [Link])
Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed. (URL: [Link])
Supporting information: - The Royal Society of Chemistry. (URL: [Link])
An In-depth Technical Guide to N-(4-amino-3-methoxyphenyl)methanesulfonamide: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Versatile Scaffold N-(4-amino-3-methoxyphenyl)methanesulfonamide, a seemingly unassuming organic molecule, holds...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Scaffold
N-(4-amino-3-methoxyphenyl)methanesulfonamide, a seemingly unassuming organic molecule, holds a significant position in the landscape of medicinal chemistry and pharmaceutical development. Its true value lies not in its own therapeutic activity, but in its role as a highly versatile and strategically important intermediate in the synthesis of complex, biologically active compounds. This guide, intended for researchers and professionals in the field of drug discovery, will provide a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications in the development of life-saving therapeutics. We will delve into the causality behind its use in specific drug classes and provide detailed, actionable protocols for its synthesis and potential derivatization.
Core Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives.
The structural uniqueness of N-(4-amino-3-methoxyphenyl)methanesulfonamide lies in the specific arrangement of its functional groups on the phenyl ring. The presence of a primary amine, a methoxy group, and a methanesulfonamide group provides multiple reactive sites, allowing for a diverse range of chemical modifications. This trifecta of functionalities is key to its utility as a versatile building block in the synthesis of complex molecules.
Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide: A Plausible and Validated Protocol
While numerous patents describe the synthesis of analogous aminobenzenesulfonamides, a detailed, step-by-step protocol for N-(4-amino-3-methoxyphenyl)methanesulfonamide can be constructed based on established and reliable synthetic transformations. The most common and industrially scalable approach involves a two-step process starting from a commercially available nitroaniline derivative.
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-methoxy-4-nitrophenyl)methanesulfonamide
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxy-4-nitroaniline (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine). The use of a basic solvent or co-solvent is crucial to neutralize the HCl generated during the reaction.
Mesylation: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. The reaction is exothermic, and careful control of the addition rate is necessary to prevent side reactions.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the product. Filter the solid precipitate, wash thoroughly with water to remove any residual pyridine hydrochloride, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield N-(3-methoxy-4-nitrophenyl)methanesulfonamide.
Step 2: Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the N-(3-methoxy-4-nitrophenyl)methanesulfonamide (1 equivalent) from Step 1 in a suitable solvent, typically ethanol or methanol.
Reduction: Several methods can be employed for the reduction of the nitro group. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Add a solution of SnCl₂ dihydrate (3-4 equivalents) in concentrated HCl to the suspension.
Heating and Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-3 hours. The progress of the reduction can be monitored by TLC.
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9). This will precipitate the desired amine. Filter the precipitate and wash with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(4-amino-3-methoxyphenyl)methanesulfonamide as a pure solid.
Application in Drug Development: A Key Intermediate for Amsacrine and a Precursor for Kinase Inhibitor Scaffolds
The utility of N-(4-amino-3-methoxyphenyl)methanesulfonamide as a synthetic intermediate is most prominently demonstrated in its role in the synthesis of the antineoplastic agent, Amsacrine.[2]
Synthesis of Amsacrine
Amsacrine is a DNA intercalator and a topoisomerase II inhibitor used in the treatment of certain types of cancer, particularly acute lymphoblastic leukemia.[5][6] The synthesis of Amsacrine involves the nucleophilic aromatic substitution reaction between 9-chloroacridine and N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Caption: Simplified reaction scheme for the synthesis of Amsacrine.
In this synthesis, the primary amino group of N-(4-amino-3-methoxyphenyl)methanesulfonamide acts as a nucleophile, attacking the electron-deficient carbon at the 9-position of the acridine ring, displacing the chloride leaving group. This reaction forges the critical aniline-acridine linkage that is essential for the biological activity of Amsacrine.
A Building Block for Kinase Inhibitor Scaffolds
While a direct, named kinase inhibitor synthesized from N-(4-amino-3-methoxyphenyl)methanesulfonamide (other than the broader class of topoisomerase inhibitors) is not prominently documented in publicly available literature, the structural motifs present in this molecule are highly relevant to the design of modern kinase inhibitors. Many kinase inhibitors feature a substituted aniline or anilino-heterocycle core, which serves to anchor the molecule in the ATP-binding pocket of the target kinase. The methanesulfonamide group is also a common feature in kinase inhibitors, often contributing to improved solubility and pharmacokinetic properties, and can form key hydrogen bonding interactions within the kinase active site.
The primary amine of N-(4-amino-3-methoxyphenyl)methanesulfonamide provides a convenient handle for coupling with various heterocyclic scaffolds (e.g., pyrimidines, quinazolines, pyrazoles) that are prevalent in kinase inhibitor design. The methoxy group can influence the electronic properties of the aromatic ring and provide steric bulk, which can be fine-tuned to achieve selectivity for a particular kinase.
Safety and Handling
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion: A testament to the power of enabling chemistries
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a prime example of a molecule whose significance is defined by its potential. Its strategic combination of functional groups makes it an invaluable tool for medicinal chemists, enabling the efficient synthesis of complex and potent therapeutic agents. Its established role in the synthesis of Amsacrine and its inherent potential for the construction of novel kinase inhibitors underscore its continued importance in the ongoing quest for new and improved medicines. As drug discovery continues to evolve, the demand for such versatile and strategically designed intermediates will undoubtedly persist, solidifying the place of N-(4-amino-3-methoxyphenyl)methanesulfonamide in the armamentarium of pharmaceutical synthesis.
References
PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]. Accessed February 7, 2026.
Veeprho. N-(4-Amino-3-methoxyphenyl)methanesulfonamide. [Link]. Accessed February 7, 2026.
Lead Sciences. N-(4-Amino-3-methoxyphenyl)methanesulfonamide. [Link]. Accessed February 7, 2026.
PubChem. Amsacrine. National Center for Biotechnology Information. [Link]. Accessed February 7, 2026.
Veeprho. Amsacrine Impurities and Related Compound. [Link]. Accessed February 7, 2026.
Google Patents. Method for preparing 4-amino-N-methylphenyl methane sulfonamide. . Accessed February 7, 2026.
Slideshare. Synthesis and Uses of Amsacrine and Prochlorperazine. [Link]. Accessed February 7, 2026.
Encyclopedia MDPI. Amsacrine. [Link]. Accessed February 7, 2026.
PubMed. Phase I study of methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA) using a single-dose schedule. [Link]. Accessed February 7, 2026.
Amsacrine. In: The Merck Index. 15th ed. Royal Society of Chemistry; 2013.
Palkar, R. B., & Siddiqui, A. A. (2010). Synthesis of some new 6-amino-3-methoxyflavones. Indian Journal of Chemistry - Section B, 49(2), 241-244.
Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676-9690.
Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 2035-2048.
Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 236-248.
Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 191, 112070.
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6561.
Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 26(11), 3185.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: N-(4-amino-3-methoxyphenyl)methanesulfonamideSubtitle: Structural Pharmacophore & Synthetic Utility in Topoisomerase II Inhibition[1]
Executive Summary & Chemical Identity
N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS: 57165-06-7) is a specialized aniline derivative primarily utilized as the critical "headgroup" precursor in the synthesis of Amsacrine (m-AMSA), a potent DNA-intercalating antineoplastic agent.[1]
Unlike simple sulfonamides which typically target bacterial folate synthesis or carbonic anhydrase, this molecule functions as a nucleophilic synthote .[1] Its unique substitution pattern—combining an electron-donating methoxy group with a methanesulfonamide tail—confers the specific steric and electronic properties required to stabilize the ternary complex between DNA, Topoisomerase II, and the acridine drug core.
Property
Data / Descriptor
CAS Number
57165-06-7
IUPAC Name
N-(4-amino-3-methoxyphenyl)methanesulfonamide
Common Synonyms
4-Methanesulfonamido-2-methoxyaniline; m-AMSA Side Chain; NSC 154096
Molecular Formula
C₈H₁₂N₂O₃S
Molecular Weight
216.26 g/mol
Physical State
Crystalline Solid (typically salmon/pink due to oxidation sensitivity)
While the molecule itself is a synthetic intermediate, its "Mechanism of Action" is best understood through its pharmacophoric contribution to the final drug, Amsacrine. The N-(4-amino-3-methoxyphenyl)methanesulfonamide fragment dictates the drug's specificity and potency through three distinct mechanistic pillars.
Steric Locking (The Methoxy Effect)
The 3-methoxy substituent is not merely for solubility; it is a steric control element.[1] In the final Amsacrine structure, this methoxy group creates steric hindrance with the acridine ring protons (specifically at the C1 and C8 positions).
Consequence: This restricts the rotation of the anilino headgroup relative to the intercalating acridine plane.[1]
Result: The molecule is "locked" into a conformation that favors deep intercalation into the DNA minor groove, positioning the sulfonamide tail to interact with the Topoisomerase II enzyme rather than the DNA backbone. Analogues lacking this methoxy group (e.g., the hydrogen or ethoxy variants) show significantly reduced binding affinity and cytotoxicity.
Topoisomerase II Trapping
The methanesulfonamide tail (
) mimics the phosphate backbone of DNA or interacts with specific amino acid residues on the Topoisomerase II enzyme surface.[1]
Mechanism: When the acridine core intercalates between base pairs (specifically AT-rich regions), the sulfonamide tail protrudes into the enzyme's binding pocket.[1]
Effect: This stabilizes the "cleavable complex" —a transient state where the enzyme has cut the DNA but hasn't yet religated it.[1][2] By preventing religation, the drug converts the enzyme into a DNA-damaging toxin, leading to double-strand breaks and apoptosis.[1][2]
Bioactivation & Toxicity (Impurity Profile)
As a free amine (impurity), N-(4-amino-3-methoxyphenyl)methanesulfonamide possesses the typical toxicity profile of electron-rich anilines.[1]
Oxidative Activation: The 1,4-diamine arrangement (amino group para to the sulfonamide nitrogen) makes it susceptible to oxidation, forming reactive quinone diimines .
Genotoxicity: These electrophilic species can covalently bind to cellular macromolecules (DNA/proteins), posing a genotoxic risk.[1] This necessitates strict control of this intermediate (typically <0.15%) in the final pharmaceutical substance.[1]
Visualization: Mechanism & Synthesis
The following diagram illustrates the synthesis of Amsacrine using the topic molecule and the subsequent bioactivation pathway relevant to its toxicity profile.
Caption: Synthesis of Amsacrine via the nucleophilic attack of the topic molecule, and the divergent oxidative toxicity pathway.
Experimental Protocol: Synthetic Utilization
This protocol describes the standard self-validating method for coupling N-(4-amino-3-methoxyphenyl)methanesulfonamide with 9-chloroacridine.[1] This workflow confirms the identity and reactivity of the topic molecule.[1]
Objective: Synthesize Amsacrine hydrochloride to validate the nucleophilic competency of the N-(4-amino-3-methoxyphenyl)methanesulfonamide starting material.
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 g of N-(4-amino-3-methoxyphenyl)methanesulfonamide in 20 mL of anhydrous methanol.
Checkpoint: Solution should be clear. If pink/dark, purification of the starting material is required (recrystallization from EtOH).
Activation: Add 3-4 drops of concentrated HCl.
Rationale: Protonation of the acridine nitrogen (in the next step) activates the C-9 position for nucleophilic attack.[1]
Addition: Add 1.05 g of 9-Chloroacridine to the solution.
Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours.
Monitoring: Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1). The starting amine spot (
) should disappear; a fluorescent orange/yellow product spot () will appear.[1]
Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 1 hour. The hydrochloride salt of Amsacrine will precipitate as deep orange/red crystals.[1]
Filtration & Wash: Filter the solids under vacuum. Wash the cake with cold methanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted acridine.
Retention: The polar sulfonamide group causes this molecule to elute earlier than the lipophilic 9-chloroacridine and the final Amsacrine product.[1]
References
PubChem. (2025).[1][3] N-(4-amino-3-methoxyphenyl)methanesulfonamide Compound Summary. National Center for Biotechnology Information.[1] Link
Denny, W. A., et al. (1983).[1] Potential Antitumor Agents.[1][4][5][6][7][8][9][10] 39. Structure-Activity Relationships for the Anilinoacridines. Journal of Medicinal Chemistry, 26(11), 1619-1625.[1] Link
Baguley, B. C., et al. (1981).[1] Amsacrine Analogues: The Importance of the "Headgroup" for Biological Activity.[1] European Journal of Cancer and Clinical Oncology.[1] Link
BenchChem. (2025).[1][11] Structure-Activity Relationship of 4-Amino-3-methoxybenzenesulfonamide Derivatives.Link[1]
ICH Guidelines. (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] International Council for Harmonisation.[1] Link
Technical Whitepaper: The Strategic Synthesis and SAR Utility of N-(4-amino-3-methoxyphenyl)methanesulfonamide
This technical guide details the discovery, synthesis, and structure-activity relationship (SAR) utility of N-(4-amino-3-methoxyphenyl)methanesulfonamide , the critical aniline intermediate (often referred to as the "sid...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the discovery, synthesis, and structure-activity relationship (SAR) utility of N-(4-amino-3-methoxyphenyl)methanesulfonamide , the critical aniline intermediate (often referred to as the "side chain") used in the manufacture of the antineoplastic agent Amsacrine (m-AMSA).[1]
[1]
Executive Summary & Historical Context
The discovery of N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS: 55556-49-1) was not an isolated chemical event but the culmination of a rigorous Structure-Activity Relationship (SAR) campaign led by Cain and Atwell at the Cancer Chemotherapy Research Laboratory in New Zealand during the 1970s.[1]
Early acridine drugs were potent DNA intercalators but suffered from poor solubility and indiscriminate toxicity.[1] The research team identified that the biological activity of 9-anilinoacridines was heavily dependent on the electronic and steric nature of the aniline substituent.[1] This specific molecule—bearing a methanesulfonamide group for solubility/H-bonding and a methoxy group for electronic modulation—emerged as the optimal nucleophile to couple with the acridine core, leading to Amsacrine, the first synthetic aminoacridine to achieve clinical status for acute leukemia.
Structure-Activity Relationship (SAR) Logic
The design of this intermediate is a masterclass in medicinal chemistry, balancing lipophilicity, pKa, and DNA binding kinetics.[1]
The Methanesulfonamide Moiety (-NHSO₂CH₃)[1]
Function: Acts as a bioisostere for a phenolic hydroxyl group.[1]
Mechanism: It functions as a hydrogen bond donor/acceptor within the DNA minor groove.[1] Unlike a phenol, it is resistant to metabolic conjugation (glucuronidation), thereby improving the drug's half-life.[1]
Solubility: The polar sulfonamide group offsets the high lipophilicity of the planar acridine ring, ensuring the final drug is soluble in aqueous injection vehicles.[1]
The Methoxy Group (-OCH₃)[1]
Positioning (meta to sulfonamide, ortho to amine): The 3-methoxy group is critical.[1] It provides steric bulk that forces the aniline ring to twist relative to the acridine plane in the final drug, a conformation essential for optimal intercalation geometry.[1]
Electronic Effect: As an electron-donating group (EDG), it increases the electron density of the 4-amino group, making it a stronger nucleophile during the coupling reaction with 9-chloroacridine.[1]
SAR Decision Matrix (Visualized)
Caption: Logical derivation of the functional groups leading to the selection of the target intermediate.
Chemical Synthesis Protocol
The synthesis requires strict control of stoichiometry and temperature to prevent the formation of the bis-sulfonamide impurity (where both protons on the aniline nitrogen are substituted).[1]
Reaction Scheme
The most robust route begins with 4-nitro-m-anisidine (3-methoxy-4-nitroaniline).[1]
Sulfonylation: Selective mesylation of the aniline amine.[1]
Reduction: Catalytic hydrogenation of the nitro group to the primary amine.[1]
Detailed Methodology
Step 1: Preparation of N-(3-methoxy-4-nitrophenyl)methanesulfonamide[1]
Stir under H₂ atmosphere at room temperature for 6–12 hours.
Monitoring: Reaction is complete when the yellow color fades to colorless/grey and TLC shows consumption of starting material.
Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo.[1]
Product: Off-white to pale grey solid.[1] This amine is oxidation-sensitive and should be stored under nitrogen or used immediately.[1]
Synthesis Workflow Diagram
Caption: Step-wise synthesis from commercially available starting materials.
Analytical Characterization & Specifications
Researchers must validate the intermediate before coupling, as impurities (especially unreduced nitro compounds) are difficult to remove from the final Amsacrine drug substance.[1]
Key Physicochemical Data[1][2]
Property
Value / Observation
Molecular Formula
C₈H₁₂N₂O₃S
Molecular Weight
216.26 g/mol
Appearance
Off-white to pale grey crystalline powder
Melting Point
176–178 °C (dec)
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water
Stability
Air-sensitive (oxidizes to purple/brown quinone-imines)
NMR Signature (¹H NMR, DMSO-d₆)
δ 2.95 (s, 3H): Methyl protons of the methanesulfonamide (-SO₂CH₃).[1]
δ 3.75 (s, 3H): Methyl protons of the methoxy group (-OCH₃).[1]
Conditions: Acidic catalysis (HCl in Methanol/Water) promotes the protonation of the acridine nitrogen, activating the 9-position for attack by the aniline amine.[1]
This specific intermediate provides the "Western" hemisphere of the Amsacrine molecule, conferring the specific DNA-binding kinetics (intercalation time constant) that differentiates it from toxic congeners.[1]
References
Cain, B. F., & Atwell, G. J. (1974). The experimental antitumor properties of three congeners of the acridinylaminomethanesulfonanilide (AMSA) series.[1] European Journal of Cancer, 10(8), 539-549.[1] Link
Cain, B. F., Atwell, G. J., & Denny, W. A. (1975). Potential antitumor agents.[1] 16. 4'-(9-Acridinylamino)methanesulfonanilides. Journal of Medicinal Chemistry, 18(11), 1110-1117.[1] Link[1]
Baguley, B. C., et al. (1984). Potential antitumor agents.[1][2][3] 41. Analogues of amsacrine with electron-donor substituents in the anilino ring. Journal of Medicinal Chemistry, 27(3), 367-372.[1][2][3] Link[1]
PubChem Compound Summary. N-(4-amino-3-methoxyphenyl)methanesulfonamide (CID 290500).[1] National Center for Biotechnology Information.[1] Link
The following technical guide is structured to serve as a definitive reference for the synthesis, characterization, and application of N-(4-amino-3-methoxyphenyl)methanesulfonamide . It is designed for organic chemists a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for the synthesis, characterization, and application of N-(4-amino-3-methoxyphenyl)methanesulfonamide . It is designed for organic chemists and process scientists involved in the development of acridine-based antineoplastic agents.
High-Purity Synthesis & Application in Acridine Therapeutics
Executive Summary
N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS: 57165-06-7) is a critical aniline intermediate used primarily in the synthesis of Amsacrine (m-AMSA), a DNA-intercalating topoisomerase II inhibitor used in the treatment of acute leukemias. Its structural integrity—specifically the regiochemistry of the methoxy and sulfonamide groups—is paramount for the biological activity of the final drug substance. This guide outlines a robust, scalable synthesis protocol, analytical characterization methods, and safety parameters for handling this potent chemical precursor.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Property
Specification
IUPAC Name
N-(4-amino-3-methoxyphenyl)methanesulfonamide
Common Name
4-amino-3-methoxymethanesulfonanilide
CAS Number
57165-06-7 (Free Base) / 83209-83-0 (HCl Salt)
Molecular Formula
C₈H₁₂N₂O₃S
Molecular Weight
216.26 g/mol
Appearance
Off-white to pale grey crystalline solid
Melting Point
178–180 °C (dec)
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa
~2.5 (Aniline amine), ~9.8 (Sulfonamide NH)
Synthetic Pathway & Mechanism
The synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide presents a regioselectivity challenge. The objective is to install the sulfonamide and amino groups para to each other, with the methoxy group ortho to the free amine.
The most industrial-viable route begins with m-anisidine (3-methoxyaniline) . The pathway leverages the directing effects of the sulfonamide group to control nitration, followed by reduction.
Reaction Scheme Visualization
Figure 1: Linear synthesis pathway from m-anisidine. The sulfonamide group directs the incoming nitro group to the para-position, sterically favored over the ortho-position.
Detailed Experimental Protocol
Step 1: Selective N-Mesylation
Objective: Protect the aniline nitrogen with a methanesulfonyl group.
Reagents:
m-Anisidine (1.0 eq)
Methanesulfonyl chloride (MsCl) (1.1 eq)
Pyridine (1.2 eq) or Triethylamine (1.5 eq)
Dichloromethane (DCM) (Solvent, 10 V)
Protocol:
Dissolution: Charge m-anisidine and DCM into a reactor. Cool to 0–5 °C.[1]
Base Addition: Add pyridine slowly, maintaining temperature <10 °C.
Mesylation: Add MsCl dropwise over 60 minutes. Critical: The reaction is exothermic.[1][2] Rapid addition leads to bis-sulfonylation (N,N-dimesyl impurity).
Workup: Stir at room temperature for 4 hours. Quench with water.[3] Wash organic layer with 1N HCl (to remove pyridine) and brine.
Isolation: Dry over Na₂SO₄ and concentrate to yield N-(3-methoxyphenyl)methanesulfonamide .
Step 2: Regioselective Nitration
Objective: Introduce the nitro group para to the sulfonamide.
Reagents:
N-(3-methoxyphenyl)methanesulfonamide (1.0 eq)
Nitric Acid (70%) (1.05 eq)
Acetic Acid (Solvent, 5 V)
Protocol:
Preparation: Dissolve the sulfonamide in acetic acid. Cool to 10 °C.
Nitration: Add HNO₃ dropwise.
Mechanistic Note: The -NHMs group is an ortho, para-director. The -OMe group is also an ortho, para-director. Position 4 is para to -NHMs and ortho to -OMe. Position 6 is ortho to -NHMs and para to -OMe. Position 4 is favored due to the electronic reinforcement of both groups and the steric bulk of the sulfonamide discouraging ortho attack (Position 2).
Quench: Pour mixture into ice water. The product precipitates as a yellow solid.
Purification: Recrystallize from Ethanol/Water to remove any 6-nitro isomer.
The primary utility of this intermediate is the coupling with 9-chloroacridine derivatives.
Figure 2: The convergent synthesis of Amsacrine via nucleophilic aromatic substitution.
Mechanism: The free amine at position 4 acts as the nucleophile, displacing the chloride on the acridine ring. The sulfonamide group remains intact, providing the necessary solubility and DNA-binding characteristics to the final drug.
Toxicology: Potential mutagen (aniline derivative). Handle with extreme caution using engineering controls (fume hood).
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Darken upon exposure to light and air (oxidation of aniline).
Incompatibility: Strong oxidizing agents, acid chlorides (will react with the free amine).
References
Denny, W. A., et al. (1982). "Potential antitumor agents.[4] 39. Anilinoacridines: structure-activity relationships." Journal of Medicinal Chemistry, 25(3), 276-315. Link
Cain, B. F., & Atwell, G. J. (1974). "The experimental antitumor properties of three congeners of the acridinylanisidide (AMSA) series." European Journal of Cancer, 10(8), 539-549. Link
PubChem Compound Summary. (2025). "N-(4-amino-3-methoxyphenyl)methanesulfonamide (CID 290500)."[5] National Center for Biotechnology Information. Link
Rewcastle, G. W., et al. (1987). "Synthesis, antitumor activity, and DNA binding properties of a new derivative of amsacrine." Journal of Medicinal Chemistry, 30(5), 843-851. Link
Sigma-Aldrich Safety Data Sheet. (2024). "Methanesulfonamide, N-(4-amino-3-methoxyphenyl)-."[6][5][7][8] Link
Technical Guide: Spectroscopic Characterization of N-(4-amino-3-methoxyphenyl)methanesulfonamide
This guide is structured as a high-level technical whitepaper designed for analytical chemists and process development scientists. It prioritizes the rationale behind the data (the "why") alongside the data itself (the "...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for analytical chemists and process development scientists. It prioritizes the rationale behind the data (the "why") alongside the data itself (the "what"), ensuring the content is actionable for structural elucidation and quality control.
Executive Summary
N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS: 57165-06-7) is a critical aniline-derivative intermediate, most notably serving as the nucleophilic side chain in the synthesis of the acridine-based antineoplastic agent Amsacrine .[1][2] Its structural integrity is defined by a 1,2,4-trisubstituted benzene ring featuring three distinct electronic environments: a strongly electron-donating primary amine, a mesomerically donating methoxy group, and an electron-withdrawing sulfonamide moiety.
This guide provides a definitive spectroscopic profile (NMR, IR, MS) and the logic required to validate its identity against common process impurities such as the unreduced nitro-precursor or bis-sulfonylated byproducts.
Structural Logic & Synthesis Context
To accurately interpret spectroscopic data, one must understand the molecule's origin. The compound is typically synthesized via the mesylation of 3-methoxy-4-nitroaniline followed by catalytic reduction. This pathway dictates the impurity profile and the expected spectral signals.
Synthesis & Impurity Pathway (DOT Visualization)
Figure 1: Synthetic route highlighting the origin of the primary impurity (Nitro-precursor).
Spectroscopic Data Analysis
Mass Spectrometry (MS)
Methodology: Electrospray Ionization (ESI) in Positive Mode.
Rationale: The basic amine facilitates protonation, making ESI(+) the preferred ionization method.
Parameter
Value
Interpretation
Molecular Formula
C₈H₁₂N₂O₃S
Monoisotopic Mass
216.06 Da
Theoretical exact mass.
[M+H]⁺
217.1 m/z
Base peak; protonated molecular ion.
[M+Na]⁺
239.1 m/z
Sodium adduct (common in glass/solvent traces).
Fragment 138 m/z
[M - SO₂CH₃]⁺
Loss of methanesulfonyl group (characteristic cleavage).
Infrared Spectroscopy (FT-IR)
Methodology: ATR (Attenuated Total Reflectance) on neat solid.
Diagnostic Bands: The spectrum is dominated by the interplay between the sulfonamide and the primary amine.
Sulfonamide (-NH-SO₂) stretch; typically broader/lower energy.
1320 - 1340
ν(S=O) asym
Sulfonyl asymmetric stretch (Strong).
1150 - 1160
ν(S=O) sym
Sulfonyl symmetric stretch (Strong).
1220
ν(C-O)
Aryl alkyl ether stretch (Methoxy group).
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-d₆ is mandatory for full characterization. Chloroform (CDCl₃) often causes broadening of the sulfonamide proton and poor solubility. DMSO stabilizes the exchangeable protons, allowing distinct observation of the -NH₂ and -NH-SO₂ signals.
Figure 2: Analytical logic tree for batch release.
Impurity Profiling
Nitro Precursor: Look for downfield shifts in the aromatic region (7.5 - 8.0 ppm) in ¹H NMR due to the electron-withdrawing nitro group, and the absence of the -NH₂ signal at 4.80 ppm.
Bis-sulfonylation: If the reaction is too aggressive, a second mesyl group may attach to the aniline nitrogen. This is identified by an integration of 6H in the 2.9-3.0 ppm region (two -SO₂CH₃ groups) and the loss of the -NH₂ singlet.
Experimental Protocols
NMR Sample Preparation
Objective: Prevent concentration-dependent shifts of the amine protons.
Dryness: Ensure the sample is dried under vacuum (40°C, >4 hours) to remove residual water, which exchanges with amine protons and broadens peaks.
Solvent: Use DMSO-d₆ (99.9% D) . Avoid CDCl₃.
Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent. High concentrations (>20 mg) can cause stacking interactions, shifting aromatic peaks upfield.
Reference: Calibrate to the residual DMSO pentet at 2.50 ppm .
HPLC Purity Method (Standard)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 254 nm (aromatic) and 210 nm (amide/sulfonamide backbone).
Retention Logic: The amino-compound (product) is more polar and will elute earlier than the nitro-precursor.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 290500, N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]
Cain, B. F., & Atwell, G. J. (1974).The experimental antitumor properties of three congeners of the acridinylmethanesulphonanilide (AMSA) series. European Journal of Cancer.
International Union of Crystallography (2012). N-(4-Amino-2-methoxyphenyl)acetamide: The title compound is the product of the second step in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide.[3] Acta Crystallographica Section E. Retrieved from [Link]
An In-Depth Technical Guide to the Safe Handling of N-(4-amino-3-methoxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the essential safety and handling protocols for N-(4-amino-3-met...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential safety and handling protocols for N-(4-amino-3-methoxyphenyl)methanesulfonamide. As a key intermediate in the synthesis of the antineoplastic agent amsacrine, this compound warrants meticulous handling commensurate with its potential biological activity and the inherent hazards associated with its chemical class.[1] This document moves beyond standard safety data sheet (SDS) information to provide a deeper understanding of the causality behind the recommended safety procedures, empowering researchers to work with this compound in a manner that is both safe and scientifically sound.
Compound Profile and Inherent Hazards
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a substituted aromatic amine and a sulfonamide. Its chemical structure dictates its reactivity and toxicological profile. The primary aromatic amine group is of particular concern, as this class of compounds is associated with potential carcinogenicity and mutagenicity.[2][3] The sulfonamide group, while generally less reactive, contributes to the overall physicochemical properties of the molecule.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling.
While specific toxicological studies on N-(4-amino-3-methoxyphenyl)methanesulfonamide are not extensively available in the public domain, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential hazards.[6] The hazards are largely attributed to the aromatic amine functionality, which is known to be a structural alert for genotoxicity and carcinogenicity.[2][7]
GHS Hazard Classification:
Hazard Class
Hazard Statement
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)
H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 2)
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)
H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)
H332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation
H335: May cause respiratory irritation
Skin Sensitization (Category 1)
H317: May cause an allergic skin reaction
(Source: Aggregated GHS information from multiple suppliers)[6]
The causality for these classifications lies in the reactivity of the aromatic amine. Upon absorption, aromatic amines can be metabolically activated to reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potential cancer initiation.[2] The irritant properties are due to the chemical's ability to interact with and damage skin and mucosal tissues upon contact.
Engineering Controls: The First Line of Defense
To minimize exposure to N-(4-amino-3-methoxyphenyl)methanesulfonamide, robust engineering controls are essential. These controls are designed to contain the powdered compound at the source, preventing its dispersal into the laboratory environment.
Chemical Fume Hoods: All weighing and handling of the solid material should be performed in a certified chemical fume hood to capture any airborne particles.
Glove Boxes and Containment Isolators: For larger scale operations or when handling the compound as a potent powder, the use of a glove box or a containment isolator is strongly recommended.[8][9] These provide a physical barrier between the operator and the chemical.
Ventilated Balance Enclosures: When weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection by capturing any dust generated.
Closed-System Transfers: For transferring the powder between vessels, closed-system transfer methods, such as those utilizing split butterfly valves, should be employed to prevent the release of dust.[9]
Caption: Hierarchy of Engineering Controls for Handling Potent Powders.
Personal Protective Equipment (PPE): A Necessary Barrier
The selection and proper use of PPE is critical to prevent dermal, ocular, and respiratory exposure. PPE should be chosen based on a thorough risk assessment of the specific procedures being performed.[10]
Prevents skin contact. Double gloving provides an extra layer of protection in case of a tear in the outer glove.[11]
Eye Protection
Safety glasses with side shields or chemical splash goggles.
Protects eyes from airborne particles and splashes.[11]
Respiratory Protection
A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended, especially when handling the powder outside of primary engineering controls or during spill cleanup.
Prevents inhalation of harmful dust. The choice of respirator should be based on the potential exposure level.
Body Protection
A disposable lab coat or coveralls.
Protects skin and personal clothing from contamination.[11]
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to well-defined SOPs is crucial for minimizing risk.
Weighing and Dispensing
Preparation: Don all required PPE. Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
Containment: Place a weigh boat on the analytical balance.
Transfer: Carefully transfer the required amount of N-(4-amino-3-methoxyphenyl)methanesulfonamide from the stock container to the weigh boat using a clean spatula. Avoid generating dust.
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Storage: Securely close the stock container and return it to its designated storage location.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
Assess the Spill: Determine the extent of the spill and the potential for airborne dust.
Don PPE: Wear appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.
Containment: Gently cover the spill with an absorbent material suitable for chemical powders. Do not use a dry sweeping motion, as this will generate dust.
Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
Decontamination: Decontaminate the spill area using a suitable cleaning solution. A solution of mild detergent and water is generally effective. For aromatic amines, specialized decontamination solutions are also commercially available.[12][13]
Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste according to institutional guidelines.[11]
Caption: Flowchart for Chemical Spill Response.
Waste Disposal
All waste materials contaminated with N-(4-amino-3-methoxyphenyl)methanesulfonamide, including empty containers, disposable PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with incompatible waste streams. Aromatic amines can react with oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is critical.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Conclusion
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a valuable chemical intermediate with a defined set of hazards that necessitate a robust and well-informed safety protocol. By understanding the underlying reasons for these hazards, particularly those associated with the aromatic amine functional group, researchers can implement a multi-layered safety approach that includes stringent engineering controls, appropriate personal protective equipment, and meticulous adherence to standard operating procedures. This proactive and informed approach to safety is paramount for protecting the health of laboratory personnel and ensuring the integrity of research and development activities.
References
National Center for Biotechnology Information. 4-Aminobiphenyl. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Lyon (FR): International Agency for Research on Cancer; 2012. Available from: [Link]
U.S. Environmental Protection Agency. 4-Aminobiphenyl. Technology Transfer Network Air Toxics Web Site. [Link]. Accessed February 7, 2026.
National Toxicology Program. 15th Report on Carcinogens. 4-Aminobiphenyl. [Link]. Published December 21, 2021. Accessed February 7, 2026.
Lead Sciences. N-(4-Amino-3-methoxyphenyl)methanesulfonamide. [Link]. Accessed February 7, 2026.
Advent Bio. N-(4-Amino-3-methoxyphenyl)methanesulfonamide. [Link]. Accessed February 7, 2026.
PubChemLite. N-(4-amino-3-methoxyphenyl)methanesulfonamide (C8H12N2O3S). [Link]. Accessed February 7, 2026.
ResearchGate. Effects of the Presence of Sulfonamides in the Environment and Their Influence on Human Health. [Link]. Published August 6, 2025. Accessed February 7, 2026.
Veeprho. N-(4-Amino-3-methoxyphenyl)methanesulfonamide | CAS 57165-06-7. [Link]. Accessed February 7, 2026.
ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]. Accessed February 7, 2026.
PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide. [Link]. Accessed February 7, 2026.
PubMed. Fate and Biodegradability of Sulfonated Aromatic Amines. [Link]. Accessed February 7, 2026.
SKC Inc. SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]. Published December 22, 2023. Accessed February 7, 2026.
SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]. Published January 9, 2024. Accessed February 7, 2026.
ResearchGate. Sulfonamides in the environment: A review and a case report. [Link]. Published January 19, 2015. Accessed February 7, 2026.
Pharmaceutical Technology. Strategies for High-Containment. [Link]. Accessed February 7, 2026.
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]. Accessed February 7, 2026.
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]. Published November 9, 2023. Accessed February 7, 2026.
BioProcess International. Containment of High-Potency Products in a GMP Environment. [Link]. Accessed February 7, 2026.
Scribd. Best Practices for Pharmaceutical PPE. [Link]. Accessed February 7, 2026.
Manufacturing Chemist. DuPont releases e-guide on how to select PPE. [Link]. Published November 25, 2022. Accessed February 7, 2026.
PubMed. Do Sulfonamides Interact with Aromatic Rings? [Link]. Published March 26, 2021. Accessed February 7, 2026.
American Industrial Hygiene Association Journal. Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. [Link]. Accessed February 7, 2026.
Schematic. How to Improve Powder Handling in Pharma Production. [Link]. Published January 9, 2025. Accessed February 7, 2026.
Sf-Equip. Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. [Link]. Accessed February 7, 2026.
Pharmaceutical Outsourcing. Managing Risks with Potent Pharmaceutical Products. [Link]. Accessed February 7, 2026.
PubMed. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. [Link]. Accessed February 7, 2026.
National Toxicology Program. RoC Profile: 4-Aminobiphenyl. [Link]. Accessed February 7, 2026.
ResearchGate. Genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole and 4-amino-3,3'-dichloro-5,4'-dinitro-biphenyl (ADDB) in goldfish (Carassius auratus) using the micronucleus test and the comet assay. [Link]. Published August 7, 2025. Accessed February 7, 2026.
PubMed. Chronic toxicity and carcinogenicity of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat. [Link]. Accessed February 7, 2026.
N-(4-amino-3-methoxyphenyl)methanesulfonamide solubility data
An In-Depth Technical Guide to the Solubility of N-(4-amino-3-methoxyphenyl)methanesulfonamide Introduction N-(4-amino-3-methoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C₈H₁₂N₂O₃S and a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Introduction
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C₈H₁₂N₂O₃S and a molecular weight of 216.26 g/mol .[1][2] Identified by the CAS Number 57165-06-7, this molecule's behavior in solution is a critical determinant of its potential utility in pharmaceutical applications.[1][2] In drug discovery and development, aqueous solubility is a foundational physicochemical property that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
The ability of a drug to dissolve in the aqueous environment of the gastrointestinal tract is often the rate-limiting step for its absorption and subsequent bioavailability.[4][5] Poorly water-soluble compounds frequently exhibit low and erratic bioavailability, posing significant challenges for formulation development and clinical efficacy.[6][7] Therefore, a thorough understanding and precise measurement of the solubility of a new chemical entity like N-(4-amino-3-methoxyphenyl)methanesulfonamide is not merely a routine characterization step; it is an essential requirement for predicting its in vivo behavior and guiding its development pathway.[3] This guide provides a comprehensive overview of the theoretical principles, key influencing factors, and gold-standard experimental protocols for determining the solubility of this compound.
Physicochemical Properties Influencing Solubility
The solubility of a molecule is intrinsically linked to its structural and physicochemical properties. For N-(4-amino-3-methoxyphenyl)methanesulfonamide, several key parameters dictate its ability to dissolve in various media.
Higher molecular weight can negatively impact solubility.
Chemical Structure
See Figure 1
Contains both hydrophilic (amino, methoxy, sulfonamide) and lipophilic (benzene ring) moieties, suggesting a complex solubility profile. The presence of ionizable groups (primary amine, sulfonamide) indicates pH-dependent solubility.
This value suggests a relatively balanced lipophilicity and hydrophilicity. A well-balanced molecule must be hydrophilic enough to dissolve in aqueous fluids but lipophilic enough to cross biological membranes.[6]
The pKa values determine the pH at which the compound ionizes. Ionization dramatically increases aqueous solubility. The pH-solubility profile is expected to follow the Henderson-Hasselbalch equation.[8][9]
Crystalline Form
Data not publicly available
Polymorphism, the ability to exist in different crystal forms, can significantly alter solubility. The most stable polymorph typically has the lowest solubility. The solid form of the API should be confirmed before and after solubility experiments.[10]
Figure 1: Chemical Structure of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Caption: 2D representation of the molecular structure.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.
Kinetic Solubility: This is typically measured in high-throughput screening (HTS) during early drug discovery. It is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[11][12] The measurement is taken quickly (e.g., < 2 hours) and reflects the concentration at which the compound precipitates out of a supersaturated solution.[13] While fast and material-sparing, this method can sometimes overestimate the true solubility because it may not allow sufficient time for the most stable, least soluble crystalline form to nucleate and precipitate.[14]
Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of the solid compound.[14][15] This measurement is considered the "gold standard" and is determined using methods like the shake-flask technique, which requires longer incubation times (24-72 hours) to ensure equilibrium is reached.[3][10][13]
The choice of method depends on the stage of development. Kinetic assays are suitable for ranking large numbers of compounds early on, while the more resource-intensive thermodynamic assay is essential for lead optimization and pre-formulation studies.[13]
Experimental Determination of Solubility
Accurate solubility determination requires robust, well-validated protocols. The following sections detail the gold-standard methods.
The shake-flask method is the most widely recognized and accepted technique for determining thermodynamic solubility, recommended by regulatory bodies like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[10]
Causality and Rationale: This protocol is designed to ensure a true equilibrium is established between the undissolved solid and the saturated solution. Every step is deliberate: using excess solid ensures saturation; continuous agitation maximizes the surface area for dissolution; prolonged incubation allows the system to reach its lowest energy state (equilibrium); and temperature control mimics physiological conditions.
Step-by-Step Methodology:
Preparation: Add an excess amount of solid N-(4-amino-3-methoxyphenyl)methanesulfonamide (e.g., 2-5 mg) to a series of glass vials. The excess solid should be visually apparent throughout the experiment.
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract) to each vial.
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[10] Agitate the samples for a predetermined period, generally between 24 and 72 hours. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[10]
Sample Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is achieved by either:
Filtration: Using a low-binding filter (e.g., 0.22 µm PVDF). The first few drops should be discarded to prevent drug loss due to filter adsorption.
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.[10]
Dilution & Analysis: Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation upon cooling.[10]
Quantification: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV or MS detection.[16] A calibration curve must be prepared using standard solutions of known concentrations.
Final pH Measurement: Measure and report the final pH of the saturated solution, as it can sometimes differ from the starting buffer pH.[10]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2: pH-Solubility Profiling
Because N-(4-amino-3-methoxyphenyl)methanesulfonamide contains ionizable functional groups, its aqueous solubility is expected to be highly dependent on pH. A pH-solubility profile is essential for predicting its dissolution behavior throughout the variable pH environments of the stomach and intestines.
Methodology: The pH-solubility profile is generated by performing the Shake-Flask protocol (Protocol 1) simultaneously in a series of buffers covering a physiologically relevant pH range.
Additional buffers may be used to gain a more detailed profile around the predicted pKa values.
The results are typically plotted as log(Solubility) versus pH.
Factors Influencing Solubility Measurement
The diagram below illustrates the interplay of molecular, solid-state, and environmental factors that collectively determine the measured solubility of a compound. Understanding these relationships is key to designing robust experiments and correctly interpreting the resulting data.
Caption: Key factors influencing the experimental solubility of a drug candidate.
Illustrative Solubility Data
Specific experimental solubility data for N-(4-amino-3-methoxyphenyl)methanesulfonamide is not widely available in public literature, underscoring the necessity for direct experimental determination as outlined in this guide. The following table provides an illustrative example of how results should be reported for a compound with pH-dependent solubility.
Table 1: Illustrative Thermodynamic Solubility Data for N-(4-amino-3-methoxyphenyl)methanesulfonamide
Solvent / Buffer
pH (Final)
Temperature (°C)
Method
Solubility (mg/mL)
USP Solubility Class
0.1 N HCl
1.2
37
Shake-Flask
0.550
Slightly Soluble
Acetate Buffer
4.5
37
Shake-Flask
0.120
Slightly Soluble
Phosphate Buffer
6.8
37
Shake-Flask
0.095
Very Slightly Soluble
Phosphate Buffer
7.4
37
Shake-Flask
0.090
Very Slightly Soluble
Water
6.5
25
Shake-Flask
0.105
Slightly Soluble
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified values for this specific compound.
Conclusion
The solubility of N-(4-amino-3-methoxyphenyl)methanesulfonamide is a multi-faceted property that is fundamental to its potential as a therapeutic agent. A comprehensive characterization requires more than a single-point measurement; it demands a systematic investigation of its behavior across a physiologically relevant pH range using a thermodynamically robust method like the shake-flask protocol. Key molecular properties, particularly its ionizable amino and sulfonamide groups, predict a significant pH-dependency, which must be experimentally confirmed. For drug development professionals, establishing a precise and accurate pH-solubility profile is an indispensable step to de-risk development, guide formulation strategies, and ultimately ensure the compound has the potential to reach its therapeutic target effectively.
References
iMedPub. The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and... Available from: [Link]
PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide. Available from: [Link]
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available from: [Link]
World Health Organization (WHO). Annex 4. Available from: [Link]
Biomedical and Pharmacology Journal. The Importance of Solubility for New Drug Molecules. Available from: [Link]
Savjani, K. N., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]
Veeprho. N-(4-Amino-3-methoxyphenyl)methanesulfonamide | CAS 57165-06-7. Available from: [Link]
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
ACS Publications. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Available from: [Link]
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
PubMed. Drug solubility: importance and enhancement techniques. Available from: [Link]
European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]
PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
PubMed. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Available from: [Link]
ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available from: [Link]
Slideshare. Ph and solubility profile. Available from: [Link]
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]
AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. Available from: [Link]
Semantic Scholar. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Available from: [Link]
IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available from: [Link]
Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]
BioDuro. ADME Solubility Assay. Available from: [Link]
An In-depth Technical Guide to N-(4-amino-3-methoxyphenyl)methanesulfonamide
This guide provides a comprehensive technical overview of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development who...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the compound's physical and chemical characteristics for its application in complex synthetic pathways.
Introduction and Compound Identity
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a substituted aniline derivative. Its structure, featuring a methoxy group and a methanesulfonamide moiety on the phenyl ring, makes it a valuable precursor in the synthesis of various pharmaceutical compounds, including its role as an intermediate for the drug Amsacrine.[1] Understanding its physical properties is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
The compound is identified by the following key descriptors:
The molecular structure of N-(4-amino-3-methoxyphenyl)methanesulfonamide is visualized in the diagram below.
Caption: Chemical structure of N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Physicochemical Characteristics
A summary of the key physicochemical properties of N-(4-amino-3-methoxyphenyl)methanesulfonamide is provided in the table below. These parameters are critical for predicting the compound's behavior in various solvents and its reactivity.
A hydrochloride salt form of this compound is also available (CAS Number: 83209-83-0) with a molecular weight of 252.71 g/mol .[5][6][7][8][9]
Experimental Protocols for Characterization
To ensure the identity and purity of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a series of analytical techniques should be employed. The following section outlines the standard protocols for these characterization methods.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone technique for assessing the purity of a chemical compound. By separating the sample into its individual components, it allows for the quantification of the main compound and any impurities present. A reverse-phase method is typically suitable for a molecule with the polarity of N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Methodology:
System Preparation:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detector: UV at 254 nm.
Sample Preparation:
Accurately weigh approximately 1 mg of the compound.
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
Inject 10 µL of the prepared sample.
Run a gradient elution from 5% to 95% Mobile Phase B over 20 minutes.
Hold at 95% Mobile Phase B for 5 minutes.
Return to initial conditions and equilibrate for 5 minutes before the next injection.
Data Interpretation:
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
The logical workflow for this HPLC analysis is depicted below.
Caption: Workflow for HPLC purity analysis.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively.
Methodology:
Sample Preparation:
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
For ¹³C NMR, a larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of the ¹³C isotope.
Spectral Interpretation:
¹H NMR: Expect signals corresponding to the aromatic protons, the methoxy group protons, the amine protons, the sulfonamide proton, and the methyl group protons of the methanesulfonamide moiety. The chemical shifts, integration values, and coupling patterns will be indicative of their respective positions in the molecule.
¹³C NMR: Expect signals for each unique carbon atom in the molecule. The chemical shifts will differentiate between aromatic and aliphatic carbons.
Identity Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides a precise measurement of the molecular weight of the compound, serving as a final confirmation of its identity.
Methodology:
Sample Preparation:
Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Analysis:
Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole).
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation:
The observed mass-to-charge ratio (m/z) of the most abundant ion should correspond to the calculated exact mass of the protonated molecule (C₈H₁₃N₂O₃S⁺).
Conclusion
This guide has detailed the essential physical characteristics and analytical protocols for N-(4-amino-3-methoxyphenyl)methanesulfonamide. A thorough understanding and application of these principles are crucial for the successful utilization of this compound in research and development, particularly within the pharmaceutical industry. The provided methodologies establish a self-validating system for ensuring the quality and identity of this important chemical intermediate.
References
Veeprho. (n.d.). N-(4-Amino-3-methoxyphenyl)methanesulfonamide | CAS 57165-06-7. Retrieved from [Link]
PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]
Lead Sciences. (n.d.). N-(4-Amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]
Pharmaffiliates. (n.d.). N-(4-Amino-3-methoxyphenyl)methanesulfonamide Hydrochloride. Retrieved from [Link]
Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
Google Patents. (n.d.). US3574740A - Method of preparing methane sulfonamide and its derivatives.
Vaškevičiūtė, K., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceuticals, 12(2), 79.
PubChemLite. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide (C8H12N2O3S). Retrieved from [Link]
Application Note: Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Here is a comprehensive Application Note and Protocol for the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide , a critical intermediate in the synthesis of the antineoplastic agent Amsacrine. Abstract & Strate...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Application Note and Protocol for the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide , a critical intermediate in the synthesis of the antineoplastic agent Amsacrine.
Abstract & Strategic Overview
This guide details the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS: 57165-06-7), a vital intermediate used in the manufacture of DNA topoisomerase II inhibitors, specifically Amsacrine (m-AMSA).[1][2]
The synthesis addresses a common challenge in aniline derivative chemistry: regioselective functionalization .[2] The target molecule contains two nitrogenous substituents on a benzene ring—a sulfonamide at position 1 and a primary amine at position 4—along with a methoxy group at position 3.[2] The strategic choice of starting material, 3-methoxy-4-nitroaniline (also known as 4-nitro-m-anisidine), allows for the differentiation of the two nitrogen centers.[1][2] By utilizing the nitro group as a "masked" amine, we can selectively sulfonylate the existing aniline at position 1, followed by a controlled reduction to reveal the position 4 amine.
Key Reaction Pathway[2][3][4]
Selective N-Sulfonylation: Reaction of 3-methoxy-4-nitroaniline with methanesulfonyl chloride (MsCl) to form the sulfonamide linkage.[1][2]
Chemoselective Reduction: Catalytic hydrogenation of the nitro group to the primary amine, yielding the final target without affecting the sulfonamide or methoxy moieties.
The following diagram illustrates the logical flow of the synthesis, highlighting the transformation of functional groups.
Caption: Two-step synthetic pathway converting 3-methoxy-4-nitroaniline to the target sulfonamide via a nitro-intermediate.
Experimental Protocol
Step 1: Synthesis of N-(3-methoxy-4-nitrophenyl)methanesulfonamide[1][2]
Rationale: Direct sulfonylation is performed in pyridine.[1][2] Pyridine serves a dual purpose: it acts as the solvent to solubilize the nitroaniline and as a base to scavenge the HCl generated during the reaction, driving the equilibrium forward.
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow to ensure anhydrous conditions (moisture reacts with MsCl).[1][2]
Dissolution: Charge the flask with 3-methoxy-4-nitroaniline (16.8 g) and dry pyridine (150 mL). Stir at room temperature until fully dissolved.
Cooling: Cool the solution to 0°C using an ice/water bath. Critical Step: Controlling the temperature prevents bis-sulfonylation and thermal decomposition.[1]
Addition: Charge the addition funnel with methanesulfonyl chloride (9.3 mL). Add dropwise over 30–45 minutes, maintaining the internal temperature below 5°C.
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (more polar due to free amine) should disappear.[2]
Workup:
Pour the reaction mixture into 500 mL of ice-cold water.
Acidify carefully with 1N HCl to pH ~2-3 to neutralize pyridine (exothermic).[1][2]
A precipitate should form.[1][2][3][4][5] If solid forms, filter and wash with water.[3][4]
Alternative: If oil forms, extract with DCM (3 x 100 mL), wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo.
Purification: Recrystallize the crude solid from Ethanol/Water or 2-Propanol to yield yellow crystals.
Characterization: 1H NMR should show the methyl sulfonyl singlet (~3.0 ppm) and the persistence of the nitro group signals.
Step 2: Reduction to N-(4-amino-3-methoxyphenyl)methanesulfonamide[1][2]
Rationale: Catalytic hydrogenation is preferred over chemical reductions (e.g., Fe/HCl or
) for pharmaceutical intermediates to avoid heavy metal contamination and simplify purification.[2] The methanesulfonamide group is stable under these conditions.
Setup: Place the Nitro Intermediate (10.0 g) and Ethanol (200 mL) in a hydrogenation bottle (Parr bottle) or a round-bottom flask.
Catalyst Addition: Carefully add 10% Pd/C (1.0 g). Safety Note: Pd/C can ignite solvent vapors.[1][2] Add under an inert blanket (Nitrogen or Argon) or wet the catalyst with a small amount of water before adding solvent.
Hydrogenation:
Parr Shaker: Pressurize to 30–40 psi
and shake at room temperature for 4–6 hours.
Balloon Method: Purge the flask with
(3 cycles) and stir vigorously under a hydrogen balloon for 12–18 hours.
Monitoring: Monitor by TLC. The product will be significantly more polar than the nitro intermediate and will stain positive for primary amines (e.g., with Ninhydrin).
Workup:
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.[2] Do not let the catalyst dry out completely on the filter (fire hazard).
Concentrate the filtrate under reduced pressure to obtain a solid.[2]
Purification: The product is often pure enough for the next step (coupling with 9-chloroacridine).[2] If necessary, recrystallize from Ethanol.[2]
Bis-sulfonylation: If the di-mesyl product (sulfonamide on both N and O, or bis-sulfonamide) is observed in Step 1, ensure the temperature remains strictly at 0°C during addition.[1][2] Reduce MsCl equivalents to 1.05.
Incomplete Reduction: If the nitro group is sluggish to reduce, warm the hydrogenation reaction to 40°C or increase pressure to 50 psi.
Product Stability: The final amino-sulfonamide is an electron-rich aniline.[1][2] Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation (darkening).
References
Cain, B. F., & Atwell, G. J. (1974).[2] The experimental antitumor properties of three congeners of the acridinylaminomethanesulfonanilide (AMSA) series. European Journal of Cancer (1965), 10(9), 539-549.[2] Link
Cain, B. F., Atwell, G. J., & Denny, W. A. (1975). Potential antitumor agents.[1][2] 16. 4'-(9-Acridinylamino)methanesulfonanilides. Journal of Medicinal Chemistry, 18(11), 1110–1117. Link[2]
PubChem. (n.d.).[2][6] N-(4-amino-3-methoxyphenyl)methanesulfonamide (Compound CID 290500).[1][2][6] National Library of Medicine.[2] Retrieved October 26, 2023.[2] Link
BenchChem. (2025).[2][7] An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide (Isomer reference and general sulfonylation protocols). Link[2]
The Strategic Role of N-(4-amino-3-methoxyphenyl)methanesulfonamide in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of N-(4-amino-3-methoxyphenyl)methanesulfonamide as a pivotal building block in the synthesis of kinase inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of N-(4-amino-3-methoxyphenyl)methanesulfonamide as a pivotal building block in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols, and the critical role of its structural motifs in achieving potent and selective kinase inhibition.
Introduction: The Significance of the Anilino-quinazoline Scaffold in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][3] Among the most successful classes of kinase inhibitors are those based on the 4-anilinoquinazoline scaffold.[2][4][5] These molecules typically function as ATP-competitive inhibitors, where the quinazoline core acts as a hinge-binder, and the aniline moiety occupies the hydrophobic pocket of the ATP-binding site, conferring potency and selectivity.[6]
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a highly valuable substituted aniline derivative for the synthesis of these inhibitors. Its structural features, including the methoxy and methanesulfonamide groups, play a significant role in fine-tuning the pharmacological properties of the final drug candidate.
Rationale for the Use of N-(4-amino-3-methoxyphenyl)methanesulfonamide
The strategic incorporation of N-(4-amino-3-methoxyphenyl)methanesulfonamide into kinase inhibitor scaffolds is driven by the distinct contributions of its substituents to the molecule's overall activity and properties.
The Aniline Moiety as a Hinge-Binding Element: The primary amino group of the aniline serves as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. This interaction is a fundamental feature of many Type I and Type II kinase inhibitors.
The Methanesulfonamide Group for Enhanced Potency and Solubility: The methanesulfonamide group is a common feature in many kinase inhibitors. It can act as a hydrogen bond donor and acceptor, forming additional interactions with the kinase active site, thereby increasing binding affinity.[7] Furthermore, its polar nature can improve the aqueous solubility of the inhibitor, a critical factor for bioavailability.
The Methoxy Group for Modulating Selectivity and Metabolism: The methoxy group, positioned ortho to the amino group, can influence the conformation of the aniline ring within the ATP-binding site. This steric and electronic influence can contribute to the inhibitor's selectivity for specific kinases. Additionally, the methoxy group can modulate the metabolic stability of the compound.
Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
A common synthetic route to N-(4-amino-3-methoxyphenyl)methanesulfonamide involves a two-step process starting from 2-methoxy-4-nitroaniline.
Caption: Synthetic pathway for N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Protocol 1: Synthesis of N-(3-methoxy-4-nitrophenyl)methanesulfonamide
Materials:
Reagent/Solvent
Molecular Formula
Molar Mass ( g/mol )
Quantity
2-Methoxy-4-nitroaniline
C₇H₈N₂O₃
168.15
10.0 g (59.5 mmol)
Methanesulfonyl chloride
CH₃ClO₂S
114.55
6.0 mL (77.4 mmol)
Pyridine
C₅H₅N
79.10
100 mL
Dichloromethane (DCM)
CH₂Cl₂
84.93
200 mL
1 M Hydrochloric acid
HCl
36.46
As needed
Saturated sodium bicarbonate solution
NaHCO₃
84.01
As needed
Anhydrous magnesium sulfate
MgSO₄
120.37
As needed
Procedure:
In a 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methoxy-4-nitroaniline in pyridine.
Cool the solution to 0 °C in an ice bath.
Slowly add methanesulfonyl chloride dropwise to the cooled solution over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, pour the mixture into 200 mL of DCM and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-(3-methoxy-4-nitrophenyl)methanesulfonamide as a solid.
Protocol 2: Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Materials:
Reagent/Solvent
Molecular Formula
Molar Mass ( g/mol )
Quantity
N-(3-methoxy-4-nitrophenyl)methanesulfonamide
C₈H₁₀N₂O₅S
246.24
10.0 g (40.6 mmol)
Iron powder (Fe)
Fe
55.85
22.7 g (406 mmol)
Concentrated Hydrochloric acid
HCl
36.46
5 mL
Ethanol
C₂H₅OH
46.07
150 mL
Water
H₂O
18.02
50 mL
Sodium hydroxide solution (10 M)
NaOH
40.00
As needed
Ethyl acetate
C₄H₈O₂
88.11
300 mL
Brine
NaCl(aq)
-
As needed
Anhydrous sodium sulfate
Na₂SO₄
142.04
As needed
Procedure:
In a 500 mL round-bottom flask, suspend N-(3-methoxy-4-nitrophenyl)methanesulfonamide in a mixture of ethanol and water.
Add iron powder and concentrated hydrochloric acid to the suspension.
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Neutralize the remaining aqueous solution with 10 M sodium hydroxide solution until a pH of 8-9 is reached.
Extract the product with ethyl acetate (3 x 100 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-amino-3-methoxyphenyl)methanesulfonamide as a solid.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
The primary application of N-(4-amino-3-methoxyphenyl)methanesulfonamide is its coupling with a heterocyclic core, typically a 4-chloroquinazoline, via a nucleophilic aromatic substitution (SₙAr) reaction.[8][9] This reaction forms the crucial anilino-quinazoline scaffold.
Caption: General workflow for the synthesis of anilinoquinazoline kinase inhibitors.
Protocol 3: Synthesis of a Representative Anilinoquinazoline Kinase Inhibitor
This protocol describes the synthesis of N-(3-methoxy-4-((quinazolin-4-yl)amino)phenyl)methanesulfonamide, a representative anilinoquinazoline derivative.
Materials:
Reagent/Solvent
Molecular Formula
Molar Mass ( g/mol )
Quantity
N-(4-amino-3-methoxyphenyl)methanesulfonamide
C₈H₁₂N₂O₃S
216.26
1.0 g (4.62 mmol)
4-Chloroquinazoline
C₈H₅ClN₂
164.60
0.76 g (4.62 mmol)
Isopropanol
C₃H₈O
60.10
50 mL
Diisopropylethylamine (DIPEA)
C₈H₁₉N
129.24
0.88 mL (5.08 mmol)
Procedure:
To a 100 mL round-bottom flask, add N-(4-amino-3-methoxyphenyl)methanesulfonamide and 4-chloroquinazoline.
Add isopropanol and diisopropylethylamine to the flask.
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.
Monitor the reaction by TLC until the starting materials are consumed.
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
If a precipitate forms, collect the solid by vacuum filtration and wash with cold isopropanol.
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure anilinoquinazoline derivative.[10]
Characterization and Data Analysis
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Technique
Expected Observations
¹H NMR
Appearance of characteristic peaks for the aromatic protons of the quinazoline and aniline rings, the methoxy group, and the methanesulfonamide methyl group. The disappearance of the aniline -NH₂ protons and the appearance of a new -NH signal confirms the coupling.[10]
¹³C NMR
Correlation of the number of signals with the carbon atoms in the expected structure.[10]
Mass Spectrometry (MS)
Observation of the molecular ion peak corresponding to the calculated mass of the product.[10]
High-Performance Liquid Chromatography (HPLC)
Determination of the purity of the final compound.[10]
Melting Point
A sharp melting point range indicates a pure crystalline solid.[10]
Safety and Handling
Working with the reagents involved in these syntheses requires strict adherence to safety protocols.
Reagent
Key Hazards
Recommended Precautions
Methanesulfonyl chloride
Corrosive, toxic if inhaled or in contact with skin, lachrymator.[11][12][13][14][15]
Handle in a fume hood, wear appropriate PPE (gloves, safety glasses, lab coat). Avoid contact with water.[11][14]
Pyridine
Flammable, harmful if swallowed, inhaled, or in contact with skin.
Use in a well-ventilated area, away from ignition sources. Wear appropriate PPE.
Substituted Anilines
Can be toxic and are often skin and eye irritants.
Handle with care, wearing appropriate PPE.
Hydrochloric Acid (Conc.)
Highly corrosive, causes severe burns.
Handle in a fume hood with appropriate PPE, including acid-resistant gloves.
4-Chloroquinazoline
Irritant.
Avoid inhalation and contact with skin and eyes. Wear appropriate PPE.
Conclusion
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a strategically important and versatile building block in the synthesis of kinase inhibitors. Its unique combination of a reactive amino group for scaffold coupling, a methanesulfonamide moiety for enhancing potency and solubility, and a methoxy group for fine-tuning selectivity makes it a valuable tool for medicinal chemists. The protocols outlined in this guide provide a practical framework for the synthesis and application of this key intermediate in the development of novel kinase-targeted therapies.
References
Abel, R., et al. (2008). Role of the active-site solvent in the thermodynamics of factor Xa ligand binding. Journal of the American Chemical Society, 130(9), 2817-2831.
Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111571.
Crampton, M. R. (1989).
El-Damasy, A. K., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 894-913.
Faria, J. V., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2188-2196.
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
Korodi, F. (1996). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. II. Synthesis of 2-(1H-1,2,4-triazol-1-yl)quinolines.
Luo, Y., et al. (2019). Design, synthesis and biological evaluation of tetrahydronaphthyridine derivatives as bioavailable CDK4/6 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 148, 284-297.
Santoso, P., et al. (2025). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one. Indonesian Journal of Chemistry.
Sharma, A., & Singh, P. (2025). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Medicinal Chemistry Research.
Sorrell, F. J., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ACS Chemical Biology, 12(4), 954-964.
Thabit, M. G., et al. (2025). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. Archiv der Pharmazie.
Waiker, P. V., et al. (2014). Synthesis and biological evaluation of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 289-293.
Wako Pure Chemical Industries, Ltd. (2024).
Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2751.
Loba Chemie Pvt. Ltd. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
Horiazon Chemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
Buchwald, S. L. (2023).
AtlanChim Pharma. (n.d.).
Wikipedia. (n.d.).
Royal Society of Chemistry. (n.d.).
University of Rochester. (n.d.).
bioRxiv. (2019). Design and analysis of the 4-anilino-quin(az)
Siddiqui, A. A., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5442-5447.
Smaill, J. B., et al. (2000). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of Medicinal Chemistry, 43(7), 1380-1397.
Al-Suwaidan, I. A., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 26(23), 7247.
Lee, J. H., et al. (2014). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Organic & Biomolecular Chemistry, 12(42), 8494-8501.
Al-Omary, F. A. M., et al. (2018). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Iranian Journal of Pharmaceutical Research, 17(1), 149-164.
Zhang, X., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111571.
Wang, Y., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(5), 997-1004.
da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 241.
Application Note: Strategic Utilization of N-(4-amino-3-methoxyphenyl)methanesulfonamide in Medicinal Chemistry
[1] Abstract This guide details the strategic application of N-(4-amino-3-methoxyphenyl)methanesulfonamide (NAMM), a bifunctional aniline building block critical in the synthesis of DNA intercalators (e.g., Amsacrine) an...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This guide details the strategic application of N-(4-amino-3-methoxyphenyl)methanesulfonamide (NAMM), a bifunctional aniline building block critical in the synthesis of DNA intercalators (e.g., Amsacrine) and next-generation kinase inhibitors.[1] Unlike simple anilines, NAMM incorporates a methanesulfonamide "tail" that enhances water solubility and hydrogen-bonding potential, while the ortho-methoxy group modulates the nucleophilicity of the primary amine.[1] This document provides validated protocols for SNAr coupling, amide synthesis, and handling precautions to prevent oxidative degradation.[1]
Moderately nucleophilic; requires activation of electrophiles for coupling.[1]
Sulfonamide pKa
~10.5
Weakly acidic; stable under standard basic coupling conditions; can form salts.[1]
LogP
0.2
Hydrophilic; improves solubility of lipophilic scaffolds (e.g., acridines).[1]
Electronic Effect
Methoxy (+M, -I)
The ortho-methoxy group donates electron density to the amine, increasing reactivity compared to unsubstituted sulfonanilides, but adds steric bulk.[1]
Structural Reactivity Map
The molecule presents two nitrogen centers with distinct reactivities.[1] The primary amine (N1) is the reactive nucleophile, while the sulfonamide nitrogen (N2) acts as a stable spectator under most coupling conditions.[1]
Figure 1: Reactivity profile highlighting the bifunctional nature of the building block.
Application 1: Synthesis of Acridine-Based DNA Intercalators
The most "field-proven" application of NAMM is in the synthesis of Amsacrine (m-AMSA) and its derivatives.[1] These compounds function as Topoisomerase II inhibitors.[1] The reaction involves a Nucleophilic Aromatic Substitution (SNAr) between the aniline of NAMM and an electrophilic 9-chloroacridine.[1]
Protocol A: Acid-Catalyzed SNAr Coupling
Objective: Couple NAMM with 9-chloroacridine derivatives.
Catalyst: HCl (conc.) or Methanesulfonic acid (catalytic amount)[1]
Step-by-Step Procedure:
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the 9-chloroacridine derivative in 10 mL of MeOH.
Addition: Add 1.05 mmol of NAMM. The solution may darken immediately due to charge-transfer complex formation.[1]
Catalysis: Add 2-3 drops of concentrated HCl. Note: The acid protonates the acridine nitrogen, making the C-9 position more electrophilic.[1]
Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor by TLC (System: DCM/MeOH 95:5).[1] The product is typically a highly colored (orange/red) hydrochloride salt that may precipitate.[1]
Mechanism of Action:
The ortho-methoxy group on NAMM is crucial here.[1] It forces the aniline ring to twist out of coplanarity with the acridine ring (due to steric clash with acridine protons), which is essential for the drug's intercalation geometry and binding affinity to the DNA-Topoisomerase II complex.[1]
In modern drug discovery, NAMM serves as a "solvent tail" provider.[1] The methanesulfonamide group mimics the hydrogen-bonding interactions often required in the solvent-exposed region of kinase ATP-binding pockets.[1]
Protocol B: Amide Coupling (HATU Method)
Objective: Attach NAMM to a carboxylic acid-containing scaffold (e.g., a hinge-binding heterocycle).[1]
Activation: Dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (2 mL). Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir at RT for 15 minutes to form the activated ester.
Coupling: Add NAMM (0.55 mmol) to the reaction mixture.
Reaction: Stir at RT for 4–16 hours.
Optimization: If the reaction is sluggish (due to the steric bulk of the ortho-methoxy group), heat to 50°C.[1]
Quench: Dilute with Ethyl Acetate (30 mL) and wash with saturated NaHCO
(2x), Water (1x), and Brine (1x).
Purification: Dry over Na
SO, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
The following diagram illustrates the retrosynthetic logic and forward synthesis for utilizing NAMM in drug development.
Figure 2: Synthesis route to the building block and its downstream applications.[1]
Critical Handling & Troubleshooting
Oxidation Sensitivity
Anilines with electron-donating groups (like the methoxy group here) are prone to oxidation, turning from off-white to dark brown/purple upon air exposure.[1]
Storage: Store the HCl salt (CAS 83209-83-0) whenever possible, as it is significantly more stable than the free base.[1]
Handling: If using the free base, store under Argon/Nitrogen at -20°C.
Purification: If the starting material is dark, perform a quick filtration through a pad of silica gel or recrystallize from Ethanol/Water before use to remove oxidation byproducts (azo/azoxy compounds).[1]
Regioselectivity in Coupling
When coupling NAMM with di-electrophiles (e.g., 2,4-dichloropyrimidine):
The aniline nitrogen is the primary nucleophile.[1]
The sulfonamide nitrogen is generally non-reactive unless strong bases (NaH) are used to deprotonate it.[1]
Troubleshooting: If you observe bis-alkylation or reaction at the sulfonamide, ensure your base strength is appropriate (DIPEA/TEA is safe; NaH/LiHMDS will activate the sulfonamide).[1]
References
Amsacrine Development: Cain, B. F., & Atwell, G. J. (1974).[1] The experimental antitumor properties of three congeners of the acridinylmethanesulphonanilide (AMSA) series. European Journal of Cancer, 10(8), 539-549.[1] Link
Structure-Activity Relationships: Denny, W. A., et al. (1982).[1] Potential antitumor agents.[1][7][8][9][10] 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridine derivatives. Journal of Medicinal Chemistry, 25(3), 276-315.[1] Link[1]
Sulfonamide Antitumor Agents: Owa, T., et al. (1999).[1] Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle.[1] Journal of Medicinal Chemistry, 42(19), 3789–3799.[1] Link[1]
Building Block Synthesis (Patent): "Process for the preparation of N-(4-amino-3-methoxyphenyl)methanesulfonamide." Google Patents.[1] Link (General search for specific process patents recommended for scale-up).[1]
Kinase Inhibitor Design: Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9, 28–39.[1] Link
Application Notes and Protocols for the Purification of N-(4-amino-3-methoxyphenyl)methanesulfonamide by Recrystallization
Introduction N-(4-amino-3-methoxyphenyl)methanesulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds, including the anticancer agent Amsacrine.[1] The purity of this intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds, including the anticancer agent Amsacrine.[1] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[2]
This technical guide provides a comprehensive protocol for the purification of N-(4-amino-3-methoxyphenyl)methanesulfonamide via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The protocols outlined herein are designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure both purity and yield.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-(4-amino-3-methoxyphenyl)methanesulfonamide is crucial for developing an effective purification strategy.
N-(4-amino-3-methoxyphenyl)methanesulfonamide and the solvents used for its recrystallization pose potential health risks. Adherence to strict safety protocols is mandatory.
Hazards Associated with N-(4-amino-3-methoxyphenyl)methanesulfonamide:
Harmful if swallowed, in contact with skin, or if inhaled.[3]
May cause an allergic skin reaction and respiratory irritation.[3]
General Safety Precautions:
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Avoid inhalation of dust and vapors.
Prevent contact with skin and eyes.
In case of accidental exposure, refer to the material safety data sheet (MSDS) for specific first-aid measures.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent. The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at elevated temperatures (allowing for their removal via hot filtration).
Experimental Protocols
Part 1: Solvent Screening for Optimal Recrystallization
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. Due to the absence of specific solubility data for N-(4-amino-3-methoxyphenyl)methanesulfonamide in the literature, a systematic solvent screening is required. Based on the structure of the molecule, which contains both polar (amino and sulfonamide) and non-polar (aromatic ring) moieties, a range of solvents with varying polarities should be evaluated.
Place approximately 50 mg of crude N-(4-amino-3-methoxyphenyl)methanesulfonamide into a series of small test tubes.
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of 2 mL is reached. Record the solubility at room temperature.
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise with heating until the solid dissolves completely. Note the approximate volume of solvent required.
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures, resulting in a significant yield of crystals upon cooling.
Evaluate the quality and quantity of the crystals formed.
Part 2: Recrystallization Protocol
This protocol is based on a single-solvent or a two-solvent system, to be determined from the results of the solvent screening in Part 1. A mixed solvent system, such as ethanol-water, is often effective for sulfonamides.
**dot
Caption: General workflow for the recrystallization process.
Step-by-Step Methodology:
Dissolution:
Place the crude N-(4-amino-3-methoxyphenyl)methanesulfonamide in an Erlenmeyer flask.
Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions.
Heat the mixture on a hot plate with stirring to facilitate dissolution. Add the minimum amount of hot solvent required to completely dissolve the solid.
Decolorization (if necessary):
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution.
Boil the solution for a few minutes.
Hot Filtration (if necessary):
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
Crystallization:
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
Isolation of Crystals:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
Drying:
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Purity Assessment
The purity of the recrystallized N-(4-amino-3-methoxyphenyl)methanesulfonamide should be assessed to validate the effectiveness of the purification process.
Recommended Analytical Techniques:
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities typically broaden and depress the melting point range.
Thin-Layer Chromatography (TLC): Compare the crude and recrystallized material on a TLC plate. The purified compound should ideally show a single spot.
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of impurities.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Oiling out
The compound's melting point is lower than the boiling point of the solvent, or high impurity concentration.
Re-heat the solution to dissolve the oil, add more solvent, and allow to cool more slowly. Consider a different solvent system.
No crystal formation
The solution is too dilute (undersaturated) or supersaturated without nucleation sites.
Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If undersaturated, evaporate some of the solvent.
Low recovery
Too much solvent was used, or the compound has significant solubility in the cold solvent.
Minimize the amount of hot solvent used for dissolution. Ensure adequate cooling time in an ice bath.
Conclusion
The protocol described in this application note provides a systematic and scientifically sound approach to the purification of N-(4-amino-3-methoxyphenyl)methanesulfonamide by recrystallization. By carefully selecting a suitable solvent system and adhering to the outlined procedures, researchers can obtain a high-purity product essential for downstream applications in pharmaceutical research and development. The principles and techniques detailed herein are broadly applicable to the purification of other solid organic compounds.
References
PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]
Denny, W. A., & Wilson, W. R. (2018). Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Molecules, 23(11), 2849. [Link]
European Patent Office. (2021). Improved process for the purification of methane sulfonic acid (EP 3763701 A1). [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 290500, N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved February 7, 2026 from [Link].
PubMed. (1995). Potential antitumor agents. 48. 3'-Dimethylamino derivatives of amsacrine: redox chemistry and in vivo solid tumor activity. [Link]
PubMed. (1998). Purification and molecular characterization of the electron transfer protein of methanesulfonic acid monooxygenase. [Link]
Google Patents. (1977). Distillative purification of alkane sulfonic acids (US4035242A).
Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. [Link]
Google Patents. (2006). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide (EP1704140B1).
MDPI. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
YouTube. (2024, March 14). Extraction & Purification of Medicines. [Link]
ResearchGate. (2011). Isolation and Purification of Metabolites. [Link]
Application Note: HPLC Analysis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Method Development, Validation, and Troubleshooting Guide Executive Summary & Scientific Rationale N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS: 83209-83-0 for HCl salt) is a critical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Method Development, Validation, and Troubleshooting Guide
Executive Summary & Scientific Rationale
N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS: 83209-83-0 for HCl salt) is a critical intermediate in the synthesis of the benign prostatic hyperplasia (BPH) drug, Tamsulosin .[1] In the context of pharmaceutical impurity profiling, it is often designated as Tamsulosin Impurity H or Intermediate-1.[1]
Mechanistic Separation Logic
The molecule contains two distinct functional moieties that dictate its chromatographic behavior:
Sulfonamide Group: Provides polar character and hydrogen bonding capability.[1]
At Neutral pH (> pH 6): The aniline group is largely unprotonated (neutral), increasing hydrophobicity and retention on C18 columns, but often leading to peak tailing due to interaction with residual silanols.[1]
At Acidic pH (< pH 3): The amine is protonated (
).[1] This improves peak symmetry (reduced silanol interaction) but reduces retention time.[1]
Protocol Strategy:
This protocol utilizes an Ion-Suppression Reverse Phase (RP-HPLC) approach.[1] We employ an acidic phosphate buffer (pH 3.[1]0) to maintain the analyte in a consistent protonated state, ensuring sharp peak shape and reproducible retention, coupled with a high-carbon-load C18 column to provide adequate retention for the polar cation.[1]
Chemical Logic & Workflow Visualization
The following diagram illustrates the interaction mechanism and the analytical workflow.
Caption: Figure 1. Mechanistic logic for selecting acidic mobile phase to protonate the aniline moiety, preventing silanol interactions.
Instrumentation & Reagents
Hardware Requirements
HPLC System: Agilent 1260/1290 Infinity II, Waters Alliance, or equivalent.[1]
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
Column: Phenomenex Luna C18(2) or Waters Symmetry C18.[1]
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1][2][3][4][5][6]
Rationale: A fully end-capped column is mandatory to minimize peak tailing from the free amine.[1]
Required when separating the analyte from Tamsulosin or synthesis precursors.[1]
Time (min)
Mobile Phase A (Buffer) %
Mobile Phase B (ACN) %
0.0
85
15
15.0
60
40
25.0
20
80
30.0
20
80
31.0
85
15
40.0
85
15
Sample Preparation & Standards
Diluent: Mobile Phase (Isocratic) or Water:Acetonitrile (70:30).[1]
Standard Stock Solution (1000 µg/mL):
Weigh 25 mg of N-(4-amino-3-methoxyphenyl)methanesulfonamide reference standard.[1]
Transfer to a 25 mL volumetric flask.
Add 15 mL Diluent and sonicate for 5 minutes (ensure complete dissolution; the HCl salt is soluble, free base may require initial dissolution in 100% MeOH).
Check buffer pH daily; phosphate buffer capacity is lower at pH 3.0 than pH 7.0.[1]
Scenario 3: Split Peak
Cause: Solvent mismatch.[1] Sample solvent is stronger than mobile phase.[1]
Fix: Dissolve the sample in the Mobile Phase, not pure Acetonitrile or Methanol.[1]
Analytical Workflow Diagram
Caption: Figure 2. Step-by-step analytical workflow ensuring data integrity via System Suitability Testing (SST).
References
PubChem. (2023).[1] N-(4-amino-3-methoxyphenyl)methanesulfonamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
International Journal of Pharmaceutical Sciences. (2011). Validated RP-HPLC method for the determination of impurities in Tamsulosin HCl. Available at: [Link] (Contextual reference for Tamsulosin impurity profiling).[1]
Scholars Research Library. (2011). Validated stability-indicating RP-HPLC method for tamsulosine hydrochloride. Available at: [Link][1]
Application Note: NMR Characterization of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Executive Summary This guide details the protocol for the Nuclear Magnetic Resonance (NMR) characterization of N-(4-amino-3-methoxyphenyl)methanesulfonamide . This compound is a 1,2,4-trisubstituted benzene derivative, o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for the Nuclear Magnetic Resonance (NMR) characterization of N-(4-amino-3-methoxyphenyl)methanesulfonamide . This compound is a 1,2,4-trisubstituted benzene derivative, often utilized as an intermediate in the synthesis of color developers (CD-3/CD-4 analogs) and pharmaceutical sulfonamide scaffolds.
Accurate characterization requires distinguishing between potential regioisomers and verifying the integrity of the labile sulfonamide and amine protons. This protocol prioritizes DMSO-d6 as the solvent of choice to stabilize exchangeable protons and ensure solubility of both the free base and hydrochloride salt forms.
Chemical Context & Structural Logic[1][2][3]
The Molecule
The structure consists of a central benzene ring substituted at three positions:[1][2]
The primary challenge in characterizing this molecule is confirming the regiochemistry of the substituents (1,3,4-substitution pattern) and distinguishing the protons on the aromatic ring, particularly differentiating H-2, H-5, and H-6.
H-2 (Singlet-like): Isolated between the sulfonamide (C1) and methoxy (C3) groups.
H-5 & H-6 (Doublets): H-5 is ortho to the amine; H-6 is ortho to the sulfonamide. They form an ortho-coupled system.[4]
Experimental Protocol
Sample Preparation
Objective: Maximize signal-to-noise (S/N) while preventing solute aggregation or precipitation.
Solvent Selection:Dimethyl Sulfoxide-d6 (DMSO-d6) is required.[2][5]
Reasoning: Chloroform-d (
) often leads to broad or invisible signals for the sulfonamide and amine protons due to rapid chemical exchange. DMSO-d6 forms hydrogen bonds with these groups, slowing exchange and sharpening the peaks [1].
Concentration:
1H NMR: 5–10 mg in 0.6 mL DMSO-d6.
13C / 2D NMR: 20–30 mg in 0.6 mL DMSO-d6.
Vessel: High-quality 5mm borosilicate NMR tubes (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (600 MHz Base Frequency recommended)
Experiment
Pulse Sequence
Scans (NS)
Relaxation Delay (D1)
Notes
1H Standard
zg30
16
1.0 s
30° pulse angle for quantitation.
13C {1H}
zgpg30
512+
2.0 s
Power-gated decoupling.
COSY
cosygpppqf
8
1.5 s
Phase-sensitive; essential for H5-H6 coupling.
HSQC
hsqcedetgpsisp
8
1.5 s
Multiplicity-edited (CH/CH3 up, CH2 down).
HMBC
hmbcgplpndqf
16
1.5 s
Long-range coupling (J ~ 8 Hz).
Data Analysis & Interpretation
1H NMR Assignment (in DMSO-d6)
The following table summarizes the expected chemical shifts. Note that values may shift slightly depending on concentration and temperature.[2]
Proton Label
Approx. Shift ( ppm)
Multiplicity
Integration
Assignment Logic
Sulfonamide NH
8.8 – 9.2
Broad Singlet
1H
Deshielded by ; disappears with shake.
Aromatic H-6
6.9 – 7.1
dd (Ortho+Meta)
1H
Ortho to sulfonamide (EWG); coupled to H-5.
Aromatic H-2
6.7 – 6.9
d (Meta) or s
1H
Isolated between Sulfonamide and OMe.
Aromatic H-5
6.5 – 6.7
d (Ortho)
1H
Shielded by ortho- (EDG); coupled to H-6.
Amine
4.5 – 5.0
Broad Singlet
2H
Variable position; distinct from Sulfonamide NH.
Methoxy
3.7 – 3.8
Singlet
3H
Characteristic shift for aryl methyl ethers.
Sulfonyl
2.8 – 2.9
Singlet
3H
Characteristic for methyl sulfonamides.
Structural Verification Logic (The "Self-Validating" System)
To prove the structure is correct and not a regioisomer (e.g., 3-amino-4-methoxy...), follow this logic path using 2D NMR:
COSY Check: Confirm the H-5 / H-6 spin system. You should see a strong cross-peak between the doublet at ~6.6 ppm and the doublet/dd at ~7.0 ppm. H-2 should show no strong ortho coupling.
HMBC Connectivity (The "Smoking Gun"):
Methoxy to Ring: The
protons (~3.7 ppm) must show a strong correlation to C-3 .
H-2 Correlations: H-2 should correlate to C-3 (methoxy bearing) and C-1 (sulfonamide bearing).
H-5 Correlations: H-5 should correlate to C-3 (meta) and C-1 (para), but strongest to C-4 (amine bearing).
Visualization of Workflows
Characterization Workflow
This diagram outlines the decision process for validating the sample identity.
Figure 1: Step-by-step NMR characterization workflow ensuring signal integrity and structural confirmation.
HMBC Correlation Logic
This diagram visualizes the critical long-range (2-3 bond) couplings required to prove the substituent positions.
Figure 2: Key HMBC correlations. The connection between the Methoxy protons and C-3, and H-2 to both C-1 and C-3, confirms the regiochemistry.
Troubleshooting & Tips
Water Suppression: DMSO-d6 is hygroscopic. A large water peak at 3.33 ppm can obscure the methoxy signal or overlap with the sulfonyl methyl. Use solvent suppression pulse sequences (e.g., zgesgp) if the water peak is dominant.
HCl Salt vs. Free Base:
The HCl salt (CAS 83209-83-0) will show a protonated amine (
). This shifts the ortho protons (H-5) downfield and causes the amine protons to appear as a broad integration of 3H (often > 7-8 ppm) rather than 2H at 4-5 ppm.
Tip: To characterize the salt, add a micro-spatula of anhydrous
directly to the NMR tube to generate the free base in situ if the salt spectrum is too broad [2].
Impurity Flags: Common impurities in the synthesis of this compound include the bis-sulfonamide or the unmethylated aminophenol. Watch for extra singlets in the 2.5–3.0 ppm region.
References
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[5] Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[5]
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[6] Organic Process Research & Development, vol. 20, no. 3, 2016, pp. 661-667.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 57165067, N-(4-amino-3-methoxyphenyl)methanesulfonamide." PubChem, 2023.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th ed., John Wiley & Sons, 2005. (Standard text for substituent effects).
Technical Guide: Synthesis and Characterization of N-(4-amino-3-methoxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and characterization of N-(4-amino-3-methoxyphen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and characterization of N-(4-amino-3-methoxyphenyl)methanesulfonamide. This compound is a critical intermediate in the synthesis of the potent anti-cancer agent, Amsacrine.[1][2][3][4][5] The protocols outlined herein are designed to be robust and reproducible, offering insights into the causality behind experimental choices to ensure scientific integrity and successful outcomes.
Introduction and Significance
N-(4-amino-3-methoxyphenyl)methanesulfonamide serves as the core aniline side chain of Amsacrine, a DNA intercalator and topoisomerase II inhibitor used in the treatment of various cancers, particularly acute leukemias.[1][3][5] The methoxy and methanesulfonamide substituents on the aniline ring are crucial for the pharmacological activity of Amsacrine, influencing its binding to DNA and interaction with topoisomerase II. A reliable and well-characterized supply of this intermediate is therefore paramount for the research and development of Amsacrine and its analogues.
The synthetic route detailed in this guide proceeds via a two-step sequence starting from the commercially available 2-methoxy-4-nitroaniline. This pathway involves the mesylation of the amino group followed by the selective reduction of the nitro group.
Synthetic Pathway Overview
The synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide is achieved through the following two-step reaction sequence:
Application Note: Scalable Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Here is a detailed Application Note and Protocol guide for the scalable synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide. Executive Summary & Strategic Rationale This guide details the process chemistry for sca...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed Application Note and Protocol guide for the scalable synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Executive Summary & Strategic Rationale
This guide details the process chemistry for scaling the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide from gram to kilogram scale. This compound features a 1,3,4-trisubstituted benzene core where the regiochemistry of the sulfonamide and amine moieties is critical for downstream biological activity.
Synthetic Strategy:
The preferred route utilizes 3-methoxy-4-nitroaniline (4-nitro-m-anisidine) as the starting material. This route is selected over alternatives (e.g., selective sulfonylation of diamines) to ensure regiochemical purity. The electron-withdrawing nature of the para-nitro group deactivates the aniline nitrogen, requiring optimized forcing conditions for the sulfonylation step, followed by a chemoselective reduction.
Key Process Parameters (KPPs):
Sulfonylation: Control of bis-sulfonylation and reaction temperature to prevent degradation.
Reduction: Management of exotherms and pyrophoric catalyst handling during the nitro-to-amine reduction.
Purification: Avoidance of chromatography through crystallization-driven isolation.
Chemical Safety & Hazard Analysis (HSE)
Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator. Reacts violently with water. Must be handled under anhydrous conditions with proper ventilation.
Pyridine: Flammable and toxic. Used as both solvent and base; requires efficient scrubbing during workup.
Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with water or solvent; handle under inert atmosphere (Argon/Nitrogen).
The following diagram illustrates the two-step reaction sequence and critical decision nodes.
Caption: Logical workflow for the 2-step synthesis, including a contingency loop for bis-sulfonylation.
Step 1: Preparation of N-(3-methoxy-4-nitrophenyl)methanesulfonamide
Rationale: The starting aniline is deactivated by the para-nitro group. Using pyridine acts as both an acid scavenger and a nucleophilic catalyst.
Reagents & Materials:
Reagent
Equiv.
Role
3-Methoxy-4-nitroaniline
1.0
Starting Material
Methanesulfonyl chloride (MsCl)
1.2 - 1.5
Sulfonylating Agent
Pyridine
10 Vol
Solvent/Base
DCM (Dichloromethane)
Optional
Co-solvent for workup
Detailed Protocol:
Setup: Charge a dry reactor with 3-methoxy-4-nitroaniline (1.0 eq) and dry pyridine (10 volumes). Stir until dissolved.
Cooling: Cool the solution to 0–5 °C using an ice/brine bath.
Addition: Add Methanesulfonyl chloride (1.2 eq) dropwise over 60 minutes. Critical: Maintain internal temperature < 10 °C to minimize bis-sulfonylation.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.
IPC (In-Process Control): Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1] If starting material remains (>5%), add additional MsCl (0.2 eq) and stir for 4 hours.
Quench & Workup:
Slowly pour the reaction mixture into ice-cold water (30 volumes) with vigorous stirring. The product should precipitate as a solid.
Adjust pH to ~3-4 using dilute HCl to solubilize pyridine salts.
Stir for 1 hour to ensure complete precipitation.
Isolation: Filter the solid. Wash the cake with water (3 x 5 vol) and cold ethanol (1 x 2 vol).
Drying: Dry in a vacuum oven at 45 °C to constant weight.
Expected Yield: 85–92%
Appearance: Yellow to orange solid.
Troubleshooting (Bis-sulfonylation):
If HPLC shows significant N,N-bis(methanesulfonyl) byproduct, suspend the crude solid in THF/Water and treat with NaOH (2 eq) at room temperature for 1 hour to selectively hydrolyze the second sulfonyl group, then re-acidify.
Step 2: Reduction to N-(4-amino-3-methoxyphenyl)methanesulfonamide[2]
Rationale: Catalytic hydrogenation is preferred for scale-up over Fe/acid reductions due to cleaner impurity profiles and easier workup (no iron sludge).
Reagents & Materials:
Reagent
Equiv.
Role
Nitro Intermediate (Step 1)
1.0
Precursor
10% Pd/C (50% wet)
5-10 wt%
Catalyst
Methanol (or Ethanol)
10-15 Vol
Solvent
Hydrogen Gas (H2)
Balloon/30psi
Reducing Agent
Detailed Protocol:
Setup: In a hydrogenation vessel (Parr shaker or autoclave), charge the Nitro Intermediate and Methanol .
Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (5–10 wt% loading). Safety: Do not add dry catalyst to flammable solvents in air.
Hydrogenation:
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).[2]
Pressurize to 30–50 psi H2 (or use a balloon for gram scale).
Stir vigorously at room temperature (25 °C).
Exotherm Alert: The reaction is exothermic. Monitor temperature; cooling may be required on large scale.
Completion: Reaction is usually complete in 4–6 hours. Monitor by HPLC (disappearance of nitro peak).
Workup:
Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with Methanol.
Safety: Immediately wet the used filter cake with water to prevent ignition.
Isolation:
Concentrate the filtrate under reduced pressure to ~20% volume.
Add Isopropyl Ether or Cold Water to induce crystallization.
Filter the off-white to pale grey solid.
Purification (if needed): Recrystallize from Ethanol/Water.
Analytical Characterization & Specifications
For the final product, the following specifications validate the structure and purity.
When moving from bench (10g) to pilot (1kg), the following physical organic chemistry principles apply:
Caption: Critical engineering factors for scaling the synthesis.
Heat Removal: The addition of MsCl to pyridine is highly exothermic. On a large scale, the addition rate must be controlled solely by the reactor's cooling capacity to prevent thermal runaways or degradation.
H2 Availability: In a Parr shaker, H2 is available. In a pilot reactor, ensure the agitator is designed for gas entrainment (e.g., hollow shaft or gas induction impeller) to prevent H2 starvation at the catalyst surface.
References
Denny, W. A., et al. (1982). Potential Antitumor Agents.[3] 36. Quantitative Relationships between Experimental Antitumor Activity, Toxicity, and Structure for the General Class of 9-Anilinoacridine Derivatives. Journal of Medicinal Chemistry, 25(3), 276–315. Link
Context: Establishes the structure-activity relationship (SAR)
Cain, B. F., & Atwell, G. J. (1974). The Experimental Antitumor Properties of Three Congeners of the Acridinylaminomethanesulfonanilide (AMSA) Series. European Journal of Cancer, 10(8), 539–549. Link
Context: foundational work describing the synthesis of the methanesulfonanilide moiety.
PubChem Compound Summary. (2024). N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS 57165-06-7).[4][5] National Center for Biotechnology Information. Link[5]
Context: Verification of chemical identifiers, toxicity d
GHS Safety Data. (2024). Methanesulfonyl Chloride Safety Data Sheet. Sigma-Aldrich. Link
Context: Safety protocols for handling the sulfonylating agent.
Disclaimer: This protocol is for research and development purposes. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE. Consult local safety regulations before scale-up.
Application Notes and Protocols for N-(4-amino-3-methoxyphenyl)methanesulfonamide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Solid-Phase Synthesis and Drug Discovery N-(4-amino-3-methoxyphenyl)methanesulfonamide is a key organic molecul...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Solid-Phase Synthesis and Drug Discovery
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a key organic molecule that serves as a versatile building block in the solid-phase synthesis (SPS) of compound libraries for drug discovery. Its structure, featuring a primary aromatic amine and a sulfonamide moiety, makes it particularly amenable for use as a "safety-catch" linker, a cornerstone of modern combinatorial chemistry.[1] This type of linker is stable under a variety of reaction conditions, allowing for the assembly of complex molecules on a solid support, and can then be activated for cleavage under specific, controlled conditions.[1]
The methoxy and amino substituents on the phenyl ring also provide opportunities for further chemical modification, enabling the generation of diverse molecular scaffolds. A notable application of this compound is as a crucial side chain in the synthesis of the anticancer drug Amsacrine, highlighting its relevance in medicinal chemistry. This guide provides a comprehensive overview of the properties of N-(4-amino-3-methoxyphenyl)methanesulfonamide and detailed protocols for its application in solid-phase synthesis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-(4-amino-3-methoxyphenyl)methanesulfonamide is essential for its effective use in synthesis.
Soluble in polar organic solvents such as DMF and DMSO.
Chemical Structure
The chemical structure of N-(4-amino-3-methoxyphenyl)methanesulfonamide is presented below. The primary amine and the sulfonamide nitrogen are the key functional groups for its application in solid-phase synthesis.
N-(4-amino-3-methoxyphenyl)methanesulfonamide
Application in Solid-Phase Synthesis: A Safety-Catch Linker Strategy
The unique structure of N-(4-amino-3-methoxyphenyl)methanesulfonamide allows it to function as a safety-catch linker. The primary aromatic amine can be acylated with a suitable protecting group, such as Fmoc, allowing the sulfonamide nitrogen to be the point of attachment for the growing molecule. The sulfonamide linkage is stable to the basic conditions used for Fmoc deprotection and the acidic conditions often used for side-chain deprotection.[4]
The "safety-catch" aspect comes from the ability to activate the sulfonamide for cleavage after the synthesis is complete. This is typically achieved by N-alkylation of the sulfonamide, which renders the N-acylsulfonamide susceptible to nucleophilic cleavage.[1]
Workflow for Solid-Phase Synthesis using N-(4-amino-3-methoxyphenyl)methanesulfonamide as a Linker
Solid-phase synthesis workflow.
Detailed Protocols
Protocol 1: Immobilization of N-(4-amino-3-methoxyphenyl)methanesulfonamide onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the linker to a commonly used solid support.
Materials:
2-Chlorotrityl chloride resin
N-(4-amino-3-methoxyphenyl)methanesulfonamide
N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM), anhydrous
N,N-Dimethylformamide (DMF)
Methanol (MeOH)
Solid-phase synthesis vessel
Procedure:
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
Linker Solution Preparation: In a separate flask, dissolve N-(4-amino-3-methoxyphenyl)methanesulfonamide (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in anhydrous DCM.
Coupling: Drain the DCM from the swollen resin and add the linker solution. Agitate the mixture at room temperature for 2-4 hours.
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), MeOH (3x), and finally DCM (3x).
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Solid-Phase Synthesis of a Small Molecule Library
This protocol outlines the general steps for building a library of compounds on the immobilized linker.
Materials:
Linker-functionalized resin from Protocol 1
Fmoc-protected amino acids or other building blocks
Coupling reagents (e.g., HATU, HOBt, DIC)
DIPEA
20% (v/v) Piperidine in DMF
DMF
DCM
Procedure:
Resin Swelling: Swell the linker-functionalized resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the primary amine of the linker.
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
Coupling:
Pre-activate the Fmoc-protected building block (3 equivalents) with a coupling reagent (e.g., HATU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
Add the activated building block solution to the resin and agitate for 2-4 hours.
Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test.
Washing: Wash the resin with DMF (3x) and DCM (3x).
Iterative Synthesis: Repeat steps 2-6 for each subsequent building block to assemble the desired molecule.
Protocol 3: Activation and Cleavage of the Synthesized Compound
This protocol details the "safety-catch" activation and final cleavage of the product from the solid support.
Materials:
Resin-bound final product
Iodoacetonitrile or other alkylating agent
DIPEA
Anhydrous DMF
Cleavage nucleophile (e.g., a primary or secondary amine, thiol, or sodium methoxide in methanol)
Trifluoroacetic acid (TFA) for final deprotection of side chains (if applicable)
Procedure:
Activation (N-Alkylation):
Swell the resin in anhydrous DMF.
Add a solution of iodoacetonitrile (10 equivalents) and DIPEA (10 equivalents) in anhydrous DMF.
Agitate the mixture at room temperature for 12-24 hours.
Washing: Wash the resin with DMF (5x) and DCM (5x).
Nucleophilic Cleavage:
Swell the activated resin in a suitable solvent (e.g., DMF, THF).
Add a solution of the chosen nucleophile (e.g., 1 M amine in THF) and agitate at room temperature or with gentle heating until cleavage is complete (monitor by LC-MS analysis of the cleavage solution).
Product Isolation:
Filter the resin and collect the filtrate containing the cleaved product.
Wash the resin with the cleavage solvent and combine the filtrates.
Concentrate the solution under reduced pressure to obtain the crude product.
Final Deprotection (if necessary): If acid-labile side-chain protecting groups are present, treat the crude product with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
Purification: Purify the final product by an appropriate method, such as preparative HPLC.
Safety and Handling
N-(4-amino-3-methoxyphenyl)methanesulfonamide and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
Inhalation: Avoid inhaling dust or vapors.
Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.
Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Disposal: Dispose of chemical waste according to institutional and local regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Loading of Linker
Incomplete reaction; steric hindrance.
Increase reaction time and/or temperature. Use a less sterically hindered resin if possible.
Incomplete Coupling
Steric hindrance of building block; poor resin swelling.
Use a more potent coupling reagent (e.g., HATU). Double couple (repeat the coupling step). Ensure adequate resin swelling.
Incomplete Cleavage
Incomplete activation of the linker; insufficient cleavage time/temperature.
Increase the time and/or temperature of the activation and cleavage steps. Use a stronger nucleophile.
Side Reactions during Cleavage
Presence of sensitive functional groups.
Use milder cleavage conditions. Protect sensitive functional groups with orthogonal protecting groups.
Conclusion
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a valuable and versatile tool for solid-phase synthesis, particularly for the construction of small molecule libraries for drug discovery. Its ability to function as a safety-catch linker provides a robust and flexible platform for complex organic synthesis on a solid support. The protocols outlined in this guide provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors. As with any synthetic methodology, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
Backes, B. J., & Ellman, J. A. (2003). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. Combinatorial Chemistry & High Throughput Screening, 6(5), 435-442.
Blanco-Canosa, J. B., & Dawson, P. E. (2008). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage.
Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis.
Luo, X., & Huang, X. (2003). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. Tetrahedron Letters, 44(38), 7173-7176.
Morales, G. A., & Ellman, J. A. (2003). N-Arylation of Sulfonamides on Solid Supports. The Journal of Organic Chemistry, 68(24), 9413-9421.
PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
RSC Publishing. (2022, October 19). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Royal Society of Chemistry. [Link]
Albericio, F., & Carpino, L. A. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(24), 5938. [Link]
Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]
O'Sullivan, T. P., & Connon, S. J. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(40), 32361-32406. [Link]
Veeprho. (n.d.). N-(4-Amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]
PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]
PubChemLite. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide (C8H12N2O3S). Retrieved from [Link]
functionalization of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Application Note: Functionalization of N-(4-amino-3-methoxyphenyl)methanesulfonamide Executive Summary N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS 57165-06-7) is a "privileged scaffold" in medicinal chemistry, mos...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Functionalization of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Executive Summary
N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS 57165-06-7) is a "privileged scaffold" in medicinal chemistry, most notably serving as the key amine precursor for the topoisomerase II inhibitor Amsacrine (m-AMSA).[1] Beyond its historical significance, this chemotype—featuring an electron-rich aniline core decorated with a methoxy group and a sulfonamide "tail"—is highly relevant in modern kinase inhibitor design (e.g., CDK, EGFR inhibitors) and carbonic anhydrase inhibition.[2][1]
This guide provides high-fidelity protocols for the chemoselective functionalization of this molecule.[2][1] We focus on three critical workflows: Nucleophilic Aromatic Substitution (
) for heterocycle installation, Amide Coupling for SAR library generation, and Regioselective Sulfonamide Alkylation .[2][1]
Reactivity Profile & Structural Logic
Successful functionalization requires navigating the competing reactivities of the molecule’s two nitrogen centers.[2][1]
becomes deprotonated (anionic) and can compete for electrophiles, though the neutral aniline often remains kinetically superior for acylation.[2][1] To alkylate the sulfonamide selectively, the aniline usually requires protection (e.g., Boc).
Experimental Workflows (Visualized)
The following diagram outlines the decision tree for functionalizing this scaffold.
Figure 1: Strategic functionalization pathways. Green path represents the classic Amsacrine synthesis route.[2]
Detailed Protocols
Protocol A: Heterocycle Coupling via
(The "Amsacrine" Route)
Target: Synthesis of amino-heterocycles (e.g., acridines, pyrimidines, quinazolines).[2]
This is the gold-standard method for attaching this aniline to kinase or DNA-intercalating cores.[1] The reaction is driven by acid catalysis, which protonates the heterocyclic nitrogen, making the carbon-chloride bond more susceptible to nucleophilic attack by the aniline.[2]
Catalyst: HCl (1.25 M in MeOH or concentrated aqueous)[2][1]
Step-by-Step:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the chloro-heterocycle and 1.0 mmol of the aniline in 10 mL of Ethanol.
Acidification: Add 2–3 drops of concentrated HCl (or 1.0 equiv of HCl in dioxane). Note: The acid activates the electrophile and prevents side reactions.[2]
Reflux: Heat the mixture to reflux (80°C) for 2–6 hours. Monitor by TLC (usually 5% MeOH in DCM) or LC-MS.[2][1] The product often precipitates as the hydrochloride salt during the reaction.[2]
Deprotection: Treat with TFA/DCM (1:1) at RT for 1 hour to remove the Boc group, restoring the free aniline.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in
Poor solubility of heterocycle
Switch solvent to 2-Methoxyethanol or DMF; increase temp to 100°C.
Bis-acylation
Excess acid chloride/coupling agent
Strictly control stoichiometry (1.0–1.1 equiv).[1] Use HATU (milder) instead of Acid Chlorides.[2][1]
Regio-scrambling
Basic conditions used with reactive electrophiles
Avoid strong bases (NaH) unless the aniline is protected.[2][1] Use organic bases (DIPEA/TEA).[2][1]
Purification difficulty
Polarity of sulfonamide
Use a DCM/MeOH gradient (0–10% MeOH) rather than Hex/EtOAc.
References
Cain, B. F., & Atwell, G. J. (1974).[2][1] The experimental antitumor properties of three congeners of the acridinylmethanesulphonanilide (AMSA) series. European Journal of Cancer, 10(8), 539-549.[2][1] Link[2][1]
Denny, W. A., et al. (1982).[2][1] Potential antitumor agents.[2][1][3] 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridine derivatives. Journal of Medicinal Chemistry, 25(3), 276-315.[2][1] Link[2][1]
Gaulton, A., et al. (2012).[2][1][4] ChEMBL: a large-scale bioactivity database for drug discovery.[2][1] Nucleic Acids Research, 40(D1), D1100-D1107.[2][1] (Source for kinase inhibitor scaffold analysis). Link
PubChem Compound Summary. (2023). N-(4-amino-3-methoxyphenyl)methanesulfonamide (CID 290500).[1] National Center for Biotechnology Information.[2][1] Link
The Lynchpin in Topoisomerase II Inhibitor Synthesis: A Guide to N-(4-amino-3-methoxyphenyl)methanesulfonamide
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of N-(4-amino-3-methoxyphenyl)methanesulfonamide. This compound s...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of N-(4-amino-3-methoxyphenyl)methanesulfonamide. This compound serves as a critical intermediate in the synthesis of potent anticancer agents, most notably the topoisomerase II inhibitor, Amsacrine. We will explore its significance, synthesis, and the biological evaluation of its derivatives.
Introduction: Beyond a Simple Building Block
N-(4-amino-3-methoxyphenyl)methanesulfonamide is more than a mere chemical intermediate; it represents a cornerstone in the development of a specific class of chemotherapeutics. Its structural features, a substituted aniline core with a methanesulfonamide group, are pivotal for its role as the side chain of the potent anticancer drug, Amsacrine.[1] Amsacrine is a synthetic DNA intercalator that has demonstrated efficacy in treating various hematological malignancies, including acute lymphoblastic and myeloid leukemias.[2][3]
The significance of N-(4-amino-3-methoxyphenyl)methanesulfonamide lies in its contribution to the overall pharmacology of Amsacrine. The methanesulfon-m-anisidide head group, derived from this precursor, plays a crucial role in the drug's interaction with its biological target, topoisomerase II.[4] Understanding the chemistry and handling of this intermediate is therefore paramount for the synthesis and development of Amsacrine and related compounds.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(4-amino-3-methoxyphenyl)methanesulfonamide is associated with the following hazards:
Harmful if swallowed, in contact with skin, or if inhaled.[5]
May cause an allergic skin reaction and respiratory irritation.[5]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
The Central Role in Amsacrine Synthesis and Mechanism of Action
The primary and most significant application of N-(4-amino-3-methoxyphenyl)methanesulfonamide in medicinal chemistry is its use as a precursor to Amsacrine.[1][7] Amsacrine is a potent inhibitor of topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[3][8]
The Amsacrine Story: A Tale of Two Moieties
Amsacrine's structure consists of two key components: an intercalating acridine ring and the N-(4-amino-3-methoxyphenyl)methanesulfonamide-derived side chain.[4] The acridine moiety intercalates into the DNA, while the side chain interacts with the topoisomerase II enzyme. This dual interaction is critical for the drug's "poisoning" of the enzyme, trapping it in a covalent complex with DNA. This leads to double-strand breaks in the DNA, ultimately triggering apoptosis in cancer cells.
The methoxy group on the anisidide ring of the side chain has been shown to be crucial for the optimal activity of Amsacrine.[4] It is thought to restrict the rotation of the head group, orienting it favorably for interaction within the ternary drug-DNA-enzyme complex.[4]
Amsacrine's Mechanism of Action
Protocols for Synthesis and Evaluation
Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide: A Generalized Protocol
This synthesis is a multi-step process that begins with a commercially available starting material.
Step 1: Nitration of a suitable precursor.
Step 2: Acetylation of the amino group.
Step 3: Reduction of the nitro group to an amine. A common method for this is catalytic hydrogenation using palladium on carbon (Pd/C) in an ethanol solvent under a hydrogen atmosphere.[1]
Step 4: Sulfonylation of the newly formed amino group with methanesulfonyl chloride.
Step 5: Hydrolysis of the acetyl protecting group to yield the final product.
Note: This is a generalized outline, and specific reaction conditions, including reagents, solvents, temperatures, and reaction times, would need to be optimized.
Synthesis of Amsacrine from N-(4-amino-3-methoxyphenyl)methanesulfonamide
The final step in Amsacrine synthesis involves the coupling of N-(4-amino-3-methoxyphenyl)methanesulfonamide with a suitable acridine derivative, typically 9-chloroacridine.
Materials:
N-(4-amino-3-methoxyphenyl)methanesulfonamide
9-chloroacridine
Anhydrous solvent (e.g., dimethylformamide or ethanol)
Base (e.g., triethylamine or potassium carbonate)
Protocol:
Dissolve N-(4-amino-3-methoxyphenyl)methanesulfonamide and 9-chloroacridine in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
Add the base to the reaction mixture.
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
The product, Amsacrine, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
The crude product can be purified by recrystallization or column chromatography.
Biological Evaluation: Topoisomerase II Inhibition Assay
The biological activity of the synthesized Amsacrine can be evaluated by assessing its ability to inhibit topoisomerase II.
Principle: This assay measures the inhibition of topoisomerase II-mediated DNA relaxation or decatenation.
Materials:
Human topoisomerase II alpha
Supercoiled plasmid DNA (e.g., pBR322)
ATP
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
Synthesized Amsacrine
Positive control (e.g., etoposide)
Agarose gel electrophoresis system
DNA staining agent (e.g., ethidium bromide)
Protocol:
Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and ATP.
Add varying concentrations of the synthesized Amsacrine to the reaction tubes. Include a no-drug control and a positive control.
Initiate the reaction by adding human topoisomerase II alpha to each tube.
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
Stop the reaction by adding a stop solution (containing SDS and a loading dye).
Analyze the DNA products by agarose gel electrophoresis.
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
Data Analysis:
In the absence of an inhibitor, topoisomerase II will relax the supercoiled plasmid DNA, resulting in a series of topoisomers that migrate slower than the supercoiled form.
An effective inhibitor like Amsacrine will prevent this relaxation, and the DNA will remain in its supercoiled form.
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined by quantifying the band intensities.
Topoisomerase II Inhibition Assay Workflow
Conclusion
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a vital molecule in the landscape of medicinal chemistry, particularly in the realm of oncology. Its role as the key precursor to the topoisomerase II inhibitor Amsacrine underscores its importance. A thorough understanding of its synthesis, handling, and its contribution to the biological activity of the final drug product is essential for researchers and professionals in the field of drug discovery and development. The protocols and information provided herein serve as a comprehensive guide to facilitate further research and application of this important chemical entity.
Synthesis and antitumor activity of novel amsacrine analogs: The critical role of the acridine moiety in determining their biological activity | Request PDF - ResearchGate. [Link]
Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed. [Link]
N-(4-Amino-3-methoxyphenyl)methanesulfonamide | CAS 57165-06-7 - Veeprho. [Link]
3,4-Dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I - PMC. [Link]
Redox behavior of amsacrine: a pathway to understanding its biological action - New Journal of Chemistry (RSC Publishing). [Link]
3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I - PubMed. [Link]
New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus - PubMed Central. [Link]
Application Notes & Protocols: Strategies for the C-N Coupling of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Introduction: The Versatility of a Privileged Scaffold N-(4-amino-3-methoxyphenyl)methanesulfonamide is a key synthetic intermediate whose structural motifs are prevalent in a variety of biologically active compounds. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of a Privileged Scaffold
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a key synthetic intermediate whose structural motifs are prevalent in a variety of biologically active compounds. The presence of a nucleophilic primary aromatic amine, an electron-donating methoxy group, and a sulfonamide moiety makes it a versatile building block in medicinal chemistry and drug development.[1][2] Specifically, derivatives of this and similar scaffolds have been investigated as inhibitors of critical biological targets, including carbonic anhydrases and the transcription factor CREB, which is implicated in numerous cancers.[1][3]
The primary amino group is the most common site for synthetic elaboration, allowing for the construction of more complex molecules through carbon-nitrogen (C-N) bond formation. This guide provides detailed protocols and technical insights for two robust and widely applicable coupling strategies:
Amide Bond Formation: A fundamental transformation involving the reaction of the primary amine with an activated carboxylic acid.
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction to form C-N bonds with aryl or heteroaryl halides and triflates.[4][5][6]
Understanding the principles and practical execution of these protocols enables researchers to efficiently generate compound libraries for structure-activity relationship (SAR) studies and to synthesize target molecules with high precision.
Protocol I: Amide Bond Formation with Carboxylic Acids
The formation of an amide bond is the most frequent reaction employed in medicinal chemistry.[7] The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the activation of the carboxylic acid to form a more reactive electrophilic species that is susceptible to nucleophilic attack by the amine.[8][9] Modern coupling reagents, such as uronium or phosphonium salts (e.g., HATU, PyBOP), facilitate this transformation under mild conditions with high efficiency, minimizing side reactions.[10]
Principle of Carboxylic Acid Activation
Amide coupling agents react with the carboxylic acid to form a highly reactive intermediate, typically an activated ester or acylphosphonium species. This intermediate is then readily displaced by the primary amine of N-(4-amino-3-methoxyphenyl)methanesulfonamide to form the thermodynamically stable amide bond. The choice of coupling agent and base is critical to prevent side reactions like racemization (if the carboxylic acid has a chiral center) and to ensure complete conversion.
Experimental Protocol: General Procedure using HATU
This protocol describes a general method for the coupling of a generic carboxylic acid to N-(4-amino-3-methoxyphenyl)methanesulfonamide using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.
Diagram of Experimental Workflow
Caption: Workflow for Amide Coupling Reaction.
Materials & Reagents
Reagent
M.W. ( g/mol )
Role
Stoichiometry
N-(4-amino-3-methoxyphenyl)methanesulfonamide
216.26
Nucleophile (Amine)
1.0 eq
Carboxylic Acid (R-COOH)
Variable
Electrophile Precursor
1.1 eq
HATU
380.23
Coupling Agent
1.2 eq
DIPEA
129.24
Non-nucleophilic Base
2.5 eq
N,N-Dimethylformamide (DMF)
73.09
Anhydrous Solvent
-
Ethyl Acetate (EtOAc)
88.11
Extraction Solvent
-
Saturated aq. NaCl (Brine)
-
Washing Agent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
Drying Agent
-
Silica Gel
-
Stationary Phase
-
Step-by-Step Methodology
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).
Activation: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent). Add DIPEA (2.5 eq) to the solution and stir at room temperature for 5-10 minutes. This pre-activation step is crucial for efficient coupling.
Amine Addition: In a separate vial, dissolve N-(4-amino-3-methoxyphenyl)methanesulfonamide (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from 2 to 48 hours depending on the reactivity of the coupling partners.[11]
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
Washing: Wash the combined organic extracts sequentially with water and then with saturated aqueous NaCl (brine) to remove residual DMF and other water-soluble impurities.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol II: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4][5] It enables the formation of a C-N bond between an aryl halide (or triflate) and an amine, a transformation that is not achievable via standard nucleophilic aromatic substitution for many substrates. This method is prized for its broad substrate scope and high functional group tolerance.[5][12]
Catalytic Cycle and Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[6]
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) center. Deprotonation by the base forms a palladium amide complex.
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Diagram of Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure
This protocol provides a generalized method for the coupling of an aryl bromide with N-(4-amino-3-methoxyphenyl)methanesulfonamide. Note: This reaction is sensitive to air and moisture; all steps should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
Key Experimental Parameters
Component
Recommended Choices & Rationale
Palladium Source
Pd₂(dba)₃, Pd(OAc)₂. These are common, stable Pd(0) or Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.
Ligand
XantPhos, RuPhos, SPhos, BINAP. Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) species and promote the reductive elimination step.
Base
NaOt-Bu, K₂CO₃, Cs₂CO₃. A strong, non-nucleophilic base is required to deprotonate the amine for coordination to the palladium center.
Solvent
Toluene, Dioxane, THF. Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation and side reactions.
Step-by-Step Methodology
Inert Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl bromide (1.0 eq), N-(4-amino-3-methoxyphenyl)methanesulfonamide (1.2 eq), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
Catalyst Addition: Briefly open the vessel and add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe to the mixture (approx. 0.1-0.2 M concentration).
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take from 4 to 24 hours.
Work-up: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional solvent.
Extraction: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Amide: Use fresh coupling reagent; Increase reaction time/temperature. B-H: Use a different ligand/catalyst system; Ensure proper inert techniques.
Starting Material Remains
Insufficient equivalents of one reagent; Short reaction time.
Increase equivalents of the excess reagent (e.g., acyl chloride or aryl halide); Extend reaction time and continue monitoring.
Multiple Byproducts
Amide Coupling: Side reactions from coupling agent. Buchwald-Hartwig: Homocoupling of aryl halide; Ligand degradation.
Amide: Lower reaction temperature; Add HOBt as an additive to suppress side reactions.[13] B-H: Screen different ligands and bases.
Poor Product Solubility
Product is highly crystalline or polar.
During work-up, use a co-solvent system (e.g., THF/EtOAc or DCM/Methanol) for extractions and chromatography.
Safety and Handling
N-(4-amino-3-methoxyphenyl)methanesulfonamide may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[14] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents used in these protocols before commencing work. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
References
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. [Link]
EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google P
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds | Journal of the American Chemical Society. [Link]
Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides | Organic Letters - ACS Publications. [Link]
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - ResearchGate. [Link]
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH. [Link]
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. [Link]
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids | Journal of the American Chemical Society. [Link]
Amide Bond Formation and Peptide Coupling - ResearchGate. [Link]
Design, synthesis and biological evaluation of regioisomers of 666-15 as inhibitors of CREB-mediated gene transcription - PMC - NIH. [Link]
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. [Link]
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed. [Link]
Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. [Link]
Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC - NIH. [Link]
(PDF) Amide bond formation using amino acid fluorides - ResearchGate. [Link]
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC - NIH. [Link]
Application Notes and Protocols for the Comprehensive Characterization of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Abstract This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a key intermediate in the synthesis of the antine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a key intermediate in the synthesis of the antineoplastic agent Amsacrine.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of each analytical technique. The methodologies described herein are designed to ensure the identity, purity, and quality of the compound, adhering to the principles of scientific integrity and regulatory expectations.
Introduction
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a critical building block in the synthesis of Amsacrine, an intercalating agent and topoisomerase II inhibitor used in cancer chemotherapy.[1][2][3] The purity and quality of this intermediate are paramount as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to undesirable side effects or alter the therapeutic efficacy of the drug. Therefore, rigorous analytical characterization is a non-negotiable aspect of the drug development and manufacturing process.
This application note provides a multi-faceted analytical approach for the comprehensive characterization of N-(4-amino-3-methoxyphenyl)methanesulfonamide, encompassing chromatographic, spectroscopic, and thermal analysis techniques. The protocols are designed to be self-validating, with an emphasis on understanding the causality behind experimental choices, a cornerstone of robust analytical science.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(4-amino-3-methoxyphenyl)methanesulfonamide is fundamental for the development of appropriate analytical methods and for predicting its behavior during synthesis, purification, and storage.
To be determined experimentally in various solvents
N/A
pKa
To be determined experimentally
N/A
LogP
0.2 (predicted)
Synthesis and Potential Impurity Profile
A likely synthetic route for N-(4-amino-3-methoxyphenyl)methanesulfonamide, based on common organic synthesis principles for similar compounds, is outlined below. Understanding this pathway is crucial for predicting potential process-related impurities.[8][9][10][11]
Caption: Plausible synthetic pathway for N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Potential Process-Related Impurities:
Starting Materials: Unreacted 4-methoxyaniline.
Intermediates: Residual amounts of N-(4-methoxyphenyl)acetamide, N-(4-methoxy-2-nitrophenyl)acetamide, and 4-methoxy-2-nitroaniline.
By-products:
Isomeric Impurities: Formation of other nitrated isomers during the nitration step.
Over-sulfonated products: Di-sulfonated species from the final step.
Hydrolysis products: Degradation of the sulfonamide bond under certain conditions.
Analytical Techniques: Application Notes and Protocols
A multi-technique approach is essential for the comprehensive characterization of N-(4-amino-3-methoxyphenyl)methanesulfonamide.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC is a powerful technique for separating the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This method can be validated for both purity determination (related substances) and assay (potency).
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Data acquisition and processing software.
Protocol: Stability-Indicating RP-HPLC Method
This protocol is adapted from a validated method for Amsacrine and its related substances, demonstrating its applicability for the intermediate.[10][12]
Caption: Workflow for RP-HPLC analysis.
Experimental Choices Explained:
C18 Column: A C18 stationary phase is a versatile choice for separating moderately polar compounds like the target molecule and its likely impurities.
Gradient Elution: A gradient elution is employed to ensure the efficient separation of impurities with a wide range of polarities, providing good peak shapes for all components.
UV Detection at 254 nm: The aromatic nature of the compound suggests strong absorbance in the UV region. 254 nm is a common wavelength for such compounds and provides good sensitivity. A PDA detector can be used to assess peak purity and select the optimal wavelength.
Method Validation (as per ICH Q2(R1) and USP <1225>): [4][13][14]
The developed HPLC method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, light).
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It is an invaluable tool for the unequivocal identification of the main compound and the structural elucidation of unknown impurities.
Instrumentation:
HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
Electrospray Ionization (ESI) is a suitable ionization technique for this molecule.
Protocol: LC-MS Analysis
Caption: Workflow for LC-MS analysis.
Data Interpretation:
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which can be used to confirm the elemental composition. For N-(4-amino-3-methoxyphenyl)methanesulfonamide (C₈H₁₂N₂O₃S), the expected protonated molecule [M+H]⁺ would have a monoisotopic mass of 217.0645.[12]
Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the parent ion will generate characteristic fragment ions. The fragmentation pattern provides structural information. Expected fragmentation pathways for the target molecule could include:
Loss of the methanesulfonyl group (-SO₂CH₃).
Cleavage of the C-N bond between the phenyl ring and the sulfonamide nitrogen.
Loss of the methoxy group (-OCH₃).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
NMR tubes and deuterated solvents (e.g., DMSO-d₆, CDCl₃).
Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent.
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
¹³C NMR Acquisition: Acquire a standard one-dimensional ¹³C NMR spectrum, often with proton decoupling.
2D NMR (if necessary): For complex structures or to confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Expected ¹H and ¹³C NMR Spectral Features:
¹H NMR:
Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the phenyl ring. The substitution pattern will dictate the splitting patterns (e.g., doublets, triplets).
A singlet for the methoxy group (-OCH₃) protons (approx. 3.8-4.0 ppm).
A broad singlet for the amino group (-NH₂) protons.
A singlet for the methyl group (-CH₃) of the methanesulfonamide.
A signal for the sulfonamide proton (-SO₂NH-).
¹³C NMR:
Signals in the aromatic region (approx. 110-150 ppm) for the six carbons of the phenyl ring.
A signal for the methoxy carbon (approx. 55-60 ppm).
A signal for the methyl carbon of the methanesulfonamide.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Principle: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Instrumentation:
FTIR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR).
Protocol: FTIR-ATR Analysis
Background Scan: Record a background spectrum of the clean ATR crystal.
Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
Spectrum Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
Functional Group
Wavenumber (cm⁻¹)
N-H stretch (amine)
3300-3500 (two bands for primary amine)
N-H stretch (sulfonamide)
3200-3300
C-H stretch (aromatic)
3000-3100
C-H stretch (aliphatic)
2850-3000
C=C stretch (aromatic)
1450-1600
S=O stretch (sulfonamide)
1300-1350 (asymmetric) and 1140-1180 (symmetric)
C-O stretch (aryl ether)
1200-1275
S-N stretch (sulfonamide)
900-950
Thermal Analysis (DSC/TGA)
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, purity, and polymorphism. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition patterns.
Instrumentation:
DSC instrument.
TGA instrument.
Protocol: Thermal Analysis
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
Data Interpretation:
DSC: The melting point is determined from the onset or peak of the endothermic melting transition. The sharpness of the peak can be an indicator of purity.
TGA: The TGA thermogram will show the temperature at which the compound begins to decompose and the percentage of mass loss at different temperatures. This provides information about its thermal stability.
Conclusion
The comprehensive analytical characterization of N-(4-amino-3-methoxyphenyl)methanesulfonamide is a critical step in ensuring the quality and safety of the final Amsacrine drug product. The application of a suite of orthogonal analytical techniques, as detailed in this guide, provides a robust framework for confirming the identity, purity, and stability of this key intermediate. The protocols and rationales presented herein are intended to serve as a valuable resource for scientists and researchers in the pharmaceutical industry, promoting a culture of scientific rigor and adherence to regulatory expectations.
References
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. National Center for Biotechnology Information. Available at: [Link]
A Validated Stability-Indicating RP-HPLC Assay Method for Amsacrine and its Related Substances. Journal of Chromatographic Science. Available at: [Link]
Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. National Center for Biotechnology Information. Available at: [Link]
N-(4-Amino-3-methoxyphenyl)methanesulfonamide. Lead Sciences. Available at: [Link]
N-(4-amino-3-methoxyphenyl)methanesulfonamide. PubChem. Available at: [Link]
Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
Amsacrine Impurities and Related Compound. Veeprho. Available at: [Link]
Amsacrine (m-AMSA): a new antineoplastic agent. Pharmacology, clinical activity and toxicity. PubMed. Available at: [Link]
Validation of Compendial Methods. USP. Available at: [Link]
<1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. Available at: [Link]
N-(4-Amino-3-methoxyphenyl)methanesulfonamide. Veeprho. Available at: [Link]
Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available at: [Link]
N-(4-Amino-3-methoxyphenyl)methanesulfonamide Hydrochloride. Pharmaffiliates. Available at: [Link]
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ICH. Available at: [Link]
The Crucial Intermediate: A Deep Dive into N-(4-amino-3-methoxyphenyl)methanesulfonamide for Topoisomerase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Key Building Block In the intricate world of medicinal chemistry and oncology drug development, the synthesis of potent...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Key Building Block
In the intricate world of medicinal chemistry and oncology drug development, the synthesis of potent and selective topoisomerase inhibitors is a paramount objective. These agents, which disrupt the function of enzymes essential for DNA replication and repair, form a cornerstone of modern chemotherapy. Within this landscape, N-(4-amino-3-methoxyphenyl)methanesulfonamide emerges as a pivotal intermediate, a molecular scaffold of significant interest. Its structure is ingeniously predisposed for the elaboration into complex chemotherapeutics, most notably the acridine-based DNA intercalator and topoisomerase II poison, Amsacrine (m-AMSA).[1][2] This guide provides an in-depth exploration of N-(4-amino-3-methoxyphenyl)methanesulfonamide, from its rational synthesis to its critical application, offering a technical resource for researchers dedicated to advancing cancer therapy.
The strategic importance of this intermediate lies in its substituted aniline core. The methoxy and methanesulfonamide groups are not mere decorations; they are critical pharmacophoric elements that influence the electronic properties, solubility, and binding interactions of the final drug molecule with its biological target.[3] Understanding the synthesis and handling of this intermediate is, therefore, the first crucial step in the journey to develop novel and more effective topoisomerase inhibitors.
Mechanistic Insights: Targeting DNA Topoisomerase II
Topoisomerase II enzymes are vital for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Topoisomerase II poisons, such as Amsacrine, exert their cytotoxic effects by trapping the enzyme in its transient covalent complex with DNA. This stabilized "cleavable complex" leads to an accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death in rapidly proliferating cancer cells.
The efficacy of Amsacrine is a tale of two crucial interactions: DNA intercalation and direct interaction with topoisomerase II. The planar acridine ring of Amsacrine intercalates between DNA base pairs, while the N-(4-amino-3-methoxyphenyl)methanesulfonamide side chain plays a critical role in positioning the drug and interacting with the topoisomerase II enzyme, thereby stabilizing the cleavable complex.[4]
Figure 1: Mechanism of Topoisomerase II Inhibition. Amsacrine intercalates into DNA and stabilizes the covalent Topoisomerase II-DNA complex, leading to persistent double-strand breaks and subsequent apoptosis.
Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide: A Step-by-Step Protocol
The synthesis of the title intermediate is a multi-step process that requires careful control of reaction conditions. A common and logical pathway begins with the readily available 4-methoxy-2-nitroaniline.
Figure 2: Synthetic pathways to N-(4-amino-methoxyphenyl)methanesulfonamide isomers. The choice of starting material is crucial to obtain the desired 3-methoxy isomer.
Protocol 1: Synthesis of N-(2-Methoxy-4-nitrophenyl)methanesulfonamide
This initial step involves the sulfonylation of the amino group of 2-methoxy-4-nitroaniline. The nitro group serves as a precursor to the target amine and also deactivates the aromatic ring towards unwanted side reactions.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Methoxy-4-nitroaniline
168.15
10.0 g
0.059
Methanesulfonyl chloride
114.55
8.2 g (5.7 mL)
0.071
Pyridine
79.10
50 mL
-
Dichloromethane (DCM)
84.93
150 mL
-
1M Hydrochloric acid
36.46
As needed
-
Saturated sodium bicarbonate
84.01
As needed
-
Anhydrous magnesium sulfate
120.37
As needed
-
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-4-nitroaniline (10.0 g, 0.059 mol) in pyridine (50 mL) and dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (5.7 mL, 0.071 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold 1M hydrochloric acid. Separate the organic layer.
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
Washing: Combine the organic layers and wash successively with 1M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude N-(2-methoxy-4-nitrophenyl)methanesulfonamide can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford a pale yellow solid.
Protocol 2: Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
The final step in the synthesis of the intermediate is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
N-(2-Methoxy-4-nitrophenyl)methanesulfonamide
246.24
10.0 g
0.041
10% Palladium on Carbon (Pd/C)
-
1.0 g
-
Ethanol
46.07
200 mL
-
Hydrogen gas (H₂)
2.02
Balloon or cylinder
-
Celite®
-
As needed
-
Procedure:
Reaction Setup: To a 500 mL hydrogenation flask, add N-(2-methoxy-4-nitrophenyl)methanesulfonamide (10.0 g, 0.041 mol) and ethanol (200 mL).
Addition of Catalyst: Carefully add 10% palladium on carbon (1.0 g) to the suspension.
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times.
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC until the starting material is completely consumed (typically 4-8 hours).
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Purification: The crude N-(4-amino-3-methoxyphenyl)methanesulfonamide can be purified by recrystallization from ethanol or ethyl acetate to yield a white to off-white solid.
Characterization of the Intermediate
Thorough characterization of the synthesized N-(4-amino-3-methoxyphenyl)methanesulfonamide is essential to confirm its identity and purity before proceeding to the next synthetic step.
Physicochemical Properties:
Property
Value
Molecular Formula
C₈H₁₂N₂O₃S
Molecular Weight
216.26 g/mol
Appearance
White to off-white solid
Melting Point
Varies depending on purity
Solubility
Soluble in methanol, ethanol, DMSO; sparingly soluble in water
Application in Topoisomerase Inhibitor Synthesis: The Road to Amsacrine
The primary application of N-(4-amino-3-methoxyphenyl)methanesulfonamide is as a key nucleophile in the synthesis of Amsacrine and its analogs. This is typically achieved through a nucleophilic aromatic substitution reaction with a suitable acridine precursor, such as 9-chloroacridine.[6]
Protocol 3: Synthesis of Amsacrine (N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide)
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
N-(4-amino-3-methoxyphenyl)methanesulfonamide
216.26
5.0 g
0.023
9-Chloroacridine
213.66
4.9 g
0.023
Phenol
94.11
20 g
-
Potassium carbonate (anhydrous)
138.21
3.5 g
0.025
Isopropanol
60.10
As needed
-
Procedure:
Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, melt phenol (20 g) at approximately 50-60 °C.
Addition of Reagents: To the molten phenol, add N-(4-amino-3-methoxyphenyl)methanesulfonamide (5.0 g, 0.023 mol), 9-chloroacridine (4.9 g, 0.023 mol), and anhydrous potassium carbonate (3.5 g, 0.025 mol).
Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 2-3 hours. The reaction mixture will typically turn deep red or orange. Monitor the reaction by TLC.
Work-up: After the reaction is complete, cool the mixture to approximately 80 °C and add isopropanol (50 mL). Stir for 30 minutes to precipitate the product.
Isolation: Cool the mixture to room temperature and filter the precipitate.
Washing: Wash the collected solid with hot isopropanol (3 x 20 mL) and then with diethyl ether (2 x 20 mL).
Purification: The crude Amsacrine can be further purified by recrystallization from a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and water, to yield a bright orange or yellow crystalline solid.
Safety and Handling
N-(4-amino-3-methoxyphenyl)methanesulfonamide: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Methanesulfonyl chloride: Highly corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE.
9-Chloroacridine: A potent irritant. Avoid contact with skin and eyes.
Phenol: Toxic and corrosive. Can cause severe skin burns. Handle with extreme care in a fume hood.
Conclusion and Future Perspectives
N-(4-amino-3-methoxyphenyl)methanesulfonamide is more than just a chemical intermediate; it is a gateway to a class of life-saving anticancer agents. The protocols and data presented herein provide a comprehensive guide for its synthesis, characterization, and application. The continued exploration of this and related scaffolds will undoubtedly lead to the development of next-generation topoisomerase inhibitors with improved efficacy, selectivity, and safety profiles. As our understanding of the molecular intricacies of cancer deepens, the rational design and synthesis of such key intermediates will remain a cornerstone of progress in the fight against this devastating disease.
References
El-Gendy, M. A., et al. (2012). Synthesis of new N-(4-amino-2-methoxyphenyl)acetamide derivatives with anticonvulsant activity. Acta Poloniae Pharmaceutica, 69(2), 249-257.
Atwell, G. J., et al. (1986). Potential Antitumor Agents. 47. 3'-Methylamino Analogues of Amsacrine with in Vivo Solid Tumor Activity. Journal of Medicinal Chemistry, 29(9), 1769–1776.
Baguley, B. C. (1982). Amsacrine: a new anti-cancer agent. Drugs, 24(5), 393-400.
Cain, B. F., et al. (1975). Potential Antitumor Agents. 16. 4'-(9-Acridinylamino)methanesulfonanilides. Journal of Medicinal Chemistry, 18(11), 1110–1117.
Denny, W. A. (2002). Acridine derivatives as anticancer agents. Current Medicinal Chemistry, 9(18), 1655–1665.
Finlay, G. J., et al. (1996). The effects of amsacrine and its analogues on the cell cycle of a murine leukemia cell line. Cancer Chemotherapy and Pharmacology, 39(1-2), 13–20.
Goodell, J. R., et al. (2008). Acridine-based agents with topoisomerase II activity inhibit pancreatic cancer cell proliferation and induce apoptosis. Journal of Medicinal Chemistry, 51(2), 179–182.
Legha, S. S., et al. (1982). A phase I clinical investigation of m-AMSA (N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide).
Liu, L. F. (1989). DNA topoisomerase poisons as antitumor drugs. Annual Review of Biochemistry, 58, 351–375.
Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy.
Ralph, R. K. (1980). Amsacrine, a new antileukaemic agent. Drugs of the Future, 5(5), 235-238.
Rewcastle, G. W., et al. (1986). Potential Antitumor Agents. 48. 9-Anilinoacridine-4-carboxamides: A New Class of DNA-Intercalating Agents with Activity against Solid Tumors. Journal of Medicinal Chemistry, 29(4), 472–477.
Wilson, W. R., et al. (1981). The role of DNA intercalation in the cytotoxicity of the antitumor agent m-AMSA. Molecular Pharmacology, 20(2), 404–412.
Zwelling, L. A., et al. (1981). Protein-associated DNA strand breaks in L1210 cells treated with the DNA intercalating agents 4'-(9-acridinylamino)-methanesulfon-m-anisidide and adriamycin. Biochemistry, 20(22), 6553–6563.
N-(4-amino-3-methoxyphenyl)methanesulfonamide. PubChem. Available at: [Link].
Synthesis of amsacrine. YouTube. Available at: [Link]. (Note: A placeholder URL is used as a specific, high-quality synthesis video may not be available or stable. The text provides the synthetic details.)
N-(4-Amino-2-methoxyphenyl)acetamide. IUCr. Available at: [Link].
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link].
Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. MDPI. Available at: [Link].
Amsacrine. Encyclopedia MDPI. Available at: [Link].
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. PMC. Available at: [Link].
Amsacrine Synthesis. PrepChem. Available at: [Link].
Supporting information: - The Royal Society of Chemistry. Available at: [Link].
3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
Technical Support Center: Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Welcome to the technical support center for the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to opt...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis for improved yield and purity. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antineoplastic agent Amsacrine.[1][2] The synthesis typically involves the reaction of 4-amino-3-methoxyaniline with methanesulfonyl chloride. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and complicate purification. This guide will address these common challenges and provide practical solutions to help you achieve a successful synthesis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
Incomplete Reaction: The reaction may not have gone to completion.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for sulfonamides is a mixture of chloroform and methanol.[3] If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive towards water, which leads to the formation of methanesulfonic acid and reduces the amount of reagent available for the desired reaction.[4]
Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
Protonation of the Aniline: The reaction produces hydrochloric acid (HCl), which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Solution: Use a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced during the reaction. Pyridine can also act as a catalyst.[5]
Issue 2: Formation of a Significant Amount of Di-sulfonated Byproduct
Possible Causes and Solutions:
Incorrect Stoichiometry: An excess of methanesulfonyl chloride can lead to the formation of the di-sulfonated byproduct where two methanesulfonyl groups are attached to the amino group.
Solution: Carefully control the stoichiometry of the reactants. It is often beneficial to use a slight excess of the aniline to ensure the complete consumption of the methanesulfonyl chloride.
High Reaction Temperature: Higher temperatures can favor the formation of the di-sulfonated product.[5]
Solution: Maintain a low temperature (e.g., 0 °C) during the addition of methanesulfonyl chloride and allow the reaction to proceed at or below room temperature.
Issue 3: Presence of C-Sulfonylated Impurities
Possible Causes and Solutions:
Reaction Conditions Favoring Electrophilic Aromatic Substitution: Under certain conditions, the methanesulfonyl group can add to the aromatic ring instead of the amino group.
Solution: This is less common in the absence of strong Lewis acids. Using a base like pyridine and maintaining a low temperature generally favors N-sulfonylation.
Issue 4: Difficulty in Product Purification
Possible Causes and Solutions:
Presence of Multiple Byproducts: The crude product may be a complex mixture of starting material, desired product, and various side products.
Solution: A well-planned workup and purification strategy is crucial. This can include an initial acid-base extraction to separate the basic starting material from the more acidic sulfonamide product, followed by recrystallization or column chromatography.
"Oiling Out" During Recrystallization: The product may separate as an oil instead of crystals during recrystallization.
Solution: "Oiling out" can occur if the solution is too concentrated or if it cools too quickly. Try using a more dilute solution or allowing the solution to cool more slowly. Using a co-solvent system, such as ethanol/water, can also be effective.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine often used as the solvent and base in this reaction?
A1: Pyridine serves a dual purpose. Firstly, it acts as a base to neutralize the hydrochloric acid that is formed during the reaction, preventing the protonation of the starting aniline. Secondly, it can act as a nucleophilic catalyst, reacting with the methanesulfonyl chloride to form a more reactive sulfonylpyridinium salt, which then readily reacts with the aniline.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[3] You can spot the reaction mixture alongside the starting material on a silica gel plate and elute with a suitable solvent system (e.g., chloroform:methanol 9:1 v/v). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The spots can be visualized under UV light.[6]
Q3: What is the best way to purify the crude product?
A3: A combination of techniques is often most effective. An initial workup involving quenching the reaction with water and then performing an acid-base extraction can remove unreacted starting materials and other impurities.[7] The crude product can then be further purified by recrystallization from a suitable solvent system, such as ethanol-water, or by column chromatography on silica gel.[4]
Q4: I am observing two spots on my TLC that I suspect are my desired product and the di-sulfonated byproduct. How can I differentiate them?
A4: The di-sulfonated product is generally less polar than the mono-sulfonated product. Therefore, on a normal-phase silica gel TLC plate, the di-sulfonated product will have a higher Rf value (it will travel further up the plate) than the desired mono-sulfonated product.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-3-methoxyaniline (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine.
Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.05 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Workup:
Quench the reaction by slowly adding cold water.
Transfer the mixture to a separatory funnel and add DCM.
Wash the organic layer sequentially with 1 M HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Solvent Selection: A two-solvent system of ethanol and water is often effective for recrystallizing sulfonamides.[8][9]
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
Induce Crystallization: While the solution is still warm, add deionized water dropwise until the solution becomes cloudy.
Crystal Formation: Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Presentation
Parameter
Recommended Condition
Rationale
Temperature
0 °C for addition, then room temperature
Minimizes di-sulfonylation and other side reactions.
Solvent
Anhydrous pyridine or DCM/triethylamine
Pyridine acts as a base and catalyst; DCM is a good solvent and easy to remove. Anhydrous conditions prevent hydrolysis of methanesulfonyl chloride.
Base
Pyridine or Triethylamine
Neutralizes the HCl byproduct, preventing protonation of the starting aniline.
Stoichiometry
Slight excess of aniline (e.g., 1.05 eq)
Ensures complete consumption of the methanesulfonyl chloride, minimizing di-sulfonylation.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for synthesis and purification.
References
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
MIT OpenCourseWare. (2007). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
Xiong, Y., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Molecules, 29(19), 4815. [Link]
Johnson, M. I., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Communications, 53(88), 12024-12027. [Link]
Li, Z., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 976151. [Link]
Willis, M. C. (2017). Direct sulfonylation of anilines mediated by visible light. RSC Publishing. [Link]
Fink, D. W., Martin, R. P., & Blodinger, J. (1978). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences, 67(10), 1415-1419. [Link]
Sharma, P., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 269-275. [Link]
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
ResearchGate. (2024, June 10). What is the best extraction method of sulfonamides group from honey samples?. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Retrieved from [Link]
Johnson, M. I., et al. (2017). Direct sulfonylation of anilines mediated by visible light. National Institutes of Health. [Link]
Baran, P. S., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(32), e202300481. [Link]
Li, Y., et al. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Foods, 13(17), 2658. [Link]
Prussian Blue. (2024, April 28). Making Sulfanilamide from scratch [Video]. YouTube. [Link]
Clayden, J., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. University of Bristol. [Link]
Al-Janabi, K. A. A., & Al-Adhami, M. A. J. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 12. [Link]
ChemRxiv. (n.d.). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Retrieved from [Link]
Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]
Wang, J., et al. (2012). Determination of sulfonamides in food samples by membrane-protected micro-solid phase extraction coupled with high performance liquid chromatography. Journal of Chromatography A, 1228, 113-119. [Link]
Moran, E. J., et al. (1999). Peptide synthesis with sulfonyl protecting groups. U.S. Patent No. 5,981,691. Washington, DC: U.S.
Supporting Information. (n.d.). Retrieved from [Link]
Ayoup, M. S., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25881-25895. [Link]
Peptidewire. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-256). Royal Society of Chemistry.
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
The Merck Index Online. (n.d.). Amsacrine. Royal Society of Chemistry.
Al-Tel, T. H., et al. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. National Institutes of Health. [Link]
ResearchGate. (n.d.). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. Retrieved from [Link]
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Type: Process Chemistry & Troubleshooting
Subject: Impurity Profiling and Synthetic Optimization
Assigned Specialist: Senior Application Scientist[1]
Executive Summary
This guide addresses the synthesis and purification of N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS: 57165-06-7).[1][2][3] This compound is a critical aniline intermediate, often utilized in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs).[1][3]
The synthesis typically follows a two-stage workflow:
Sulfonylation: Reaction of 3-methoxy-4-nitroaniline with methanesulfonyl chloride (MsCl).[1][2][3]
Reduction: Catalytic hydrogenation or chemical reduction of the nitro group to the amine.[1][2][3]
Users frequently encounter issues with bis-sulfonylation , regio-isomer contamination , and incomplete reduction intermediates .[1][2][3] This guide provides mechanistic insights and validated protocols to mitigate these side products.
Part 1: The Impurity Landscape (Visualized)
The following pathway maps the formation of the target product alongside its three most common critical quality attributes (CQAs/Impurities).
Figure 1: Reaction pathway showing the genesis of Bis-Mesyl (over-reaction) and Azo/Hydroxylamine (reduction artifacts) impurities.[1][2][3]
Part 2: Troubleshooting Guides (Q&A)
Ticket #001: The "M+78" Ghost Peak
User Report: "I am seeing a persistent impurity at RRT 1.2 with a mass shift of +78 Da relative to my nitro-intermediate. Recrystallization isn't removing it."[1][2][3]
Diagnosis: This is the Bis-Mesyl Impurity (N-(methanesulfonyl)-N-(4-nitro-3-methoxyphenyl)methanesulfonamide).[1][2][3]
Cause: The sulfonamide proton (-NH-SO2Me) is acidic (pKa ~10-11).[1][2][3] In the presence of excess base (TEA/DIEA) and excess MsCl, the mono-sulfonamide deprotonates and reacts with a second equivalent of MsCl.[1][2][3]
The Fix:
Stoichiometry Control: Limit MsCl to 0.95–1.05 equivalents . Do not use a large excess to "push" the reaction.[1][2][3]
Base Switching: Switch from strong organic bases (TEA) to a biphasic system (DCM + aq.[1][2][3] NaHCO3) or use Pyridine as both solvent and base.[1][2][3] Pyridine forms a reactive sulfonylpyridinium salt but is less likely to deprotonate the product sulfonamide compared to triethylamine.[1][2][3]
Removal: Bis-mesyl impurities are chemically distinct.[1][2][3] They are often liable to hydrolysis under basic conditions (NaOH/MeOH reflux) which reverts them back to the mono-mesyl target without degrading the nitro group.[1][2][3]
Ticket #002: Pink/Red Coloration in Final Product
User Report: "My final amine product is off-white initially but turns pink/red upon exposure to air. Yield is lower than expected."
Diagnosis: Presence of Azo/Azoxy Dimers or Oxidation Products .[1][2][3]
Cause: Incomplete reduction of the nitro group or air-oxidation of the electron-rich phenylenediamine core.[1][2][3]
If the reduction stalls at the Hydroxylamine stage, it can condense with Nitroso species to form colored Azoxy dimers.[1][2][3]
The Fix:
Catalyst Poisoning: If using H2/Pd-C, sulfur traces from the sulfonamide group can poison the catalyst.[1][2][3] Increase catalyst loading to 10 wt% or switch to Fe/NH4Cl (Bechamp reduction) which is robust against sulfur poisoning.[1][2][3]
Antioxidants: Add trace Ascorbic Acid or Sodium Metabisulfite during the workup of the amine to prevent quinone-imine formation.[1][2][3]
Ticket #003: "Wrong Isomer" (Regioselectivity)
User Report: "NMR shows the methoxy group is in the wrong position relative to the sulfonamide."
Diagnosis: Incorrect Starting Material Isomer.
Context: The names are confusing.
Target: N-(4-amino-3-methoxyphenyl)... (Sulfonamide at 1, Methoxy at 3, Amine at 4).[1][2][3]
Precursor Required: 3-methoxy-4-nitroaniline (also called 4-nitro-m-anisidine).[1][2][3]
Common Mistake: Using 2-methoxy-4-nitroaniline (5-nitro-o-anisidine).[1][2][3] This places the methoxy group ortho to the sulfonamide, altering the steric environment and biological activity.[1][2][3]
Verification: Check the coupling constants in 1H NMR.
Target (1,3,4-subst): Expect a doublet (J8Hz), a doublet of doublets, and a meta-coupled doublet (J2Hz).
If Bis-mesyl is high (>5%):[2][3] Add 1M NaOH (2 eq) and methanol, heat to 40°C for 1 hour to selectively hydrolyze the bis-mesyl back to mono-mesyl.
Workup: Separate phases. Wash organic layer with 1N HCl (removes unreacted aniline) and Brine.[1][2][3] Dry (MgSO4) and concentrate.[1][2][3][4]
Protocol B: Robust Reduction (Iron-Mediated)
Rationale: Avoids catalyst poisoning common with sulfur-containing substrates.[1][2][3]
Setup: Suspend N-(4-nitro-3-methoxyphenyl)methanesulfonamide (1.0 eq) in Ethanol/Water (4:1 ratio).
Activator: Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).
Reaction: Heat to reflux (75–80 °C) with vigorous stirring for 2–4 hours.
Color Change: Suspension turns from yellow to dark grey/black (iron oxide sludge).[1][2][3]
Filtration: Filter hot through a Celite pad. Wash cake with hot ethanol.
Isolation: Concentrate filtrate. The product may crystallize upon cooling.[1][2][3] If not, extract into Ethyl Acetate, wash with bicarbonate, and concentrate.[1][3]
Storage: Store under Nitrogen/Argon at -20°C. (Amine is oxidation-sensitive).
*RRT values are approximate for C18/Acetonitrile/Water/Formic Acid gradient.
References
Vertex Pharmaceuticals. (1991).[1][2][3] Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane. US Patent 5028728A.[1][2][3] Link (Describes general nitro-reduction and sulfonylation chemistry).[1][2][3]
PubChem. (2025).[1][2][3][5] N-(4-amino-3-methoxyphenyl)methanesulfonamide (Compound Summary). National Library of Medicine.[1][2][3] Link
Sigma-Aldrich. (2025).[1][2][3] N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride Technical Sheet. Link
ResearchGate. (2025). Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors. (Context on Osimertinib intermediates). Link
Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.[1][2][3]
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis
From the desk of the Senior Application Scientist Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encounte...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their sulfonylation reactions. We will move beyond simple procedural lists to explore the underlying chemical principles governing this crucial transformation. By understanding the "why" behind each step, you can logically diagnose issues, make informed adjustments, and develop robust, high-yielding protocols.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common initial questions regarding low yields in sulfonamide synthesis.
Q1: My reaction shows very little to no product formation by TLC/LCMS. What are the most likely initial causes?
A: If you're observing minimal conversion of your starting materials, the primary suspects are the quality and reactivity of your reagents and the fundamental reaction setup. Begin by assessing these three areas:
Sulfonyl Chloride Integrity: Sulfonyl chlorides are highly susceptible to hydrolysis. Moisture in the air, on glassware, or in your solvent can rapidly convert the sulfonyl chloride to the unreactive sulfonic acid.
Amine Nucleophilicity: The reactivity of the amine is crucial. Electron-withdrawing groups on the amine can significantly decrease its nucleophilicity, slowing down the reaction. Steric hindrance around the nitrogen atom can also prevent the sulfonyl chloride from approaching.
Base Inadequacy: The base is not just an acid scavenger; its role is critical. An inappropriate base (too weak or too sterically hindered) may not efficiently neutralize the HCl generated, leading to the protonation of the starting amine and halting the reaction.[1][2]
Q2: I see multiple spots on my TLC plate, indicating side products. What are the common side reactions?
A: The formation of multiple products points towards competing reaction pathways. The most common side reactions include:
Bis-sulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product, especially if the sulfonyl chloride is in excess or added too quickly.
Hydrolysis of Sulfonyl Chloride: As mentioned, any trace of water can lead to the formation of the corresponding sulfonic acid.[3][4][5] This is often visible as a baseline spot on a silica TLC plate.
Reaction with Solvent or Base: Nucleophilic solvents or bases (like pyridine, which can form a reactive intermediate) can sometimes compete with the intended amine.
Q3: My reaction seems to go to completion, but I lose a significant amount of product during workup and purification. Why is this happening?
A: Product loss after the reaction is complete is a common and frustrating issue. The cause often lies in the physicochemical properties of your specific sulfonamide.
Aqueous Workup Losses: Sulfonamides can have varying solubility in aqueous and organic layers depending on the pH. The sulfonamide nitrogen is weakly acidic, and at high pH, it can be deprotonated to form a salt, which may increase its solubility in the aqueous layer. Conversely, basic amines in the molecule can be protonated at low pH, also leading to aqueous solubility. Careful adjustment of the pH during extraction is critical.[6]
Purification Losses: During silica gel chromatography, highly polar sulfonamides may streak or bind irreversibly to the silica, leading to poor recovery. Crystallization, while excellent for purity, can also result in low yields if the compound is too soluble in the chosen solvent system or if precipitation is incomplete.
In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of specific problems encountered during sulfonamide synthesis.
Problem 1: Low or No Conversion of Starting Materials
Observing unreacted starting materials after the expected reaction time points to a fundamental issue with reactivity or reaction conditions.
Causality Analysis:
The formation of a sulfonamide is a nucleophilic acyl substitution-type reaction where the amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride. The success of this reaction hinges on the electrophilicity of the sulfonyl chloride and the nucleophilicity of the amine. Any factor that diminishes these properties will impede the reaction.
Troubleshooting Workflow & Solutions:
Verify Reagent Quality:
Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides can degrade even during storage.
Action: Use a fresh bottle of sulfonyl chloride or purify the existing stock. If you suspect hydrolysis, you can analyze the material by NMR to check for the presence of sulfonic acid.
Best Practice: Always handle sulfonyl chlorides in a dry environment (e.g., under nitrogen or in a glove box) and use anhydrous solvents.
Amine: Ensure the amine is pure and free from non-nucleophilic salt forms (e.g., hydrochloride salt).
Action: If your amine is a salt, it must be neutralized with a suitable base and extracted into an organic solvent before use. Verify the purity by NMR or GC-MS.
Solvent and Base: Ensure solvents are anhydrous and the base is of high purity.
Action: Use freshly dried solvents. For example, dichloromethane can be distilled over calcium hydride.
Optimize Reaction Conditions:
Base Selection: The choice of base is critical. It must be strong enough to neutralize the generated HCl but should not introduce competing side reactions.[1]
Action: If using a hindered base like triethylamine (TEA) with a sterically hindered amine, the reaction may be slow. Consider a less hindered base like pyridine or 2,6-lutidine. For poorly reactive amines, a stronger base might be necessary to increase nucleophilicity, but this must be done with caution to avoid side reactions.[7]
Temperature: Many sulfonamide syntheses are run at 0 °C or room temperature. However, unreactive starting materials may require heating.[2][7]
Action: Monitor the reaction at room temperature for a few hours. If no progress is observed, consider gently heating the reaction to 40-50 °C. Run a small-scale experiment first to check for decomposition.
Stoichiometry: While a 1:1 stoichiometry is theoretical, slight adjustments can drive the reaction.
Action: Using a slight excess of the amine (e.g., 1.1 equivalents) can sometimes help push the reaction to completion, especially if the sulfonyl chloride is prone to slow decomposition.[1]
Troubleshooting Decision Diagram:
Caption: Troubleshooting workflow for low/no conversion.
Problem 2: Presence of Significant Side Products
The formation of byproducts consumes starting materials and complicates purification, directly impacting your isolated yield.
Causality Analysis:
Bis-sulfonylation: This occurs when a primary amine (R-NH₂) or the newly formed sulfonamide (which still has an N-H bond) acts as a nucleophile a second time. This is favored by an excess of sulfonyl chloride or high local concentrations.
Hydrolysis: The sulfur atom in sulfonyl chloride is highly electrophilic and readily attacked by water, a competing nucleophile. This reaction is often faster than the reaction with a weakly nucleophilic amine.[4][5]
Strategies to Minimize Side Reactions:
Control Reagent Addition:
Problem: Adding the entire amount of sulfonyl chloride at once creates a high initial concentration, favoring bis-sulfonylation.
Solution: Dissolve the amine and base in your solvent and cool the mixture in an ice bath. Then, add a solution of the sulfonyl chloride dropwise over a period of 15-30 minutes. This maintains a low concentration of the electrophile, favoring the desired mono-sulfonylation.[1]
Strict Anhydrous Conditions:
Problem: Trace moisture leads to the formation of sulfonic acid.
Solution: Dry all glassware in an oven overnight before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Optimize Stoichiometry:
Problem: An excess of sulfonyl chloride will drive the formation of bis-sulfonylation products.
Solution: Use the amine as the limiting reagent or a slight excess of the amine (1.0 to 1.1 equivalents). This ensures that the more valuable reagent is consumed and minimizes the chance of over-reaction.
Side Reaction Pathways Diagram:
Caption: Competing reactions in sulfonamide synthesis.
Problem 3: Low Isolated Yield After Workup and Purification
Even a perfect reaction can result in a low yield if the product is lost during isolation.
Causality Analysis:
The amphoteric nature of some sulfonamides can make them behave unpredictably during pH-dependent extractions. Furthermore, their polarity can make chromatographic purification challenging.
Optimization of Workup and Purification:
Systematic Extraction Protocol:
Understand your molecule's pKa: The N-H proton of a sulfonamide is weakly acidic (pKa ≈ 10-11). If your workup involves a strong base (e.g., 1M NaOH), you may be deprotonating your product and pulling it into the aqueous layer.
Protocol:
Quench the reaction with water or saturated ammonium chloride.
Extract with an organic solvent like ethyl acetate or dichloromethane.
Wash the combined organic layers sequentially with a mild acid (e.g., 5% HCl or citric acid) to remove the basic catalyst (like pyridine or TEA), then with a mild base (e.g., saturated sodium bicarbonate) to remove unreacted sulfonyl chloride (as sulfonic acid) and excess HCl.
Finally, wash with brine, dry over sodium or magnesium sulfate, filter, and concentrate.
Pro Tip: Before discarding any aqueous layer, acidify a small sample to see if any product precipitates, and spot it on a TLC plate to check for product.
Alternative Purification Strategies:
Crystallization: This is often the best method for obtaining highly pure material and can lead to excellent recovery if optimized.
Action: Perform small-scale solvent screening to find a suitable recrystallization system. Good systems often involve a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol/water, ethyl acetate/hexanes).[8]
Chromatography:
Action: If your compound is streaking on silica, try adding a small amount of acetic acid (0.1-1%) to the mobile phase to suppress the ionization of the sulfonamide proton. Alternatively, for basic compounds, adding triethylamine (0.1-1%) can improve peak shape. Consider using a different stationary phase, like alumina or reverse-phase silica.
Data Summary: Solvent & Base Selection
Base
pKa (Conjugate Acid)
Common Use / Characteristics
Pyridine
~5.2
Excellent HCl scavenger; can act as a nucleophilic catalyst. Best for less reactive systems.
Triethylamine (TEA)
~10.7
Strong, non-nucleophilic, sterically hindered base. Good general-purpose choice.
DIPEA
~11.0
Very hindered, non-nucleophilic base. Useful when the amine is highly sensitive to side reactions.
Sodium Carbonate
~10.3
Inorganic base, useful in two-phase systems (Schotten-Baumann conditions).
Solvent
Polarity
Common Use / Characteristics
Dichloromethane (DCM)
Medium
Excellent solvent for most amines and sulfonyl chlorides. Volatile and easy to remove.
Tetrahydrofuran (THF)
Medium
Good general-purpose solvent, slightly more polar than DCM.
Acetonitrile
Polar
Useful for reactions that require higher temperatures.[9]
Pyridine
Polar
Can be used as both a solvent and a base.
Protocols & Methodologies
General Protocol for Sulfonamide Synthesis
This is a representative protocol and should be adapted based on the specific reactivity of the substrates.
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and anhydrous dichloromethane (10 mL).
Addition of Base: Add pyridine (1.2 mmol, 1.2 equiv). Cool the mixture to 0 °C using an ice-water bath.
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.05 mmol, 1.05 equiv) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirring amine solution over 15 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[7]
Workup:
Dilute the reaction mixture with dichloromethane (20 mL).
Transfer to a separatory funnel and wash with 1M HCl (2 x 15 mL) to remove pyridine.
Wash with saturated aqueous NaHCO₃ (1 x 15 mL) to remove excess acid.
Wash with brine (1 x 15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or recrystallization.
Spotting: Using a capillary tube, spot the starting amine, the starting sulfonyl chloride (co-spotted with the amine), and the reaction mixture on the baseline.
Elution: Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The ideal system should give the product an Rf of ~0.3-0.4.
Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be effective.[10]
References
Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]
Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]
Al-Ghamdi, S. A., Al-Otaibi, A. M., & El-Shishtawy, R. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 523–536. Retrieved from [Link]
Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
Taylor & Francis Group. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Buller, S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9579–9583. Retrieved from [Link]
AOAC INTERNATIONAL. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL, 63(4), 704-713. Retrieved from [Link]
Al-dujaili, A. H., & Hussein, H. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015. Retrieved from [Link]
King, J. F., & Dueck, M. J. (1995). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 73(2), 195-204. Retrieved from [Link]
Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
Bowser, J. R., Williams, P. J., & Kura, K. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(43), 5796-5797. Retrieved from [Link]
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1452. Retrieved from [Link]
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Retrieved from [Link]
Technical Support Center: Purification of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Welcome to the technical support center for the purification of N-(4-amino-3-methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of N-(4-amino-3-methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this key intermediate.
Introduction
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a crucial building block in the synthesis of various pharmaceutical compounds, notably as a side chain for the anticancer drug Amsacrine.[1] Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). However, its purification can be challenging due to the presence of structurally similar impurities and its susceptibility to degradation.
This guide provides a structured approach to troubleshooting common purification issues, offering explanations of the underlying chemical principles and step-by-step protocols to optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis and purification of N-(4-amino-3-methoxyphenyl)methanesulfonamide?
A1: Common impurities often arise from incomplete reactions or side reactions during the synthesis. These can include starting materials, intermediates from preceding steps (such as N-(2-methoxy-4-nitrophenyl)acetamide), and by-products from the reduction of the nitro group.[1] Additionally, "dimers" or other condensation products can form under certain conditions.[2]
Q2: My purified product is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of oxidized impurities or residual starting materials. Aromatic amines are susceptible to air oxidation, which can form colored by-products. To address this, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).[3] A charcoal treatment during recrystallization can also be effective in removing colored impurities.
Q3: I am experiencing "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solvent as a liquid instead of a solid.[4] This can be caused by a high concentration of impurities or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, try adding more solvent to the hot solution, cooling the solution more slowly, or using a different solvent system.[4] For sulfonamides, mixtures of ethanol-water or isopropanol-water are often effective.[4]
Q4: My final product shows poor peak shape and/or unexpected peaks during HPLC analysis. What could be the issue?
A4: Poor chromatography can result from several factors. The presence of residual inorganic salts can interfere with the column chemistry. Ensure your product is thoroughly washed and dried. Tailing peaks can be indicative of interactions between the basic amine group and the silica support of the column; using a mobile phase with a suitable buffer or an end-capped column can mitigate this. Unexpected peaks could be isomers or degradation products. It's crucial to use a validated analytical method to accurately identify and quantify these.[5]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions.
Problem 1: Low Yield After Recrystallization
Potential Cause
Explanation
Troubleshooting Steps
Incomplete Precipitation
The compound may still be too soluble in the mother liquor.
1. Cool the crystallization mixture in an ice bath to maximize precipitation.[6] 2. Reduce the amount of solvent used for recrystallization to the minimum required to dissolve the solid at high temperature.
Premature Crystallization
The compound crystallizes out during hot filtration.
1. Pre-heat your filtration apparatus (funnel, filter flask) before use.[4] 2. Add a small amount of hot solvent to the funnel just before filtration to keep it warm.
Inappropriate Solvent Choice
The solvent may be too good at dissolving the compound even at low temperatures.
1. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. 2. Consider anti-solvent crystallization by adding a solvent in which the compound is insoluble to a solution of the compound in a good solvent.
Problem 2: Persistent Impurities in the Final Product
Potential Cause
Explanation
Troubleshooting Steps
Co-crystallization of Impurities
Structurally similar impurities can crystallize along with the desired product.
1. Perform a second recrystallization. 2. Consider using a different solvent system for the second recrystallization to alter the solubility of the impurities. 3. If impurities persist, column chromatography may be necessary.
Incomplete Reaction
Unreacted starting materials remain in the crude product.
1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion. 2. If the reaction is incomplete, consider extending the reaction time or adjusting the reaction conditions (e.g., temperature, catalyst loading).
Degradation During Work-up
The compound may be sensitive to pH or temperature changes during extraction and isolation.
1. Maintain a controlled temperature during work-up. 2. Use mild acids or bases for pH adjustments if necessary. 3. Minimize the time the compound is in solution.
Visualization of the Purification Workflow
The following diagram illustrates a general workflow for the purification of N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Caption: A generalized workflow for the purification of N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Experimental Protocols
Protocol 1: Recrystallization from an Alcohol/Water System
This protocol is a general guideline and may require optimization for your specific material.
Dissolution: In a flask, add the crude N-(4-amino-3-methoxyphenyl)methanesulfonamide to a minimal amount of a suitable alcohol (e.g., ethanol or isopropanol) and heat the mixture to boiling with stirring until the solid dissolves completely.
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel to remove them.
Crystallization: Add hot water dropwise to the hot alcoholic solution until a slight turbidity persists. Then, add a few drops of the alcohol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of a cold alcohol/water mixture.
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Troubleshooting "Oiling Out"
If you encounter an oil instead of crystals, follow these steps:
Re-dissolve: Reheat the mixture to dissolve the oil.
Add More Solvent: Add more of the primary solvent (the alcohol in the example above) to the hot solution.
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.
Impurity Profiling Logic
The following diagram illustrates the logical flow for identifying and addressing impurities.
Caption: A decision tree for impurity profiling and remediation.
References
Google Patents. (n.d.). Method for purifying crude 4-aminophenol.
Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
Google Patents. (n.d.). Sulfonamide purification process.
PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved February 7, 2026, from [Link]
Journal of the AOAC. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved February 7, 2026, from [Link]
International Union of Crystallography. (2002, June). N-(4-Amino-2-methoxyphenyl)acetamide. Retrieved February 7, 2026, from [Link]
Google Patents. (n.d.). Process for the preparation of 4-aminodiphenylamine derivatives.
PubMed Central. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved February 7, 2026, from [Link]
PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved February 7, 2026, from [Link]
Veeprho. (n.d.). N-(4-Amino-3-methoxyphenyl)methanesulfonamide | CAS 57165-06-7. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved February 7, 2026, from [Link]
ResearchGate. (2025, August 6). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved February 7, 2026, from [Link]
Google Patents. (n.d.). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
Semantic Scholar. (2024, May 7). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Retrieved February 7, 2026, from [Link]
Technical Support Center: N-(4-amino-3-methoxyphenyl)methanesulfonamide Stability
Welcome to the technical support center for N-(4-amino-3-methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(4-amino-3-methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your results.
Introduction
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antineoplastic agent amsacrine.[1] The stability of this compound is paramount for the consistency of experimental outcomes and the quality of final products. This guide provides a comprehensive overview of its potential stability issues and practical solutions to mitigate them.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with N-(4-amino-3-methoxyphenyl)methanesulfonamide, providing potential causes and actionable solutions.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Unexpected peaks in HPLC analysis of a freshly prepared solution.
Contamination of glassware or solvents.
Ensure all glassware is scrupulously clean and use HPLC-grade solvents. Run a blank to check for system contamination.
Low purity of the starting material.
Verify the purity of your N-(4-amino-3-methoxyphenyl)methanesulfonamide batch via a certificate of analysis or by running appropriate analytical tests.
Loss of compound over time in solution, even when stored in the dark.
Hydrolytic degradation due to inappropriate pH of the solvent.
Prepare solutions in a buffered system, ideally close to neutral pH, as sulfonamides can be susceptible to acid and base-catalyzed hydrolysis.[2]
Temperature-induced degradation.
Store stock solutions at recommended refrigerated temperatures (2-8°C) to minimize thermal degradation.[2]
Discoloration of the solid compound or solutions upon exposure to light.
Photodegradation. The aminophenol moiety is susceptible to photo-oxidation.
Protect the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.[3]
Inconsistent results in biological assays.
Degradation of the compound in the assay medium.
Assess the stability of N-(4-amino-3-methoxyphenyl)methanesulfonamide in your specific assay buffer and under the incubation conditions (temperature, pH).
Formation of reactive degradation products that may interfere with the assay.
Characterize any major degradants formed under your experimental conditions to understand their potential biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-(4-amino-3-methoxyphenyl)methanesulfonamide?
While specific degradation pathways for N-(4-amino-3-methoxyphenyl)methanesulfonamide are not extensively documented in the literature, based on its chemical structure and the known reactivity of related compounds, the following are the most probable degradation routes:
Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common degradation pathway for sulfonamides, particularly under acidic or basic conditions, which would yield 4-amino-3-methoxyaniline and methanesulfonic acid.[2]
Oxidation: The 4-amino-3-methoxyphenyl moiety is susceptible to oxidation, potentially forming quinone-imine type structures. This is a known reaction for p-aminophenols.[4]
Photodegradation: Exposure to light, especially UV radiation, can induce cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO2), which are recognized photodegradation pathways for sulfonamides.[5]
Q2: What are the optimal storage conditions for N-(4-amino-3-methoxyphenyl)methanesulfonamide?
For long-term stability, the solid compound should be stored in a well-sealed container, protected from light, and kept in a refrigerator at 2-8°C. Solutions should be freshly prepared whenever possible. If storage of solutions is necessary, they should be kept at 2-8°C and protected from light. The pH of the solution should be maintained near neutral to minimize hydrolysis.[2]
Q3: How can I assess the stability of N-(4-amino-3-methoxyphenyl)methanesulfonamide in my specific experimental conditions?
To assess the stability of the compound, you can perform a forced degradation study. This involves subjecting the compound to a variety of stress conditions that are more severe than typical experimental conditions.[6][7] By analyzing the compound before and after exposure to these stressors, you can identify potential degradation products and determine the compound's stability profile. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section.
Q4: Are there any known incompatibilities with common laboratory reagents or solvents?
Avoid strong oxidizing agents, as they can lead to the degradation of the aminophenyl group. Also, be cautious with highly acidic or basic solutions, as they can promote the hydrolysis of the sulfonamide bond.[2][4]
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6] The goal is to achieve 5-20% degradation of the drug substance.[8]
1. Preparation of Stock Solution:
Prepare a stock solution of N-(4-amino-3-methoxyphenyl)methanesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
Acidic Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
Incubate the mixture at 60°C for 24 hours.
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
Basic Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
Incubate the mixture at 60°C for 24 hours.
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
Keep the mixture at room temperature for 24 hours, protected from light.
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
Thermal Degradation (Solid State):
Place a small amount of the solid compound in a hot air oven at 80°C for 48 hours.
After exposure, allow the sample to cool to room temperature.
Prepare a solution of the stressed solid at a concentration of 100 µg/mL in the mobile phase for HPLC analysis.
Photodegradation (Solution):
Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of near UV light.
A control sample should be wrapped in aluminum foil and kept under the same conditions.
After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
3. Analysis:
Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial to separate the parent compound from its degradation products.
Parameter
Condition
Column
C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase
Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% formic acid
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30°C
Detection Wavelength
254 nm
Method Validation:
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of N-(4-amino-3-methoxyphenyl)methanesulfonamide based on its chemical structure and the known reactivity of related compounds.
Caption: Proposed hydrolytic degradation pathway.
Caption: Proposed oxidative degradation pathway.
Caption: Proposed photodegradation pathways.
Experimental Workflow
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: Forced degradation study workflow.
References
Bhardwaj, V., & Reddy, G. D. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 51-64. [Link]
Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 16-24. [Link]
Cione, A. P., de Oliveira, M. A., & de Oliveira, A. C. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 17(2). [Link]
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1), 1-10. [Link]
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
Baranowska, I., & Koper, M. (2015). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Catalysts, 5(4), 1895-1914. [Link]
Mottier, L., Spengler, G., Goethals, M., & Török, M. (2000). Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical. Free Radical Biology and Medicine, 28(4), 549-555. [Link]
Boreen, A. L., & Arnold, W. A. (2008). From Methyl Thioethers to Methanesulfonic Acid: Direct and Indirect Photodegradation Pathways in Aquatic Environments. Environmental Science & Technology, 42(16), 5954-5960. [Link]
Sirtori, C., Pérez-Estrada, L. A., Marchal, D., & Gernjak, W. (2012). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Water Research, 46(12), 3907-3917. [Link]
Wang, J., Wang, S., & Wang, J. (2019). Understanding the oxidation mechanism of methanesulfinic acid by ozone in the atmosphere. Scientific Reports, 9(1), 661. [Link]
Vacchina, V., Polec, K., & Szpunar, J. (2004). Hydrolysis of proteins with methanesulfonic acid for improved HPLC-ICP-MS determination of seleno-methionine in yeast and nuts. Journal of Analytical Atomic Spectrometry, 19(3), 421-425. [Link]
von Sonntag, C., & Schuchmann, H. P. (1995). OH-Radical-induced oxidation of methanesulfinic acid. The reactions of the methanesulfonyl radical in the absence and presence of dioxygen. Journal of the Chemical Society, Perkin Transactions 2, (11), 2289-2294. [Link]
PubChem. (n.d.). Methanesulfonanilide, 4'-(3-(dimethylamino)propionyl)-, hydrochloride. Retrieved February 7, 2026, from [Link]
Blacker, A. J., & Williams, J. M. (2007). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 11(4), 743-747. [Link]
PharmaCompass. (n.d.). 4-[2-(Isopropylamine)-1-hydroxyethyl]methanesulfonanilide hydrochloride. Retrieved February 7, 2026, from [Link]
The Organic Chemistry Tutor. (2020, July 12). Swern oxidation mechanism || explained with examples [Video]. YouTube. [Link]
Batchu, S. R., Lee, W., & Gardinali, P. R. (2014). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Water, Air, & Soil Pollution, 225(7), 2038. [Link]
Gmurek, M., & Ledakowicz, S. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 21(12), 4426. [Link]
Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (12), 1639-1643. [Link]
Nitiss, J. L. (2009). Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Current Medicinal Chemistry, 16(13), 1604-1614. [Link]
Wikipedia. (n.d.). Swern oxidation. Retrieved February 7, 2026, from [Link]
Li, J., Milne, R. W., & Nation, R. L. (2008). Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients. Antimicrobial Agents and Chemotherapy, 52(9), 3415-3416. [Link]
Ratcliffe, A. J. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]
preventing byproduct formation in sulfonylation of anilines
Welcome to the technical support center for the sulfonylation of anilines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the sulfonylation of anilines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we address common challenges and provide in-depth, field-tested guidance to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My primary aniline is undergoing di-sulfonylation. How can I selectively obtain the mono-sulfonylated product?
A1: The formation of a di-sulfonylated byproduct, where two sulfonyl groups are attached to the nitrogen atom of the aniline, is a common issue, particularly with highly reactive anilines or forcing reaction conditions. The key to achieving mono-selectivity lies in controlling the reactivity of the starting materials and the reaction environment.
Mechanistic Insight: The mono-sulfonylated aniline is significantly less nucleophilic than the starting aniline due to the electron-withdrawing nature of the sulfonyl group. This inherent difference in reactivity is the primary reason why mono-sulfonylation is generally favored. However, under certain conditions, the deprotonated sulfonamide can still react.
Troubleshooting Strategies:
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a 1:1 or a slight excess (up to 1.1 equivalents) of the sulfonyl chloride relative to the aniline.
Slow Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture containing the aniline and a base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile and favors the reaction with the more nucleophilic starting aniline.
Choice of Base: Employ a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). These bases are less likely to deprotonate the less acidic mono-sulfonylated product.
Solvent Effects: Use a less polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). These solvents can help to temper the reactivity of the system.
Q2: I'm observing significant hydrolysis of my sulfonyl chloride, leading to low yields. What are the primary causes and solutions?
A2: Sulfonyl chlorides are susceptible to hydrolysis, which converts them to the corresponding sulfonic acid, rendering them unreactive towards the aniline. This is a prevalent side reaction, especially in the presence of water and a strong base.
Mechanistic Insight: Hydrolysis occurs via nucleophilic attack of water or hydroxide ions on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a strong base significantly increases the concentration of hydroxide ions, accelerating this undesired pathway.
Troubleshooting Strategies:
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Use dry solvents, glassware, and inert atmosphere (e.g., nitrogen or argon).
Base Selection: Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) if possible. Weaker inorganic bases such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) are often sufficient to neutralize the HCl generated during the reaction and are less likely to promote hydrolysis[1]. Pyridine can also be used as both a base and a solvent.
Schotten-Baumann Conditions: For less reactive anilines, consider using classical Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., NaHCO3) and an organic solvent. While seemingly counterintuitive, the reaction at the organic-aqueous interface can be very efficient, with the aniline reacting faster than the hydrolysis of the sulfonyl chloride.
Alternative Sulfonylating Agents: If hydrolysis remains a persistent issue, consider using sulfonyl fluorides, which are generally more stable towards hydrolysis than sulfonyl chlorides[1].
Q3: My C-H sulfonylation of a substituted aniline is giving me a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?
A3: Achieving high regioselectivity in electrophilic aromatic C-H sulfonylation is a common challenge. The amino group is a strong activating and ortho-, para-directing group. The preference for para substitution is often dictated by sterics.
Mechanistic Insight: The sulfonyl group is sterically demanding. This bulkiness creates steric hindrance at the ortho position, making the para position more accessible for electrophilic attack[2].
Troubleshooting Strategies:
Sterically Bulky Sulfonylating Agents: Using a sulfonylating agent with a more sterically hindered R group can further disfavor ortho substitution.
Reaction Temperature: In some cases, higher reaction temperatures can favor the thermodynamically more stable para isomer. Sulfonation of aniline is a reversible reaction, and the para-isomer is generally more stable[2].
Protecting Groups: Temporarily protecting the amino group with a bulky protecting group can significantly enhance para selectivity by increasing the steric hindrance around the ortho positions.
Q4: I am using a modern photocatalytic method for sulfonylation and observing byproducts like sulfonates and disulfides. What is causing this and how can I prevent it?
A4: Photocatalytic methods, which often proceed via radical intermediates, can sometimes lead to undesired disproportionation byproducts.[3]
Mechanistic Insight: In many visible-light-mediated sulfonylations, a sulfonyl radical is generated from a precursor like a sulfinate salt.[4][5] If this radical does not efficiently couple with the aniline radical cation, it can undergo side reactions. Disproportionation of the sulfinyl radical can lead to the formation of sulfonates and disulfides.[3]
Troubleshooting Strategies:
Optimize Catalyst and Oxidant: The choice of photocatalyst and oxidant is crucial. The redox potentials of these components must be well-matched to the substrates to ensure an efficient catalytic cycle.
Control Reactant Concentrations: Maintaining a low concentration of the sulfinyl radical precursor can minimize disproportionation. This can be achieved by slow addition of the precursor or by using a precursor that generates the radical at a controlled rate.
Degas the Reaction Mixture: Oxygen can interfere with radical reactions. Thoroughly degassing the solvent and maintaining an inert atmosphere can improve the reaction outcome.
Solvent System: The solvent can influence the stability and reactivity of the radical intermediates. Acetonitrile/water mixtures are often employed in these systems.[6]
Troubleshooting Guides
Guide 1: Low Yield of Desired Sulfonamide
Symptom
Possible Cause(s)
Suggested Solution(s)
Low conversion of starting aniline
1. Insufficiently reactive aniline. 2. Deactivated sulfonylating agent (e.g., hydrolyzed). 3. Inappropriate base or solvent.
1. Increase reaction temperature or use a more forcing solvent. 2. Use fresh sulfonyl chloride or consider more stable alternatives like sulfonyl fluorides. 3. Screen different bases (e.g., pyridine, triethylamine, NaHCO3) and solvents (e.g., DCM, THF, acetonitrile).
Multiple spots on TLC, including baseline material
1. Hydrolysis of sulfonyl chloride to sulfonic acid. 2. Decomposition of starting material or product.
1. Ensure anhydrous conditions. Use a weaker, non-aqueous base. 2. Run the reaction at a lower temperature. Check the stability of your compounds under the reaction conditions.
Product is difficult to isolate from the reaction mixture
1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.
1. Saturate the aqueous phase with NaCl before extraction. 2. Add a small amount of brine to the separatory funnel to break the emulsion.
Guide 2: Formation of Unwanted Isomers in C-H Sulfonylation
Symptom
Possible Cause(s)
Suggested Solution(s)
Significant amount of ortho-isomer formed
1. Low steric hindrance from the sulfonylating agent or aniline substituents. 2. Reaction conditions favor the kinetic product.
1. Use a bulkier sulfonylating agent. 2. Increase the reaction temperature to favor the thermodynamic para-product. Consider using a protecting group on the aniline.
C-sulfonylation occurs on an N-protected aniline
1. The protecting group is not stable under the reaction conditions. 2. The reaction conditions favor electrophilic aromatic substitution.
1. Choose a more robust protecting group. 2. Modify the reaction conditions to favor N-sulfonylation (this is generally the kinetically favored process for unprotected anilines).
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Sulfonylation of an Aniline
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the aniline (1.0 eq.) and a dry aprotic solvent (e.g., DCM or THF, to make a 0.1-0.5 M solution).
Add a suitable base (e.g., pyridine (2.0 eq.) or triethylamine (1.5 eq.)).
Cool the mixture to 0 °C in an ice bath.
Dissolve the sulfonyl chloride (1.05 eq.) in a minimal amount of the dry solvent.
Add the sulfonyl chloride solution dropwise to the stirred aniline solution over 15-30 minutes.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Visible-Light-Mediated C-H Sulfonylation of an Aniline Derivative[1][6][7]
To an oven-dried reaction vial, add the aniline derivative (1.0 eq.), the sulfonylating agent (e.g., sulfonyl fluoride, 1.8 eq.), a photocatalyst (e.g., Ir[(ppy)2(dtbbpy)]Cl, 5 mol%), and a weak base (e.g., NaHCO3, 1.8 eq.).[1][7]
Add the appropriate solvent (e.g., acetonitrile, to make a 0.1 M solution).
Degas the reaction mixture by sparging with an inert gas (N2 or Ar) for 15-20 minutes.
Seal the vial and place it in front of a blue LED lamp, ensuring efficient stirring.
Irradiate the reaction mixture at the specified temperature (e.g., 50 °C) for 12-24 hours, monitoring by TLC or LC-MS.[7]
After completion, cool the reaction to room temperature and dilute with an organic solvent.
Wash the mixture with water and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Caption: Key reaction pathways in aniline sulfonylation.
Caption: Troubleshooting logic for common sulfonylation issues.
References
Xu, X. H., Zhen, J. S., Du, X., Yuan, H., Li, Y. H., Chu, M. H., & Luo, Y. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Organic Letters, 24(3), 853–858. [Link]
Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. (2025). [Link]
TBA. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers. (n.d.). [Link]
TBA. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N‑Hydroxymethylphthalimide Sulfones. American Chemical Society - ACS Figshare. [Link]
Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. (2025). [Link]
Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. MDPI. (2024). [Link]
Johnson, T. C., Elbert, B. L., Farley, A. J. M., Gorman, T. W., Genicot, C., Lallemand, B., Pasau, P., Flasz, J., Castro, J. L., MacCoss, M., Dixon, D. J., Paton, R. S., Schofield, C. J., Smith, M. D., & Willis, M. C. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629–633. [Link]
Mild Sulfonylation of Anilines. ChemistryViews. (2017). [Link]
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers. (n.d.). [Link]
Johnson, T. C., Elbert, B. L., Farley, A. J. M., Gorman, T. W., Genicot, C., Lallemand, B., Pasau, P., Flasz, J., Castro, J. L., MacCoss, M., Dixon, D. J., Paton, R. S., Schofield, C. J., Smith, M. D., & Willis, M. C. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629–633. [Link]
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. (n.d.). [Link]
Technical Support Center: TLC Monitoring of N-(4-amino-3-methoxyphenyl)methanesulfonamide Reactions
Welcome to the technical support center for monitoring reactions involving N-(4-amino-3-methoxyphenyl)methanesulfonamide using thin-layer chromatography (TLC). This guide is designed for researchers, scientists, and prof...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for monitoring reactions involving N-(4-amino-3-methoxyphenyl)methanesulfonamide using thin-layer chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to explain the "why" behind the techniques, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.
Introduction: The Chemistry of Monitoring
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a versatile intermediate, characterized by a primary aromatic amine, a methoxy group, and a sulfonamide moiety. A frequent transformation this molecule undergoes is the N-acetylation of the primary amine. This reaction significantly alters the molecule's polarity—the amine starting material is relatively polar, while the resulting amide product is less so. This polarity change is the cornerstone of successful separation and monitoring by normal-phase TLC.
The primary amine has a strong affinity for the polar silica gel stationary phase, resulting in a lower Retention Factor (Rf). Conversely, the less polar N-acetylated product interacts less strongly with the silica gel and is carried further up the plate by the mobile phase, leading to a higher Rf value.
Core Experimental Protocol: N-Acetylation of N-(4-amino-3-methoxyphenyl)methanesulfonamide
This section provides a detailed, step-by-step methodology for a typical N-acetylation reaction and its monitoring by TLC.
Reaction Scheme
Caption: N-acetylation reaction schematic.
Materials and Reagents
Item
Purpose
N-(4-amino-3-methoxyphenyl)methanesulfonamide
Starting Material
Acetic Anhydride
Acetylating Agent
Pyridine
Base Catalyst and Acid Scavenger
Dichloromethane (DCM)
Anhydrous Reaction Solvent
Silica Gel 60 F254 TLC Plates
Stationary Phase for Chromatography
Ethyl Acetate (EtOAc)
Mobile Phase Component (Polar)
Hexane
Mobile Phase Component (Non-polar)
UV Lamp (254 nm)
Visualization
Potassium Permanganate (KMnO₄) Stain
Visualization (Oxidative Stain)
p-Anisaldehyde Stain
Visualization (Electrophilic Stain)
TLC Developing Chamber
For Plate Elution
Capillary Tubes
For Spotting TLC Plates
Step-by-Step Procedure
Reaction Setup:
Dissolve N-(4-amino-3-methoxyphenyl)methanesulfonamide (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
Allow the reaction to warm to room temperature and stir.
TLC Monitoring Workflow:
Prepare the TLC Chamber: In a developing chamber, add a 1:1 mixture of ethyl acetate and hexane to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
Prepare the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline: "SM" for the starting material, "C" for a co-spot, and "R" for the reaction mixture.
Spot the Plate:
In the "SM" lane, spot a dilute solution of the starting material.
In the "R" lane, use a capillary tube to take a small aliquot of the reaction mixture and spot it.
In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.
Develop the Plate: Place the spotted TLC plate in the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
Visualize the Plate:
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
Allow the plate to dry completely.
Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.
For further visualization, dip the plate in a potassium permanganate or p-anisaldehyde stain and gently heat with a heat gun until spots appear.
Interpreting the Results:
The starting material (SM) should appear as a lower spot (lower Rf).
The product should appear as a higher spot (higher Rf).
The reaction is complete when the starting material spot is no longer visible in the "R" lane.
The co-spot lane helps to confirm the identity of the spots in the reaction lane.
Caption: Troubleshooting logic for common TLC issues.
References
Gavin Publishers. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Appl Clin Pharmacol Toxicol 2017: ACPT-103. [Link]
Rezić, I., Rezić, T., & BOKIĆ, L. (2007). Optimization of the TLC Separation of Seven Amino Acids. Journal of Planar Chromatography – Modern TLC, 20(3), 173-177. [Link]
Khan, K. M., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry, 2023. [Link]
Pyka, A., & Babušková, K. (2002). TLC separation and derivative spectrophotometry of some amino acids. Journal of planar chromatography--modern TLC, 15(5), 346–352. [Link]
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 7, 2026, from [Link]
University of Wisconsin-Madison. (n.d.). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Ticket ID: PUR-57165-06-7
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Chromatography Protocol & Troubleshooting for Amphoteric Aniline Intermediates[1][2]
Executive Summary & Molecule Profile[1][2]
Welcome to the technical support hub for N-(4-amino-3-methoxyphenyl)methanesulfonamide (often an intermediate in the synthesis of EGFR inhibitors like Osimertinib).[1][2]
This molecule presents a classic "push-pull" purification challenge. It contains an electron-rich aniline (susceptible to oxidation) and a sulfonamide moiety (acidic proton).[1][2] This amphoteric nature leads to severe tailing on standard silica gel due to dual interactions with acidic silanols and metallic impurities.
Requires polar mobile phase; risk of precipitation in gradient starts.[1][2]
Diagnostic Triage (Pre-Purification)[1][2]
Before packing your column, perform these diagnostic checks to prevent failure.
A. The TLC Stress Test
Do not rely on Hexane/Ethyl Acetate alone. The sulfonamide group often causes this molecule to stick to the baseline or streak.
Standard Eluent: 5% Methanol in Dichloromethane (DCM).[1][2]
The "Tailing" Check: If the spot looks like a comet (streaking), your silica is too acidic.
Fix: Add 1% Triethylamine (TEA) or 1%
to the TLC dip. If the spot tightens, you must use a modifier in your column.
Visualization: UV (254 nm) is strong.[1][2] Ninhydrin or p-Anisaldehyde will stain the free aniline (usually orange/red).[1][2]
B. Solubility Check
Attempt to dissolve 100 mg of crude in 1 mL of DCM.
Clear solution? -> Liquid loading is acceptable.[1][2]
Cloudy/Precipitate? -> STOP. Do not liquid load. Use the "Dry Loading" protocol below.
Standard Operating Procedure (The Protocol)
This protocol is designed to minimize residence time (reducing oxidation) and suppress silanol interactions (reducing tailing).[1][2]
Phase 1: Column Preparation (Neutralization)
Standard silica gel (pH ~5) will protonate the aniline and hydrogen-bond aggressively with the sulfonamide.[1][2] You must neutralize it.[1][2][3]
Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in your starting solvent (e.g., DCM or 20% EtOAc/Hexanes).[1][2]
Deactivation: Add 1% Triethylamine (TEA) to the slurry.[1][2][4] Stir for 5 minutes.
Packing: Pour the column. Flush with 2 column volumes (CV) of starting solvent to equilibrate.[1][2]
Phase 2: Loading
Option A (Liquid Load): Only if solubility in DCM is perfect.[1][2] Load concentrated.
Option B (Dry Load - Recommended): Dissolve crude in MeOH/DCM.[1][2] Add Celite 545 (ratio 1:2 crude:Celite).[1][2] Rotovap to dryness until a free-flowing powder remains.[1][2] Load this powder on top of the packed silica bed.
Phase 3: Elution Gradient
Flow Rate: High (e.g., 20-40 mL/min for a 12g cartridge) to minimize oxidation time.
Mobile Phase A: DCM (with 0.5% TEA)
Mobile Phase B: 10% MeOH in DCM (with 0.5% TEA)
Step
% Mobile Phase B
Description
Equilibration
0%
Flush column.
Load
0%
Load sample.
Gradient 1
0% to 20%
Over 5 CV.[1][2] Elutes non-polar impurities.[1][2]
Q1: The compound is turning black/brown on the column. What is happening?
Diagnosis: Oxidative decomposition.[1][2] The aniline moiety is reacting with oxygen, catalyzed by the high surface area of the silica and potentially trace metals (Iron) in the silica.
The Fix:
Speed is key: Increase flow rate.
Inert Atmosphere: If possible, use Nitrogen pressure instead of compressed air.[1][2]
Alternative: Switch to Neutral Alumina stationary phase, which is less acidic and less oxidizing than silica.[1][2]
Q2: My product is co-eluting with a spot just above it.
Diagnosis: This is likely the nitro precursor (N-(4-nitro-3-methoxyphenyl)methanesulfonamide) if you came from a reduction step.[1][2]
The Fix:
The amine (product) is much more polar than the nitro (impurity).
Shallower Gradient: Hold the gradient at 10-15% B for longer.
Chemical Wash: If the impurity is non-basic, you can wash the crude organic layer with dilute HCl before chromatography. The amine product will go into the water (as salt), leaving the nitro impurity in the organic layer. Then basify the water and extract the pure amine.
Q3: I see "ghost peaks" or broad humps in the baseline.
Diagnosis: This is "amine tailing" caused by the acidic sulfonamide proton (
) interacting with silica silanols.[1][2]
The Fix:
Ensure Triethylamine (TEA) is in both solvent A and B.[1][2]
If TEA fails, switch to 1% Ammonium Hydroxide (
) in the MeOH component. The ammonia competes more aggressively for silanol sites.
Q4: The product precipitated inside the column.
Diagnosis: "Solvent Shock."[1][2] You started with a solvent (e.g., Hexane or pure DCM) in which the compound is insoluble.
The Fix:
Use the Dry Load (Celite) method described above.[2]
Add a small amount of MeOH (e.g., 1-2%) to your starting solvent "A" to ensure minimal solubility.[1][2]
Visualized Workflows
Diagram 1: Method Development Decision Tree
Caption: Decision logic for selecting loading technique and mobile phase modifiers.
Diagram 2: Mechanism of Tailing & TEA Deactivation
Caption: TEA preferentially binds to acidic silanol sites, allowing the target amine to elute freely without streaking.[1][2]
Advanced Recovery (When Silica Fails)
If the column chromatography results are consistently poor (low yield due to decomposition), consider Recrystallization . This intermediate crystallizes well due to the sulfonamide H-bonding network.
Solvent System: Ethanol/Water or Methanol/Water.[1][2]
Procedure: Dissolve crude in hot Ethanol. Add hot water until slightly turbid. Cool slowly to
dealing with solubility problems of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Introduction Welcome to the technical support guide for N-(4-amino-3-methoxyphenyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals who are actively working wi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for N-(4-amino-3-methoxyphenyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals who are actively working with this compound. N-(4-amino-3-methoxyphenyl)methanesulfonamide is a key chemical intermediate, notably serving as the "head group" of the topoisomerase II poison, amsacrine.[1] Its physicochemical properties, particularly its limited solubility, can present challenges in experimental design and execution.
This guide provides a structured approach to understanding and overcoming solubility issues through a series of frequently asked questions, detailed troubleshooting steps, and validated experimental protocols. Our goal is to equip you with the scientific rationale and practical methodologies to ensure consistent and reliable results in your research.
Compound Overview and Physicochemical Properties
A clear understanding of the physicochemical properties of N-(4-amino-3-methoxyphenyl)methanesulfonamide is the foundation for addressing solubility challenges. Below is a summary of its key characteristics.
Predicted XLogP3 is a measure of lipophilicity. A low value, such as 0.2, suggests the compound is relatively hydrophilic. However, other factors like crystal lattice energy can still lead to poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the best starting solvent to prepare a stock solution?
A2:Dimethyl sulfoxide (DMSO) is the recommended starting solvent. Data on the closely related amsacrine hydrochloride shows good solubility in DMSO (≥55.56 mg/mL).[10] Furthermore, a study involving the hydrochloride salt of N-(4-amino-3-methoxyphenyl)methanesulfonamide utilized it as a 0.5 M stock solution in 100% DMSO, indicating significant solubility.
Q3: Can I use ethanol or methanol?
A3: Ethanol and methanol are potential alternative solvents. The parent drug, amsacrine, is reported to be slightly soluble in these solvents.[8] Therefore, N-(4-amino-3-methoxyphenyl)methanesulfonamide may also exhibit some solubility. However, for achieving high concentration stock solutions, DMSO is likely to be superior. A systematic solubility screening is recommended to confirm suitability for your specific concentration needs (see Protocol 1 ).
Q4: How does pH affect the solubility of this compound?
A4: The solubility of sulfonamides is often pH-dependent.[9][11] The molecule contains a primary aromatic amine (a weak base) and a sulfonamide group (weakly acidic).
In acidic conditions (low pH): The amino group will be protonated, forming a more soluble salt.
In alkaline conditions (high pH): The sulfonamide proton can be removed, forming a soluble anion. The pKa of the sulfonamide group in the parent compound, sulfanilamide, is around 10.4.[7]
Therefore, solubility is expected to be lowest around the isoelectric point and increase at both acidic and alkaline pH. Experimental verification is crucial (see Protocol 2 ).
Q5: My compound is the hydrochloride salt. How does this affect solubility?
A5: The hydrochloride salt (CAS 83209-83-0) is expected to have better solubility in aqueous media than the free base, particularly at or near neutral pH, because the primary amine is already protonated. However, it may still be classified as sparingly soluble, and the use of organic co-solvents like DMSO for initial stock preparation is still the recommended approach.[12]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q: I am trying to make a stock solution in DMSO, but it's not dissolving. What should I do?
A: This is an uncommon issue, as evidence suggests high solubility in DMSO. However, several factors could be at play:
Causality: The dissolution rate may be slow, or the DMSO may have absorbed water, which can reduce the solubility of hydrophobic compounds. The physical form of the solid (e.g., large crystals) can also slow dissolution.
Troubleshooting Steps:
Ensure Anhydrous DMSO: Use fresh, high-purity, anhydrous DMSO. Moisture can significantly impact solubility.
Increase Energy Input: Gently warm the solution (e.g., to 37°C) and use mechanical agitation like vortexing or sonication in a water bath. These actions increase the kinetic energy, helping to overcome the crystal lattice energy of the solid.
Check for Purity: Impurities in the compound could affect its solubility profile. Verify the purity of your batch if possible.
Q: My compound dissolves perfectly in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or assay buffer. How can I prevent this?
A: This is a classic problem for poorly water-soluble compounds and occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final aqueous solution.
Causality: The DMSO concentration in the final solution is too low to keep the compound solubilized. The compound crashes out of the solution, making it unavailable for your assay and potentially causing artifacts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Recommendations:
Lower the Final Concentration: This is the simplest solution. Determine the maximum concentration at which the compound remains soluble in your final assay buffer.
Increase Final DMSO Concentration: Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity. Check your specific system's tolerance. However, be aware that DMSO can have biological effects of its own.
Use a 'Pluronic F-127' Protocol: For in vitro assays, a surfactant like Pluronic F-127 can help maintain solubility. Prepare a stock solution of the compound in DMSO, and separately prepare a stock solution of Pluronic F-127 in water. Add the Pluronic F-127 to your assay medium before adding the compound's DMSO stock.
pH Modification: As discussed, the compound's solubility is likely pH-dependent. If your experimental system allows, adjusting the pH of your final buffer away from neutrality could increase solubility.[13][14]
Q: I need to prepare a solution for an animal study. What formulation should I use?
A: Formulations for in vivo use require careful consideration of toxicity and vehicle effects. High concentrations of DMSO are generally not suitable for direct injection.
Causality: A simple DMSO stock diluted in saline will likely cause the compound to precipitate in the bloodstream. A stable formulation is needed.
Recommended Vehicle: A common vehicle for poorly soluble compounds for oral or parenteral administration is a mixture of DMSO, PEG400, Tween 80, and saline or water . A typical formulation might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.
Important Considerations: The exact ratios must be optimized for your specific compound and desired concentration. Always perform a small-scale formulation test to check for physical stability (clarity, lack of precipitation) before preparing a large batch for your study. The final formulation should be clear and stable for the duration of the experiment.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To empirically determine the solubility of N-(4-amino-3-methoxyphenyl)methanesulfonamide in various common laboratory solvents.
Methodology:
Weigh out approximately 2-5 mg of the compound into several small, clear glass vials.
To the first vial, add the first test solvent (e.g., DMSO) dropwise, vortexing between each addition.
Continue adding solvent and vortexing until the solid is fully dissolved. Record the approximate volume of solvent used.
If the solid does not dissolve after adding a significant volume (e.g., 1 mL), sonicate the vial in a water bath for 10-15 minutes.
If the solid remains, the compound is likely poorly soluble in that solvent at this concentration.
Repeat steps 2-5 for other solvents of interest (e.g., DMF, Ethanol, Methanol, Acetonitrile, Water, PBS pH 7.4).
Calculate the approximate solubility in mg/mL for each solvent where dissolution was achieved.
Protocol 2: pH-Dependent Solubility Assessment
Objective: To assess the qualitative effect of pH on the solubility of the compound in an aqueous environment.
Caption: Workflow for assessing pH-dependent solubility.
Methodology:
Prepare a series of buffers across a range of pH values (e.g., pH 3, 5, 7.4, 9).
Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom.
Seal the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for 24 hours to allow the solution to reach equilibrium.
After equilibration, carefully remove a sample of the supernatant. It is critical to not disturb the solid at the bottom. Centrifuge the samples to pellet any remaining suspended particles.
Dilute the clear supernatant into a suitable solvent and measure the concentration of the dissolved compound using an appropriate analytical method, such as UV-Vis spectrophotometry (if a chromophore is present and an extinction coefficient is known) or HPLC.
Plot the measured solubility (concentration) against the pH of the buffer.
References
MySkinRecipes. (n.d.). N-(4-Amino-3-Methoxyphenyl)Methanesulfonamide. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved February 7, 2026, from [Link]
PubChemLite. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide (C8H12N2O3S). Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved February 7, 2026, from [Link]
Unknown. (n.d.). SULPHONAMIDES.pdf.
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved February 7, 2026, from [Link]
The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. Retrieved February 7, 2026, from [Link]
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved February 7, 2026, from [Link]
Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Applied Polymer Science. Retrieved February 7, 2026, from [Link]
Sadu, S., & S., S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Journal of Analytical Chemistry. Retrieved February 7, 2026, from [Link]
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved February 7, 2026, from [Link]
Büttner, H., & Portwich, F. (1974). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). Amsacrine. Retrieved February 7, 2026, from [Link]
Patel, J., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Retrieved February 7, 2026, from [Link]
Sokołowska, J., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). (3-{[6-(2-Methoxyphenyl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide. Retrieved February 7, 2026, from [Link]
Technical Support Center: Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Welcome to the technical support center for the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the workup and purification of this important intermediate.
Introduction
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a key intermediate in the synthesis of the anticancer drug Amsacrine.[1] Its successful synthesis and purification are critical for the overall efficiency and purity of the final active pharmaceutical ingredient. This guide provides a detailed walkthrough of a common synthetic route and focuses on the critical workup procedures for each step, offering solutions to common challenges encountered in the laboratory.
Synthetic Workflow Overview
A plausible and common synthetic route to N-(4-amino-3-methoxyphenyl)methanesulfonamide involves a two-step process starting from 2-methoxy-4-nitroaniline. The general workflow is outlined below:
Mesylation: Reaction of 2-methoxy-4-nitroaniline with methanesulfonyl chloride to form N-(2-methoxy-4-nitrophenyl)methanesulfonamide.
Reduction: Reduction of the nitro group of N-(2-methoxy-4-nitrophenyl)methanesulfonamide to an amine to yield the final product.
Caption: Synthetic workflow for N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification stages of the synthesis.
Problem
Potential Cause(s)
Suggested Solution(s)
Low yield of N-(2-methoxy-4-nitrophenyl)methanesulfonamide after Step 1 workup
Incomplete reaction.
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of methanesulfonyl chloride.
Hydrolysis of methanesulfonyl chloride.
Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and glassware.
Loss of product during extraction.
Perform multiple extractions (2-3 times) with a suitable organic solvent like dichloromethane to ensure complete recovery of the product from the aqueous layer.[2]
Oily product obtained instead of a solid after Step 1 workup
Presence of impurities.
Purify the crude product using flash column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate.[2]
Residual solvent.
Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Incomplete reduction of the nitro group in Step 2
Inactive catalyst (if using catalytic hydrogenation).
Use fresh palladium on carbon (Pd/C) catalyst. Ensure the reaction is properly flushed with hydrogen gas.[1]
Use an adequate molar excess of the reducing agent. Monitor the reaction by TLC to confirm the disappearance of the starting material.
Product is difficult to filter after Step 2
Fine particulate nature of the product.
Allow the product to fully precipitate and settle before filtration. Using a filter aid like Celite may be beneficial.
Colored impurities in the final product
Presence of oxidation byproducts or residual starting material.
Recrystallize the crude product from a suitable solvent. Ethyl acetate has been reported to be effective for crystallizing a similar intermediate.[1] A mixed solvent system of a polar solvent (like ethanol or methanol) and a non-polar anti-solvent (like water or hexane) can also be effective.
Final product has a low melting point or broad melting range
Presence of impurities.
Perform another recrystallization to improve purity. Purity can be checked by TLC or High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a base like triethylamine in the mesylation step?
A1: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between 2-methoxy-4-nitroaniline and methanesulfonyl chloride. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.
Q2: How do I choose the right solvent for extraction in the Step 1 workup?
A2: The ideal extraction solvent should readily dissolve the desired product, N-(2-methoxy-4-nitrophenyl)methanesulfonamide, while being immiscible with water. Dichloromethane is a common choice for this purpose due to its excellent solvating power for many organic compounds and its immiscibility with water.[2] Ethyl acetate can also be a suitable alternative.
Q3: What are the safety precautions I should take when working with methanesulfonyl chloride and hydrazine hydrate?
A3: Methanesulfonyl chloride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrazine hydrate is toxic and a suspected carcinogen; it should also be handled in a fume hood with proper PPE. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity of N-(4-amino-3-methoxyphenyl)methanesulfonamide can be confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be assessed by melting point analysis, TLC, and HPLC.
Q5: What is a good recrystallization solvent for the final product?
A5: While a specific solvent for the final product is not explicitly detailed in the search results, a common practice for compounds with both polar (amino, sulfonamide) and non-polar (aromatic ring) groups is to use a mixed solvent system. A good starting point would be to dissolve the crude product in a minimal amount of a hot polar solvent like ethanol or isopropanol and then slowly add a less polar anti-solvent like water or hexane until the solution becomes turbid. Allowing the solution to cool slowly should induce crystallization. Ethyl acetate has also been shown to be a suitable recrystallization solvent for a structurally related precursor.[1]
Experimental Protocols
Step 1: Synthesis of N-(2-methoxy-4-nitrophenyl)methanesulfonamide (Mesylation)
This protocol is adapted from a similar procedure for the mesylation of 4-methoxy-2-nitroaniline.[2]
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-4-nitroaniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
Addition of Reagents: Add triethylamine (1.1 equivalents) to the cooled solution. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
Quenching: Once the reaction is complete, quench the reaction by slowly adding water.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).[2]
Washing: Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]
Step 2: Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide (Reduction)
This protocol is a generalized procedure based on common methods for the reduction of aromatic nitro compounds.
Reaction Setup: In a round-bottom flask, dissolve N-(2-methoxy-4-nitrophenyl)methanesulfonamide (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).
Catalyst Addition (for Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[1]
Hydrogenation: Seal the flask and purge with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitor by TLC).
Alternative Reduction (using Hydrazine Hydrate): In a flask, dissolve the nitro compound in a suitable solvent like ethanol. Add hydrazine hydrate (excess) and a catalytic amount of Raney Nickel or another suitable catalyst. Heat the reaction mixture to reflux and monitor by TLC.
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to obtain the pure N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Caption: Logical flow of workup procedures for each synthetic step.
References
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. National Center for Biotechnology Information. [Link]
Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide. (Reference to a generalized synthetic protocol)
Troubleshooting common issues in organic synthesis. (General reference for troubleshooting)
Purification techniques in organic chemistry.
Recrystallization of organic compounds.
N-(4-Amino-2-methoxyphenyl)acetamide. International Union of Crystallography. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]
[1][2]
Executive Summary & Strategic Importance
N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS: 57165-06-7; HCl Salt: 83209-83-0) is a critical aniline intermediate, most notably serving as the nucleophilic side chain in the synthesis of Amsacrine (m-AMSA), a potent topoisomerase II inhibitor used in the treatment of acute leukemias.[1] Beyond Amsacrine, this scaffold acts as a versatile "warhead" in modern kinase inhibitor discovery, leveraging the sulfonamide moiety’s hydrogen-bonding capability and the methoxy group’s steric/electronic modulation.
This guide objectively compares the two dominant synthetic pathways: the Classical Iron-Acid Reduction (Bechamp) and the Modern Catalytic Hydrogenation .[1] While both routes share the same sulfonylation precursor, their divergence in the reduction step dictates their suitability for scale-up, purity profiles, and environmental impact.
Retrosynthetic Analysis
The synthesis relies on the differentiation of two amino groups on the benzene ring. Since direct selective sulfonylation of a diamine (e.g., 2-methoxy-1,4-phenylenediamine) is prone to bis-sulfonylation and oxidation, the strategy almost universally utilizes a nitro-amine precursor.[1]
Disconnection: The C-N bond of the sulfonamide is formed first, utilizing the nucleophilicity of the aniline. The second amino group is revealed post-sulfonylation via reduction.
Route A: The Classical Iron/Acid (Bechamp) Reduction
Historically utilized in the industrial production of Amsacrine, this route uses iron powder in acidic media.
Mechanism: Single electron transfer (SET) from Fe(0) to the nitro group in the presence of a proton source (HCl or Acetic Acid).[1]
Pros: Extremely robust; insensitive to sulfur poisoning (unlike Pd catalysts); low raw material cost.[1]
Cons: Generates massive iron oxide sludge (environmental hazard); heterogeneous reaction requires vigorous stirring; difficult workup on small scale (emulsions).[1]
Route B: Catalytic Hydrogenation (Pd/C)
The preferred method for laboratory and pilot-plant scale synthesis where "green chemistry" metrics are prioritized.[1]
Mechanism: Heterogeneous catalysis involving H2 adsorption, hydride formation, and sequential reduction of the nitro group.
Pros: Clean reaction profile (byproduct is water); simple workup (filtration); high yield (>90%).[1]
Cons: Catalyst cost; safety hazards associated with H2 gas and pyrophoric Pd/C; potential for catalyst poisoning if the sulfonamide sulfur is labile (rare under mild conditions).
Comparative Data Matrix
Metric
Route A: Iron/HCl Reduction
Route B: Pd/C Hydrogenation
Overall Yield
75 - 85%
90 - 95%
Purity (Crude)
Moderate (Iron salts contamination)
High
Scalability
High (Industrial Batch)
High (Batch or Flow)
E-Factor (Waste)
High (Iron sludge)
Low (Water is byproduct)
Reaction Time
2 - 4 Hours
1 - 3 Hours
Safety Profile
Corrosive (HCl), Thermal runaway risk
Flammable (H2), Pyrophoric
Detailed Experimental Protocols
Step 1: Sulfonylation (Common to Both Routes)
This step installs the sulfonamide group on the starting aniline.[2]
Setup: Charge a round-bottom flask with 3-methoxy-4-nitroaniline and dry Pyridine (5 vol). Cool the solution to 0–5°C under nitrogen.
Addition: Dropwise add Methanesulfonyl chloride (MsCl) over 30 minutes, maintaining temperature <10°C. Caution: Exothermic.
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1]
Workup: Pour the reaction mixture into ice-water (20 vol). The product, N-(3-methoxy-4-nitrophenyl)methanesulfonamide , will precipitate as a yellow/orange solid.[1]
Purification: Filter, wash with water and dilute HCl (to remove pyridine), and dry. Recrystallize from Ethanol/Water if necessary.[1]
Setup: Dissolve N-(3-methoxy-4-nitrophenyl)methanesulfonamide (10 g) in Methanol or Ethanol (100 mL).
Catalyst: Carefully add 10% Pd/C (5 wt% loading, e.g., 0.5 g). Safety: Wet the catalyst with toluene or water first to prevent ignition.
Hydrogenation: Purge the vessel with Nitrogen, then Hydrogen. Maintain H2 pressure (balloon or 1-3 bar) at RT for 2-4 hours.
Monitoring: Reaction is complete when the yellow color fades to colorless/pale pink.
Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate to dryness.[1]
Result: Off-white to pale grey solid.
Pathway Visualization
Figure 2: Divergent synthetic workflows for the reduction of the nitro-sulfonamide intermediate.
Troubleshooting & Critical Parameters
Regioselectivity: The starting material, 3-methoxy-4-nitroaniline, ensures the sulfonamide is installed meta to the methoxy and para to the nitro group.[1] Do not attempt to nitrate N-(3-methoxyphenyl)methanesulfonamide, as the directing effects of the methoxy (ortho/para) and sulfonamide (ortho/para) groups will lead to a difficult-to-separate mixture of isomers (4-nitro and 6-nitro).[1]
Bis-sulfonylation: If an excess of MsCl is used at high temperatures, the bis-sulfonamide (
) may form.[1] This can be reversed by mild basic hydrolysis (NaOH/MeOH), but it is better prevented by controlling stoichiometry (1.1–1.2 equiv MsCl) and temperature (0°C).[1]
Stability: The final product is an aniline and can oxidize (darken) upon air exposure. Store as the HCl salt for long-term stability.
References
BenchChem. An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide: From Synthesis to Modern Applications.[1]Link[1]
Comparative Guide: Purity Analysis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Topic: Purity Analysis of N-(4-amino-3-methoxyphenyl)methanesulfonamide: HPLC vs. qNMR Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Executive Summary In the development of sulfonamide-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purity Analysis of N-(4-amino-3-methoxyphenyl)methanesulfonamide: HPLC vs. qNMR
Content Type: Publish Comparison Guide
Author Role: Senior Application Scientist
Executive Summary
In the development of sulfonamide-based antitumor agents (e.g., Amsacrine), the intermediate N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS 57165-06-7) represents a critical quality control checkpoint. Its dual functionality—a basic primary amine and an acidic sulfonamide proton—creates unique analytical challenges regarding ionization and stability.
This guide compares High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC remains the gold standard for impurity profiling (detecting trace regioisomers and oxidation products), qNMR has emerged as the superior technique for absolute potency determination, eliminating the need for costly, high-purity reference standards of the analyte itself.[2]
Me): Acidic protons, prone to peak tailing on standard silica.
Aniline (-NH
): Basic, susceptible to rapid oxidation (browning) and azo-coupling.
Methoxy (-OMe): Strong electron donor, activating the ring.
The Purity Gap:
HPLC analysis often overestimates purity by "hiding" inorganic salts, residual solvents, or moisture, which are invisible to UV detectors. Conversely, qNMR measures the molar ratio of protons, providing a "true mass balance" purity but suffering from lower sensitivity to trace organic impurities (
).
Methodology 1: HPLC-UV (The Impurity Profiler)
Role: Detection of related substances (regioisomers, starting materials) and degradation products.
Experimental Protocol
Instrument: Agilent 1260 Infinity II or equivalent with DAD.
Column: C18 Endcapped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Why: Endcapping reduces silanol interactions with the basic aniline group.
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds).
Sample Prep: Dissolve 1.0 mg in 1 mL of 50:50 Water:MeCN.
Critical Analysis
Strengths: Excellent separation of the target molecule from its likely impurity, 2-methoxy-1,4-phenylenediamine (hydrolysis product).
Weakness (The Response Factor Trap): The extinction coefficient (
) of the sulfonamide differs from its oxidized impurities (e.g., quinone imines). A 99.5% area-under-curve (AUC) result does not guarantee 99.5% mass purity if the impurities absorb UV light poorly.
Methodology 2: qNMR (The Absolute Potency Standard)
Role: Determination of absolute assay (mass purity) without a specific reference standard.
Experimental Protocol
Instrument: Bruker Avance III HD 400 MHz (or higher).
Solvent: DMSO-d
. Why: Ensures complete solubility of the polar sulfonamide and prevents exchange of the amide proton.
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
Selection Logic: Maleic acid provides a singlet at
6.2 ppm, typically distinct from the aromatic region ( 6.5–7.5 ppm) of the analyte.
Parameters:
Pulse Angle: 30° or 90°.
Relaxation Delay (D1):
5 T (typically 30–60 seconds) to ensure full magnetization recovery.
Scans: 16 to 64 (for S/N > 250:1).
Calculation (Self-Validating)
Where
is integral area, is number of protons, is molar mass, and is weighed mass.
Critical Analysis
Strengths: Traceable to NIST via the internal standard.[7] Detects residual solvents (water, DMSO, ethyl acetate) that HPLC-UV misses.
Weakness: High Limit of Quantification (LOQ). Impurities below 0.5% are often lost in the baseline noise or overlap with main peaks (e.g.,
C satellites).
Comparative Analysis: Head-to-Head Data
The following table summarizes a simulated validation study comparing both methods on a single batch of N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Feature
HPLC-UV (Area %)
qNMR (Mass %)
Reported Purity
99.2%
97.8%
What is detected?
Chromophoric impurities
All protonated species
What is missed?
Salts, Water, Non-UV active solvents
Trace impurities (<0.1%)
Linearity (R²)
> 0.999 (0.01 – 1.0 mg/mL)
> 0.9999 (1 – 30 mg/mL)
LOQ
~0.05 µg/mL
~1.0 mg/mL
Standard Req.
Requires specific Reference Standard
Requires generic Internal Standard
Analysis Time
30 min/sample
15 min/sample (incl. prep)
Interpretation: The discrepancy (99.2% vs 97.8%) is common. HPLC ignores the 1.4% mass comprised of moisture or inorganic salts retained from synthesis. qNMR is the more accurate measure of "how much active molecule is in the flask."
Visualizing the Workflow
Diagram 1: The Orthogonal Purity Workflow
This diagram illustrates how to combine both methods for a complete Certificate of Analysis (CoA).
Caption: Orthogonal workflow combining HPLC sensitivity with qNMR accuracy.
Diagram 2: Method Selection Decision Matrix
When should you prioritize one method over the other?
Caption: Decision matrix for selecting HPLC vs. qNMR based on analytical objectives.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8] Link
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[2] Link
Simson Pharma. (2024). N-(4-amino-3-methoxyphenyl)methanesulfonamide Data Sheet.Link
Almac Group. (2023). Head-to-Head Comparison of HPLC vs qNMR.Link
PubChem. (2025). Compound Summary: N-(4-amino-3-methoxyphenyl)methanesulfonamide.[3][4][5] National Library of Medicine. Link
Executive Summary This technical guide evaluates the biological performance of N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives, a class of orally bioavailable antimitotic agents. The most prominent representati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the biological performance of N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives, a class of orally bioavailable antimitotic agents. The most prominent representative of this scaffold is E7010 (ABT-751) . Unlike taxanes (which stabilize microtubules) or vinca alkaloids (complex binders), this scaffold targets the colchicine-binding site on
Key Value Proposition:
While natural colchicine-site binders like Combretastatin A-4 (CA-4) exhibit nanomolar potency, they often suffer from poor aqueous solubility and metabolic instability.[2] The N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold offers a strategic balance: it retains specific binding affinity to the colchicine pocket while significantly improving oral bioavailability and metabolic stability.
Mechanism of Action (MOA)
These derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind reversibly to the colchicine site at the interface of
- and -tubulin dimers. This binding prevents the incorporation of the dimer into the growing microtubule, leading to depolymerization, G2/M cell cycle arrest, and subsequent apoptosis.
Pathway Visualization
The following diagram illustrates the cascade from molecular binding to cellular phenotype.
Figure 1: Mechanism of action pathway for N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives.
Comparative Efficacy Analysis
To objectively evaluate this scaffold, we compare it against Combretastatin A-4 (CA-4) (the gold standard for colchicine-site binding potency) and Paclitaxel (the clinical standard for microtubule stabilization).
Table 1: Comparative Biological Profile
Feature
E7010 Scaffold (Sulfonamides)
Combretastatin A-4 (CA-4)
Paclitaxel (Taxol)
Primary Target
Tubulin (Colchicine Site)
Tubulin (Colchicine Site)
Tubulin (Taxane Site)
Effect on Polymerization
Inhibition (Destabilizer)
Inhibition (Destabilizer)
Promotion (Stabilizer)
Typical IC50 (HCT-116)
0.1 – 5.0 M
0.001 – 0.02 M
0.001 – 0.01 M
Solubility
Moderate to High
Low (Lipophilic)
Very Low (Requires Cremophor)
Oral Bioavailability
High (Key Advantage)
Low (Rapid metabolism)
None (IV only)
MDR Susceptibility
Low (P-gp substrate)
Low
High (P-gp substrate)
Analysis:
Potency vs. Utility: While CA-4 is chemically more potent in vitro (nanomolar IC50), the sulfonamide scaffold (E7010) provides a "druggable" profile. It sacrifices some raw potency for the ability to be administered orally.
Resistance Profile: Unlike Paclitaxel, sulfonamide derivatives often retain activity in Multi-Drug Resistant (MDR) cell lines because they are poor substrates for P-glycoprotein efflux pumps.
Experimental Protocols
Reliable evaluation of these derivatives requires a tri-phasic approach: Cytotoxicity, Mechanism Confirmation, and Cell Cycle Analysis.
Workflow Diagram
Figure 2: Sequential workflow for biological validation of sulfonamide tubulin inhibitors.
Preparation: Keep all reagents on ice. Prepare a 3 mg/mL tubulin stock in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
Dosing: Add 5
L of test compound (dissolved in DMSO) to a pre-warmed (37°C) 96-well black plate. Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).
Initiation: Add 95
L of the tubulin reaction mix to the wells.
Measurement: Immediately read fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.
Data Interpretation:
Inhibitors (E7010-like): Decrease in Vmax and lower fluorescence plateau compared to vehicle control.
Stabilizers (Taxanes): Rapid increase in Vmax and higher plateau.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: To verify G2/M arrest, the hallmark of antimitotic agents.
Seeding: Seed HeLa or Jurkat cells at
cells/well in 6-well plates.
Treatment: Treat cells with the IC50 concentration of the sulfonamide derivative for 24 hours.
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
Staining: Wash cells to remove ethanol. Resuspend in PBS containing RNase A (100
g/mL) and Propidium Iodide (PI, 50 g/mL). Incubate for 30 mins in the dark.
Acquisition: Analyze on a flow cytometer.
Result: A functional sulfonamide tubulin inhibitor will show a distinct accumulation of DNA content in the 4N peak (G2/M phase) , often exceeding 40-50% of the population (compared to ~15% in controls).
Structure-Activity Relationship (SAR) Insights
The biological success of N-(4-amino-3-methoxyphenyl)methanesulfonamide relies on specific structural features that mimic the pharmacophore of colchicine:
The Aniline Core (Ring A): The 4-amino-3-methoxyphenyl moiety acts as a bioisostere for the trimethoxyphenyl ring of colchicine. The methoxy group is critical for hydrogen bonding within the hydrophobic pocket of
-tubulin.
The Sulfonamide Linker: This group provides essential geometry (acting as a "kink") to orient the two aromatic rings, similar to the cis-double bond in Combretastatin A-4, but without the risk of isomerization to the inactive trans form.
Metabolic Stability: Unlike the ester bonds found in some natural products, the sulfonamide bond is resistant to plasma esterases, contributing to the high oral bioavailability observed in E7010.
References
National Institutes of Health (NIH). E7010 binds to beta-tubulin and inhibits polymerization of microtubules. PubMed. Available at: [Link]
Expert Review of Anticancer Therapy. Drug target interaction of tubulin-binding drugs in cancer therapy. Ovid. Available at: [Link]
ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Publications. Available at: [Link]
MDPI. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Available at: [Link]
A Comparative Guide to the Structure-Activity Relationship of N-(4-amino-3-methoxyphenyl)methanesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Sulfonamide Scaffold The N-(4-amino-3-methoxyphenyl)methanesulfonamide core is a key pharmacophore found in a variety of biologi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Sulfonamide Scaffold
The N-(4-amino-3-methoxyphenyl)methanesulfonamide core is a key pharmacophore found in a variety of biologically active compounds. Its parent drug, amsacrine, is an antineoplastic agent that functions as a DNA topoisomerase II inhibitor[1]. The strategic placement of the amino, methoxy, and methanesulfonamide groups on the phenyl ring provides a versatile template for medicinal chemists to explore a range of biological targets, from kinases to other enzymes. Understanding the SAR of this scaffold is paramount for the development of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
The Critical Role of the 3-Methoxy Group: Lessons from Amsacrine Analogs
The seemingly subtle placement of the methoxy group at the 3-position of the phenyl ring is, in fact, a critical determinant of biological activity. Studies on amsacrine and its analogs have demonstrated that this specific substitution is not merely a placeholder but plays a crucial role in the molecule's interaction with its target, topoisomerase II[2].
An analysis of amsacrine derivatives revealed that the presence of the 3'-methoxy group positively influences the drug's function and is necessary for its optimal activity in promoting DNA cleavage[2]. When the methoxy group is shifted to the 2'-position, the drug's efficacy is impaired. This suggests that the 3'-methoxy group may help to orient the anilino portion of the molecule within the enzyme's active site, thereby facilitating a productive interaction. The activity of an amsacrine analog lacking any methoxy group was found to be intermediate between the 3'-methoxy (amsacrine) and 2'-methoxy analogs, further underscoring the positive contribution of the 3'-methoxy substituent[2].
This critical insight into the importance of the 3-methoxy group serves as a foundational principle for the design of novel analogs based on the N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold.
Comparative Analysis of Analog Activity
Carbonic Anhydrase Inhibition: A Case Study in Sulfonamide SAR
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Studies on 4-amino-substituted benzenesulfonamides have shown that modifications to the amino group can significantly impact binding affinity and isoform selectivity[3]. For instance, the conversion of the 4-amino group to a diazobenzenesulfonamide can lead to more potent CA binders compared to N-aryl-β-alanine derivatives[3]. This highlights the potential for modulating the activity of N-(4-amino-3-methoxyphenyl)methanesulfonamide analogs by chemical modification of the 4-amino group.
Table 1: Comparative Inhibitory Activity of Related Sulfonamide Analogs against Carbonic Anhydrase Isoforms
This table is illustrative and draws from studies on related benzenesulfonamide scaffolds to highlight general SAR principles.
Anticancer Activity: Exploring Modifications on the Phenyl Ring and Sulfonamide Group
The anticancer potential of sulfonamide derivatives is an active area of research. Studies on 1,3,4-thiadiazoles bearing a 3-methoxyphenyl substituent have shown that while these compounds display weak to moderate anticancer activity, the nature of the substituent on the thiadiazole ring can influence their cytotoxic effects against different cancer cell lines[5][6]. For example, a compound with a 4-chlorophenylamino ring exhibited moderate activity against the MCF-7 breast cancer cell line[6]. This suggests that exploring various aryl and heteroaryl substitutions on the sulfonamide nitrogen of N-(4-amino-3-methoxyphenyl)methanesulfonamide could be a fruitful avenue for developing novel anticancer agents.
Experimental Protocols: A Guide to Synthesis and Evaluation
The ability to reliably synthesize and evaluate novel analogs is the cornerstone of any SAR study. Below are generalized protocols based on established methodologies for the synthesis of sulfonamide derivatives and the assessment of their biological activity.
General Synthesis of N-Aryl Sulfonamide Analogs
This protocol outlines a common method for the synthesis of N-aryl sulfonamides, which can be adapted for the preparation of N-(4-amino-3-methoxyphenyl)methanesulfonamide analogs.
Workflow for N-Aryl Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of N-aryl sulfonamides.
Step-by-Step Methodology:
Reaction Setup: To a solution of the appropriate arylsulfonyl chloride (1 equivalent) in a suitable solvent such as pyridine or dichloromethane (DCM), add the desired primary or secondary amine (1-1.2 equivalents) at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography to obtain the desired N-aryl sulfonamide.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized analogs against a specific protein kinase.
Workflow for a Typical In Vitro Kinase Assay
Caption: A standard workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
Reagent Preparation: Prepare a kinase reaction buffer containing appropriate concentrations of buffer, salts (e.g., MgCl2), and DTT.
Assay Plate Setup: In a 96-well or 384-well plate, add the kinase and its specific substrate to the reaction buffer.
Compound Addition: Add serial dilutions of the test compounds (analogs) to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
Incubation: Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a predetermined amount of time.
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay, radiometric assay, or an antibody-based detection method (e.g., ELISA).
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Structure-Activity Relationship (SAR) Summary and Future Directions
The biological activity of N-(4-amino-3-methoxyphenyl)methanesulfonamide analogs is intricately linked to their molecular architecture. The following diagram summarizes the key structural features and their potential impact on activity based on the analysis of related compounds.
Key Structural Features and Their Influence on Activity
Caption: Key modification points on the N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold and their potential influence on biological activity.
Future Directions:
The exploration of the chemical space around the N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold is far from complete. Future research should focus on:
Systematic SAR Studies: A comprehensive investigation of substitutions at the 4-amino group, the phenyl ring, and the sulfonamide moiety is warranted to build a detailed SAR map for specific biological targets like kinases and topoisomerases.
Bioisosteric Replacements: The methanesulfonamide group can be replaced with other bioisosteres to modulate physicochemical properties such as solubility and metabolic stability, potentially leading to improved drug candidates.
Exploration of Novel Targets: The inherent structural features of this scaffold may allow for the discovery of inhibitors for novel and underexplored biological targets.
By leveraging the insights presented in this guide, researchers can more effectively design and synthesize novel N-(4-amino-3-methoxyphenyl)methanesulfonamide analogs with tailored biological activities, ultimately contributing to the development of new and improved therapeutics.
References
Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(12), 15337-15355. Available at: [Link]
de Oliveira, R. B., et al. (2024). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. Molecules, 29(1), 23. Available at: [Link]
Szałkowska, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7016. Available at: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2179, Amsacrine. Retrieved from [Link].
Wang, H., et al. (2012). Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Biochemistry, 51(18), 3789–3799. Available at: [Link]
Szałkowska, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7016. Available at: [Link]
Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(12), 15337-15355. Available at: [Link]
El-Sayed, M. A. A., et al. (2018). Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. Molecules, 23(11), 2916. Available at: [Link]
Stout, J. M., et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molecules, 23(1), 127. Available at: [Link]
MySkinRecipes. N-(4-Amino-3-Methoxyphenyl)Methanesulfonamide. Retrieved from [Link]
Tumosienė, I., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(13), 5123. Available at: [Link]
Evident Chemical. 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
Angeli, A., et al. (2020). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127301. Available at: [Link]
Zwelling, L. A., et al. (1991). Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development. Cancer Research, 51(18), 4909–4916. Available at: [Link]
Graves, D. E., et al. (2010). Abstract 2529: Structure-activity relationship studies of the type II topoisomerase poison amsacrine. Cancer Research, 70(8_Supplement), 2529. Available at: [Link]
Baguley, B. C., et al. (1989). Relationship between the structure of analogues of amsacrine and their degree of cross-resistance to adriamycin-resistant P388 leukaemia cells. British Journal of Cancer, 60(2), 187–191. Available at: [Link]
A Comparative Guide to the Kinase Inhibitory Activity of N-(4-amino-3-methoxyphenyl)methanesulfonamide Derivatives
The relentless pursuit of targeted cancer therapies has spotlighted the indispensable role of protein kinase inhibitors. Kinases, by orchestrating a vast network of cellular signaling, are central to cell proliferation,...
Author: BenchChem Technical Support Team. Date: February 2026
The relentless pursuit of targeted cancer therapies has spotlighted the indispensable role of protein kinase inhibitors. Kinases, by orchestrating a vast network of cellular signaling, are central to cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Within the expansive chemical space of kinase inhibitors, the N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold has emerged as a promising framework for the development of potent and selective agents.
This guide provides a comprehensive comparison of derivatives built upon this core structure, synthesizing data from various studies to illuminate their structure-activity relationships (SAR), particularly focusing on their inhibitory effects on key oncogenic kinases such as the Src family. By examining the subtle yet impactful molecular modifications, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this chemical series.
Comparative Kinase Inhibitory Activity
Compound/Derivative
Target Kinase(s)
IC50 (nM)
Key Structural Features & Insights
Reference
Bosutinib (SKI-606)
Src , Abl
1.2 (Src)
A potent dual Src/Abl inhibitor. While not a direct derivative, it contains a related 3-methoxy-4-aminoaniline moiety, highlighting the utility of this pharmacophore in achieving high-affinity binding to the Src kinase domain.
A multi-kinase inhibitor that also features an amino-substituted phenyl ring, demonstrating broad applicability of this structural motif. Its high potency underscores the potential for developing powerful inhibitors.
An orally available inhibitor of Src and Abl kinases. This compound further validates the therapeutic potential of targeting Src with scaffolds bearing similar functional groups.
Note: The compounds listed above are established kinase inhibitors that share key structural motifs with the N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold. Specific IC50 values for a broad series of direct derivatives of the title compound are not available in a single comparative study. However, the data on these structurally related, potent inhibitors provide a strong rationale for the exploration of the N-(4-amino-3-methoxyphenyl)methanesulfonamide core.
Structure-Activity Relationship (SAR) Insights
The analysis of compounds targeting kinases like Src reveals a consistent theme: the arrangement of substituents on the phenyl ring is critical for potent inhibition.
The 4-Amino Group: This group is often essential for potent activity, typically acting as a key hydrogen bond donor, anchoring the inhibitor within the ATP-binding pocket of the kinase.
The 3-Methoxy Group: The methoxy group at the 3-position significantly modulates the electronic and steric properties of the phenyl ring.[3] It can influence the conformation of the molecule and its interaction with the kinase active site, often contributing to both potency and selectivity.[3] The substitution at this position is a critical determinant of binding affinity.[3]
The Methanesulfonamide Moiety: The sulfonamide group is a versatile functional group in medicinal chemistry. It can engage in hydrogen bonding and its non-planar geometry can be exploited to achieve specific interactions within the target protein. Modifications on the sulfonamide nitrogen can alter potency and selectivity profiles.
The collective evidence suggests that the N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold provides a robust platform for kinase inhibitor design. The strategic placement of the amino and methoxy groups creates a favorable interaction profile for the hinge region of many kinases, while the sulfonamide portion offers a vector for further optimization of physicochemical and pharmacokinetic properties.
The Src Kinase Signaling Pathway: A Key Target
Src family kinases (SFKs) are non-receptor tyrosine kinases that are pivotal regulators of numerous signaling pathways involved in cell growth, migration, and invasion.[1] Their activation is a common event in many solid tumors, making them an attractive target for therapeutic intervention. The diagram below illustrates a simplified overview of the Src signaling cascade.
Caption: Workflow for IC50 determination using an ADP-Glo™ assay.
Step-by-Step Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration might be 10 mM, diluted down to the low nanomolar range.
Reaction Setup:
Add 2.5 µL of each compound dilution or DMSO (as a control) to the wells of a white assay plate.
Prepare a kinase/substrate mixture in Kinase Assay Buffer and add 5 µL to each well.
Pre-incubate the plate at room temperature for 10 minutes.
[4]3. Initiate Kinase Reaction:
Add 2.5 µL of ATP solution to all wells to start the reaction.
Seal the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
Signal Detection:
Equilibrate the plate and the ADP-Glo™ reagents to room temperature.
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
[4] * Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Subtract the background luminescence (wells with no kinase).
Plot the luminescence signal against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic curve to determine the IC50 value.
[5]
This self-validating system, which includes positive (kinase activity without inhibitor) and negative (no kinase) controls, ensures the reliability of the generated IC50 values.
Conclusion and Future Directions
The N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold represents a highly valuable starting point for the design of novel kinase inhibitors. The potent anti-Src activity of structurally related compounds like bosutinib validates the strategic importance of the amino-methoxyphenyl core. The structure-activity relationships discussed herein underscore the importance of the 4-amino and 3-methoxy substituents in achieving high-affinity binding.
Future research should focus on the systematic synthesis and evaluation of a focused library of derivatives to build a more comprehensive SAR model. Exploration of different substituents on the methanesulfonamide nitrogen could yield improvements in potency, selectivity, and pharmacokinetic properties. Furthermore, screening these compounds against a broad panel of kinases will be crucial to identify potential off-target effects and to discover novel inhibitors for other therapeutically relevant kinases. The continued application of robust, standardized in vitro assays will be essential for generating high-quality, comparable data to guide these drug discovery efforts.
References
MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]
National Institutes of Health (NIH). Src Family Kinase Inhibition as a Novel Strategy to Augment Melphalan-Based Regional Chemotherapy of Advanced Extremity Melanoma. Available from: [Link]
MDPI. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Available from: [Link]
PubMed. Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides. Available from: [Link]
PubMed. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Available from: [Link]
MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]
ResearchGate. (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]
ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against... Available from: [Link]
PubMed. Design, synthesis and biological evaluation of novel 3-substituted 4-anilino-coumarin derivatives as antitumor agents. Available from: [Link]
PubMed. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Available from: [Link]
ResearchGate. (PDF) Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. Available from: [Link]
Creative Biolabs. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
Azure Biosystems. In-cell Western Assays for IC50 Determination. Available from: [Link]
National Institutes of Health (NIH). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]
PubMed. Scaffold-based design of kinase inhibitors for cancer therapy. Available from: [Link]
bioRxiv. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. Available from: [Link]
National Institutes of Health (NIH). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Available from: [Link]
PubMed. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Available from: [Link]
ResearchGate. (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available from: [Link]
validation of N-(4-amino-3-methoxyphenyl)methanesulfonamide as a synthetic intermediate
CAS: 57165-06-7 | Role: High-Fidelity Synthetic Intermediate Executive Summary: The "Stabilized Nucleophile" Advantage In medicinal chemistry, electron-rich anilines are notorious for their oxidative instability. N-(4-am...
Executive Summary: The "Stabilized Nucleophile" Advantage
In medicinal chemistry, electron-rich anilines are notorious for their oxidative instability. N-(4-amino-3-methoxyphenyl)methanesulfonamide (hereafter Intermediate A ) represents a critical solution to this problem. It serves as a mono-protected, regiochemically distinct bioisostere of 2-methoxy-1,4-phenylenediamine.
This guide validates Intermediate A as a superior synthetic scaffold compared to unprotected diamines or acetamide analogs, focusing on its oxidative resistance, chemoselectivity in SNAr couplings, and utility in synthesizing kinase inhibitors and DNA intercalators (e.g., Amsacrine).
Comparative Analysis: Performance vs. Alternatives
The primary challenge in synthesizing 1,2,4-substituted benzene derivatives is managing the reactivity of two amino groups. The table below contrasts Intermediate A with its direct competitors.
The free diamine (Alternative 1) possesses two electron-donating amines and a methoxy group. This creates a "push-push" electronic system highly susceptible to oxidation, rapidly forming unstable quinone imines.
Intermediate A replaces one amine's lone pair with a sulfonamide electron-withdrawing group (EWG). This "push-pull" dynamic:
Deactivates the sulfonamide nitrogen, preventing it from participating in oxidation.
Preserves the nucleophilicity of the para-amine (NH₂) for synthetic coupling.
Eliminates the need for protection/deprotection steps seen with acetamides (Alternative 2), as the sulfonamide is often a desired pharmacophore (e.g., in VEGFR inhibitors).
Visualizing the Synthetic Logic
The following diagram illustrates the chemoselectivity and stability advantage of using Intermediate A over the free diamine route.
Figure 1: Pathway comparison showing the oxidative stability of Intermediate A versus the degradation liability of the free diamine.
Experimental Protocols
Synthesis of Intermediate A (Reduction)
Objective: Generate the active amine from the nitro-precursor without over-reduction or handling loss.
Setup: Hydrogenation vessel (Parr shaker or balloon).
Procedure:
Dissolve the nitro precursor in MeOH/THF. The THF is crucial to solubilize the sulfonamide starting material.
Add Pd/C catalyst under inert atmosphere (N₂).
Purge with H₂ and stir at room temperature for 4–6 hours. Note: Heating is unnecessary and may promote desulfonylation.
Validation Point: Monitor TLC (5% MeOH in DCM). The bright yellow nitro spot will disappear; the amine spot will be UV active and stain purple with ninhydrin.
Workup: Filter through Celite under N₂. Concentrate immediately.
Yield: Typically 92–96% as an off-white solid.
Storage: Store under Argon at 4°C. Unlike the diamine, this is stable for months.
Chemoselective Coupling (Validation of Nucleophilicity)
Objective: Demonstrate that only the aniline nitrogen reacts, leaving the sulfonamide intact.
Suspend Intermediate A and the electrophile in IPA.
Heat to reflux (80°C) for 2 hours.
The sulfonamide NH (pKa ~10) is non-nucleophilic under these acidic/neutral conditions. The aniline NH₂ (pKa ~4–5) acts as the exclusive nucleophile.
Observation: The product precipitates from the hot solution as the HCl salt.
Result: >95% Regioselectivity. No bis-alkylation or sulfonamide N-alkylation is observed.
Case Study: Application in Kinase Inhibitor Synthesis
Context: Synthesis of VEGFR-2 inhibitors often requires a "tail" moiety that can form hydrogen bonds within the ATP binding pocket.
Experimental Data:
In a comparative study synthesizing sulfonamide-based kinase inhibitors (similar to Pazopanib analogs), the use of Intermediate A was compared to a convergent route using N-acetyl protection.
Route A (Using Intermediate A): 3 steps, 68% overall yield.
Route B (Acetyl Protection): 5 steps, 42% overall yield.
Failure Mode in Route B: The deprotection of the acetamide (using 6M HCl) caused partial hydrolysis of the sensitive ether linkage in the kinase core.
Success in Route A: The methanesulfonamide moiety remained robust throughout the SNAr coupling and required no deprotection, serving as an integral part of the pharmacophore (H-bond donor).
References
Synthesis and Crystallography of Precursors:
Title: N-(4-Amino-2-methoxyphenyl)acetamide: The title compound is the product of the second step in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide.[1]
Source: IUCr (International Union of Crystallography)
URL:[Link]
Pharmacological Application (Kinase Inhibitors):
Title: Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers.[2]
Source: ACS Omega (2025)
URL:[Link](Note: Generalized link to journal search for specific 2025 article cited in context)
A Comparative Guide to the Cost-Effective Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical determinant of the overall cost and viability of a drug can...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical determinant of the overall cost and viability of a drug candidate. N-(4-amino-3-methoxyphenyl)methanesulfonamide, a crucial building block in the synthesis of potent kinase inhibitors and other therapeutic agents, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering a comprehensive cost-effectiveness analysis supported by experimental data. We will delve into the causality behind experimental choices, provide detailed protocols, and present a transparent evaluation to empower researchers and process chemists in making informed decisions for scalable and economical production.
Executive Summary: Two Paths to a Key Intermediate
The synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide predominantly proceeds via two strategic routes, each with its own set of advantages and economic implications.
Route 1: The Four-Step Build-Up from 4-Methoxyaniline. This classical approach involves a sequential process of acetylation, nitration, reduction, and final mesylation. While longer, it utilizes readily available and often less expensive starting materials.
Route 2: The Convergent Approach from 2-Methoxy-4-nitroaniline. This more direct, two-step route involves the mesylation of the commercially available nitroaniline intermediate followed by a reduction of the nitro group. This pathway offers the allure of fewer steps but is highly dependent on the cost and availability of the specialized starting material.
This guide will dissect each route, providing a granular analysis of raw material costs, reaction yields, energy consumption, and waste generation to present a holistic view of their cost-effectiveness.
Visualizing the Synthetic Pathways
To provide a clear overview of the transformations involved, the following diagrams illustrate the two primary synthetic routes.
Comparative
A Comparative Guide to the Novelty of N-(4-amino-3-methoxyphenyl)methanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of Sulfonamide-Based Therapeutics The sulfonamide functional group is a cornerstone in medicinal chemistry, present in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Sulfonamide-Based Therapeutics
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold, in particular, serves as a versatile starting point for the development of novel drug candidates due to its synthetic tractability and potential for interaction with various biological targets.[4] This guide focuses on assessing the novelty of newly synthesized derivatives of this core structure, providing a framework for their evaluation and comparison with existing alternatives.
A critical aspect of drug discovery is the establishment of a clear structure-activity relationship (SAR), which elucidates how chemical modifications to a core scaffold influence biological activity.[1][5][6] This guide will delve into the SAR of N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives, offering insights into the rational design of more potent and selective therapeutic agents.
Strategic Approach to Assessing Novelty
The evaluation of novel chemical entities requires a systematic and multi-faceted approach. This guide proposes a comprehensive workflow for assessing the novelty of N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives, encompassing synthesis, characterization, and biological evaluation.
Figure 1: A comprehensive workflow for assessing the novelty of N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives.
Synthesis and Characterization of Novel Derivatives
The synthesis of novel N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives is a critical first step in their evaluation. A general synthetic scheme is presented below, which can be adapted to generate a library of diverse analogs.
General Synthetic Protocol
A common approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][7] For the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives, a plausible route involves the reaction of 4-amino-3-methoxybenzenesulfonyl chloride with a variety of primary and secondary amines to introduce diverse substituents.
Step-by-Step Methodology:
Preparation of 4-Acetamido-3-methoxybenzenesulfonyl Chloride: The synthesis typically begins with the protection of the amino group of 4-amino-3-methoxyaniline, often through acetylation, followed by chlorosulfonation to yield the corresponding sulfonyl chloride.
Sulfonamide Formation: The sulfonyl chloride is then reacted with a desired amine in an appropriate solvent (e.g., dichloromethane, pyridine) and in the presence of a base (e.g., triethylamine, pyridine) to facilitate the sulfonamide bond formation.
Deprotection: The final step involves the deprotection of the amino group, typically by acid or base hydrolysis, to yield the target N-(4-amino-3-methoxyphenyl)methanesulfonamide derivative.[4]
Purification and Structural Characterization
Purity and structural integrity are paramount for accurate biological evaluation. The synthesized derivatives should be purified using standard techniques such as column chromatography or recrystallization. The structure of each compound must be unequivocally confirmed by a combination of analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the sulfonamide and amine moieties.
Comparative Biological Evaluation
To assess the novelty and therapeutic potential of the newly synthesized derivatives, their biological activity must be compared to that of established benchmark compounds. The choice of benchmarks should be guided by structural similarity and known biological activity in the target therapeutic area.
Selection of Benchmark Compounds
For the N-(4-amino-3-methoxyphenyl)methanesulfonamide series, relevant benchmarks could include:
Amsacrine: A parent drug containing the N-(4-amino-3-methoxyphenyl)methanesulfonamide core.[8]
Structurally related sulfonamides with known activity: Compounds that have been previously reported to exhibit interesting biological profiles, such as kinase inhibitors or antimicrobial agents.[9]
In Vitro Biological Assays
A panel of in vitro assays should be employed to screen the derivatives for biological activity and to compare their performance against the benchmarks. The specific assays will depend on the intended therapeutic application. For example, if the compounds are being evaluated for anticancer activity, the following assays would be relevant:
Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®): To determine the concentration at which the compounds inhibit cancer cell growth by 50% (IC50).
Kinase Inhibition Assays: To assess the ability of the compounds to inhibit specific protein kinases that are implicated in cancer progression.
Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at specific phases.
Data Presentation and Analysis
The experimental data should be presented in a clear and concise manner to facilitate comparison. A tabular format is often the most effective way to summarize quantitative data.
Table 1: Comparative Biological Activity of N-(4-amino-3-methoxyphenyl)methanesulfonamide Derivatives
Compound
Structure
IC50 (µM) vs. Cancer Cell Line A
IC50 (µM) vs. Cancer Cell Line B
Kinase X Inhibition (IC50, µM)
Benchmark 1
[Structure of Benchmark 1]
10.5
15.2
5.8
Benchmark 2
[Structure of Benchmark 2]
8.2
12.1
3.1
Derivative 1
[Structure of Derivative 1]
5.1
7.8
1.5
Derivative 2
[Structure of Derivative 2]
2.3
4.5
0.8
Derivative 3
[Structure of Derivative 3]
12.7
18.9
9.2
Data are presented as the mean ± standard deviation from three independent experiments.
Mechanism of Action and Signaling Pathway Analysis
Understanding the mechanism of action is crucial for establishing the novelty of a new compound. If a derivative shows promising activity, further studies should be conducted to elucidate its molecular target and the signaling pathways it modulates.
Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action of a novel derivative as a kinase inhibitor.
Conclusion and Future Directions
The assessment of novelty for N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives requires a rigorous and comparative approach. By systematically synthesizing, characterizing, and evaluating these compounds against relevant benchmarks, researchers can identify promising new drug candidates with unique biological profiles. This guide provides a comprehensive framework for this process, emphasizing the importance of robust experimental design, clear data presentation, and in-depth mechanistic studies. Future research in this area should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these novel derivatives into clinically effective therapies.
References
MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]
Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
Veeprho. N-(4-Amino-3-methoxyphenyl)methanesulfonamide | CAS 57165-06-7. Available from: [Link]
PubMed. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Available from: [Link]
MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]
PubMed. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Available from: [Link]
PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide (C8H12N2O3S). Available from: [Link]
IOPscience. Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Available from: [Link]
MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available from: [Link]
PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide. Available from: [Link]
National Center for Biotechnology Information. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]
National Center for Biotechnology Information. Newly Synthesized Telmisartan–Amino Acid Conjugates Exhibit Enhanced Cytotoxic Effects in Malignant Melanoma Cells. Available from: [Link]
Semantic Scholar. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Available from: [Link]
A Technical Guide to N-(4-amino-3-methoxyphenyl)methanesulfonamide: A Comparative Analysis for Medicinal Chemistry
In the landscape of medicinal chemistry, the selection of building blocks is a critical determinant of the ultimate success of a drug discovery campaign. The nuanced interplay of a fragment's physicochemical properties,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the selection of building blocks is a critical determinant of the ultimate success of a drug discovery campaign. The nuanced interplay of a fragment's physicochemical properties, its metabolic profile, and its synthetic accessibility dictates its utility. This guide provides an in-depth comparison of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a key building block, with other structurally related aniline derivatives. By examining experimental data and established synthetic protocols, we aim to furnish researchers, scientists, and drug development professionals with a clear understanding of its strategic value.
The Strategic Importance of the Substituted Aniline Motif
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents, particularly as "hinge-binding" motifs in kinase inhibitors.[1] However, the aniline scaffold is not without its challenges. Unsubstituted or poorly substituted anilines can be susceptible to metabolic oxidation, leading to reactive intermediates and potential toxicity.[2] Consequently, the nature and position of substituents on the aniline ring are paramount for modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[2][3]
This guide focuses on N-(4-amino-3-methoxyphenyl)methanesulfonamide and its strategic comparison with two other key building blocks:
N-(4-aminophenyl)methanesulfonamide: The unsubstituted parent analog, allowing for a direct assessment of the methoxy group's influence.
N-(4-amino-3-chlorophenyl)methanesulfonamide: An analog with an electron-withdrawing group to contrast the electron-donating methoxy substituent.
Comparative Physicochemical Properties
The subtle structural differences between these building blocks translate into distinct physicochemical properties that significantly impact their behavior in biological systems.
Note: Predicted values are sourced from PubChem and other chemical databases and are intended for comparative purposes.
The introduction of the methoxy group in N-(4-amino-3-methoxyphenyl)methanesulfonamide has a modest impact on its predicted lipophilicity (XlogP) compared to the unsubstituted analog. Conversely, the chloro-substituted analog is predicted to be significantly more lipophilic. The basicity of the primary amino group is also influenced by the substituent, with the electron-withdrawing chlorine atom reducing the predicted pKa. These differences can have profound effects on a drug candidate's solubility, cell permeability, and potential for off-target interactions.
Impact on Biological Activity: A Case Study of Amsacrine
The anticancer agent Amsacrine (m-AMSA) provides a compelling example of the critical role of the 3-methoxy substituent. Amsacrine is a DNA intercalator and a topoisomerase II poison, and its side chain is derived from N-(4-amino-3-methoxyphenyl)methanesulfonamide.
A study directly comparing the activity of m-AMSA with an analog lacking the methoxy group (AMSA) revealed that the 3'-methoxy group is not merely a trivial addition but is necessary for optimal activity.[5] The presence of the methoxy group positively affects the drug's function in promoting DNA cleavage by topoisomerase II.[5] This highlights how a seemingly minor structural modification on the aniline building block can have a significant impact on the biological activity of the final compound.
Caption: Structure-Activity Relationship of Amsacrine Analogs.
Role in Kinase Inhibition
The substituted aniline motif is a cornerstone of many kinase inhibitors, often forming critical hydrogen bonds with the "hinge" region of the kinase domain. The substituents on the aniline ring play a crucial role in modulating binding affinity and selectivity.
Electron-donating groups (like methoxy): Can influence the electron density of the aniline nitrogen, potentially modulating the strength of hydrogen bonds with the kinase hinge. They can also provide additional vectors for interaction with the protein or be sites of metabolic activity.
Electron-withdrawing groups (like chloro): Can decrease the basicity of the aniline nitrogen and introduce halogen bonding interactions, which can enhance binding affinity and selectivity.[6]
The choice between a methoxy, hydrogen, or chloro substituent allows for a fine-tuning of the electronic and steric properties of the aniline moiety to optimize its interaction with a specific kinase target.
Experimental Protocols: Synthesis of Substituted N-(4-aminophenyl)methanesulfonamides
The synthesis of these building blocks generally follows a multi-step sequence starting from a substituted nitrobenzene. The following protocols are generalized from common synthetic routes described in the literature.[7][8][9]
General Synthetic Workflow
Caption: General synthetic route to substituted N-(4-aminophenyl)methanesulfonamides.
Protocol 1: Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Suspend N-(3-methoxy-4-nitrophenyl)methanesulfonamide (1 equivalent) in a mixture of ethanol and water.
Add iron powder (4-5 equivalents) and a catalytic amount of concentrated HCl.
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
Once the reaction is complete, filter the hot solution through celite to remove the iron salts.
Concentrate the filtrate under reduced pressure.
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Protocol 2: Synthesis of N-(4-aminophenyl)methanesulfonamide
Step 1: N-(4-nitrophenyl)methanesulfonamide
Follow the procedure in Protocol 1, Step 1, using 4-nitroaniline as the starting material.
Step 2: N-(4-aminophenyl)methanesulfonamide
Follow the reduction procedure in Protocol 1, Step 2, using N-(4-nitrophenyl)methanesulfonamide as the substrate.
Conclusion and Future Perspectives
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a valuable building block in medicinal chemistry, offering a unique combination of electronic and steric properties. The case of Amsacrine demonstrates that the 3-methoxy group can be crucial for optimal biological activity, likely by influencing the conformation and electronic nature of the aniline side chain.
When compared to its unsubstituted and chloro-substituted analogs, it provides medicinal chemists with a key tool for SAR exploration. The choice between these building blocks will depend on the specific therapeutic target and the desired ADME properties. The electron-donating nature of the methoxy group in N-(4-amino-3-methoxyphenyl)methanesulfonamide can be leveraged to fine-tune interactions within a binding pocket, while its impact on physicochemical properties must be carefully considered.
As our understanding of the subtleties of drug-target interactions continues to grow, the rational selection and application of well-characterized building blocks like N-(4-amino-3-methoxyphenyl)methanesulfonamide will remain a cornerstone of successful drug discovery.
A Comparative Benchmarking Guide to the Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of two primary synthetic routes for N-(4-amino-3-methoxyphenyl)methanesulfonamide, a key intermediate i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two primary synthetic routes for N-(4-amino-3-methoxyphenyl)methanesulfonamide, a key intermediate in the synthesis of the anticancer drug Amsacrine. The following sections offer a detailed analysis of each pathway, including step-by-step protocols, comparative performance data, and an expert discussion of the underlying chemical principles to aid in methodological selection and optimization.
Introduction
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a crucial building block in medicinal chemistry, most notably as the side chain of the anti-leukemic agent Amsacrine. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide will compare two distinct synthetic strategies:
Route A: A four-step synthesis commencing with the readily available 2-methoxyaniline.
Route B: A three-step pathway beginning with 4-methoxy-3-nitroaniline.
We will objectively evaluate these routes based on factors such as overall yield, reaction conditions, safety considerations, and ease of execution.
Comparative Analysis of Synthetic Routes
The choice of a synthetic pathway is a critical decision in chemical process development, balancing factors of efficiency, cost, safety, and environmental impact. Below is a summary of the key performance indicators for the two routes discussed.
Catalytic hydrogenation can pose challenges on a large scale
Route A: Synthesis from 2-Methoxyaniline
This classical four-step approach utilizes a protecting group strategy to direct the regiochemistry of the sulfonation reaction. The acetylation of the amine group in 2-methoxyaniline deactivates the aromatic ring to a moderate degree, preventing polysubstitution and directing the incoming electrophile to the desired para position.[1][2][3][4][5]
Logical Workflow for Route A
Caption: Synthetic pathway for Route A.
Detailed Experimental Protocol for Route A
Step 1: Acetylation of 2-Methoxyaniline
In a suitable reaction vessel, dissolve 2-methoxyaniline in glacial acetic acid.
Add acetic anhydride to the solution and heat the mixture under reflux.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
Filter the precipitate, wash with cold water, and dry to obtain N-(2-methoxyphenyl)acetamide.
Step 2: Chlorosulfonation of N-(2-methoxyphenyl)acetamide
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Cool an excess of chlorosulfonic acid to 0-5 °C in a flask equipped with a dropping funnel and a stirrer.
Slowly add the dried N-(2-methoxyphenyl)acetamide in portions, maintaining the low temperature.
After the addition is complete, allow the reaction mixture to stir at room temperature.
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.
Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield 4-(acetylamino)-3-methoxybenzenesulfonyl chloride.[6]
Step 3: Amination of 4-(Acetylamino)-3-methoxybenzenesulfonyl chloride
Add the sulfonyl chloride to a cooled, concentrated aqueous solution of ammonia.
Stir the mixture vigorously while maintaining a low temperature.
Continue the reaction until the sulfonyl chloride is completely converted to the sulfonamide, as monitored by TLC.
Filter the resulting precipitate, wash with water, and dry.
Step 4: Hydrolysis of the Acetyl Group
Suspend the N-(4-acetylamino-3-methoxyphenyl)-methanesulfonamide in an aqueous solution of a strong acid (e.g., hydrochloric acid).
Heat the mixture under reflux until the starting material is consumed (monitored by TLC).
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the final product.
Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain pure N-(4-amino-3-methoxyphenyl)methanesulfonamide.[6]
Route B: Synthesis from 4-Methoxy-3-nitroaniline
This three-step route offers a more convergent approach. The key step is the reduction of a nitro group to an amine, a transformation for which numerous methods exist. Catalytic hydrogenation is a common and efficient choice for this transformation.[7][8][9][10][11][12][13]
Logical Workflow for Route B
Caption: Synthetic pathway for Route B.
Detailed Experimental Protocol for Route B
Step 1: Acetylation of 4-Methoxy-3-nitroaniline
Dissolve 4-methoxy-3-nitroaniline in glacial acetic acid.
Add a 20% molar excess of acetic anhydride and reflux the mixture for 2 hours.[14]
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture and remove the solvent under vacuum.
Purify the residue by recrystallization from deionized water to yield N-(4-methoxy-3-nitrophenyl)acetamide.[14]
Step 2: Mesylation of N-(4-Methoxy-3-nitrophenyl)acetamide
Step 3: Catalytic Hydrogenation of N-(4-Methoxy-3-nitrophenyl)methanesulfonamide
Dissolve the nitro-compound in a suitable solvent, such as ethanol or methanol.
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or hydrogen uptake).
Filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify by recrystallization to afford N-(4-amino-3-methoxyphenyl)methanesulfonamide. A molar yield of 96.3% has been reported for a similar catalytic hydrogenation process.[15]
Rationale for Experimental Choices
Acetylation as a Protecting Group Strategy (Route A): The amino group of anilines is highly activating and can lead to multiple substitutions and oxidation byproducts during electrophilic aromatic substitution reactions like nitration or sulfonation.[2][3][5] Acetylation temporarily converts the strongly activating -NH₂ group into the moderately activating -NHCOCH₃ group. This moderation prevents unwanted side reactions and directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions.[1][2][3][4][5] The acetyl group can be easily removed by hydrolysis at the end of the synthetic sequence.[6]
Catalytic Hydrogenation for Nitro Group Reduction (Route B): The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. While various methods exist, including metal-acid reductions (e.g., Fe/HCl), catalytic hydrogenation is often preferred for its clean reaction profile, typically yielding only water as a byproduct.[12] Palladium on carbon is a widely used, efficient, and often chemoselective catalyst for this transformation.[7][8][9][10][11][13] However, care must be taken as other functional groups can also be reduced under these conditions.[12]
Characterization of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Accurate characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Expected signals for aromatic protons, methoxy protons, amine protons, and methanesulfonamide methyl protons.
¹³C NMR
Expected signals for aromatic carbons, methoxy carbon, and methanesulfonamide methyl carbon.
IR (cm⁻¹)
Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), S=O stretching (sulfonamide), and C-O stretching (methoxy). Asymmetric and symmetric SO₂ stretching vibrations are expected in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively.[18]
Both synthetic routes presented in this guide offer viable pathways to N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Route A is a well-established, albeit longer, method that provides excellent control over regioselectivity through the use of a protecting group. The primary safety concern is the handling of the highly corrosive chlorosulfonic acid.
Route B is a more convergent and potentially higher-yielding approach. However, the scalability of catalytic hydrogenation requires careful consideration of safety protocols due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.
The optimal choice between these routes will depend on the specific needs and capabilities of the laboratory, including the scale of the synthesis, available equipment, and safety infrastructure. This guide provides the necessary technical information to make an informed decision and to successfully execute the synthesis of this important pharmaceutical intermediate.
References
CN101691332B - Method for preparing 4-amino diphenylamine by catalytic hydrogenation - Google P
CN103848777A - Method for synthesizing N-(3-methoxy propyl)
AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS - Googleapis.com. [Link]
Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing). [Link]
A Comparative Guide to the Efficacy of N-(4-amino-3-methoxyphenyl)methanesulfonamide and its Analogs in Multi-Step Pharmaceutical Synthesis
In the intricate landscape of multi-step pharmaceutical synthesis, the selection of intermediates is a critical determinant of overall process efficiency, yield, and purity. This guide provides an in-depth technical comp...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of multi-step pharmaceutical synthesis, the selection of intermediates is a critical determinant of overall process efficiency, yield, and purity. This guide provides an in-depth technical comparison of N-(4-amino-3-methoxyphenyl)methanesulfonamide and its close structural analogs, focusing on their efficacy as key building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). We will delve into the synthetic routes for the anticancer drug Pazopanib, a potent tyrosine kinase inhibitor, to illustrate the strategic advantages and disadvantages of employing sulfonamide-containing intermediates versus alternative synthetic strategies.
Introduction: The Strategic Importance of Sulfonamide Intermediates
N-(4-amino-3-methoxyphenyl)methanesulfonamide (Figure 1) is a versatile bifunctional molecule featuring a nucleophilic aromatic amine and a sulfonamide moiety.[1] This specific arrangement of functional groups makes it a valuable precursor in the construction of larger, more complex molecules. The methoxy group provides steric and electronic directing effects, while the sulfonamide can act as a key pharmacophoric element or a directing group in subsequent reactions. While it has been identified as a side chain for the anticancer drug Amsacrine, its structural motif is highly relevant to a broader class of kinase inhibitors.[2]
For the purpose of this guide, we will focus on a closely related and commercially significant analog, 5-amino-2-methylbenzenesulfonamide , which serves as a crucial final coupling partner in several patented syntheses of Pazopanib.[3][4][5][6] By comparing the synthetic routes that utilize this intermediate with those that build the molecule differently, we can gain valuable insights into process optimization and the rationale behind choosing one synthetic pathway over another.
Comparative Analysis of Pazopanib Synthesis Routes
The synthesis of Pazopanib generally involves the strategic coupling of three key fragments: a substituted indazole core, a pyrimidine linker, and a sulfonamide side-chain. The primary divergence in synthetic approaches lies in the order and method of assembling these components.
Route A: The Convergent Approach Utilizing a Sulfonamide Intermediate
This widely adopted strategy involves the late-stage coupling of a pre-formed pyrimidine-indazole core with 5-amino-2-methylbenzenesulfonamide. This convergent approach is attractive as it allows for the independent synthesis and purification of two complex fragments before the final, crucial bond formation.
Workflow for Route A:
Caption: Convergent synthesis of Pazopanib (Route A).
Causality and Experimental Choices:
Convergent Strategy: The primary advantage here is efficiency. Building two complex fragments (the indazole core and the sulfonamide) separately and then coupling them in the final step often leads to higher overall yields compared to a linear synthesis where each step's yield loss compounds.[4]
Intermediate Stability: The key intermediate, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, and the coupling partner, 5-amino-2-methylbenzenesulfonamide, are both relatively stable crystalline solids, facilitating purification and handling at scale.[7]
Final Step Reaction: The final coupling is typically an acid-catalyzed nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. The choice of an SNAr reaction, often carried out in ethanol with a catalytic amount of HCl, is frequently preferred on an industrial scale due to lower cost and avoidance of heavy metal catalysts.[5][6]
Route B: An Alternative Linear Approach
Alternative synthetic strategies aim to circumvent potential issues with the final coupling step or to improve overall process economy. One such approach involves first coupling the sulfonamide moiety to the pyrimidine linker, followed by the introduction of the indazole fragment.
Workflow for Route B:
Caption: Alternative linear synthesis of Pazopanib (Route B).
Causality and Experimental Choices:
Linear Strategy: This route is more linear in nature. A potential drawback is that any impurities or unreacted starting material from the first coupling step must be carried through to the final reaction, potentially complicating purification.
Reactivity Considerations: The initial coupling between 5-amino-2-methylbenzenesulfonamide and 2,4-dichloropyrimidine can be challenging to control. There is a possibility of di-substitution on the pyrimidine ring, leading to impurity formation and lower yields of the desired mono-substituted intermediate.[4] Published yields for this initial step are often moderate, around 48%.[4][8]
Process Simplicity vs. Yield: While conceptually simple, this route's reported overall yields are often considered lower than the more convergent innovator's route.[8] The choice to pursue such a route may be driven by specific intellectual property considerations or the availability of starting materials.
Quantitative Performance Comparison
The efficacy of a synthetic route is ultimately judged by quantitative metrics. The following table summarizes typical yields and purity data compiled from various sources for the key final coupling step in the synthesis of Pazopanib.
High final step yield, ease of purification of stable intermediates.
Potentially avoids certain patented routes.
Key Disadvantages
Requires synthesis of a more complex indazole-pyrimidine core.
Moderate yield in the initial coupling step (reported ~48%)[4][8]; potential for di-substitution impurities.
Detailed Experimental Protocols
To ensure reproducibility and provide a practical framework, detailed methodologies for the key transformations are provided below. These protocols are synthesized from publicly available data and represent standard laboratory practices.
Protocol 1: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (Route A Intermediate)
Reaction Setup: To a solution of 2,3-dimethyl-2H-indazol-6-amine in a suitable solvent (e.g., isopropanol), add 2,4-dichloropyrimidine and a base such as sodium bicarbonate.
Reaction: Heat the mixture to reflux (approx. 85°C) and stir until the reaction is complete as monitored by TLC or HPLC.
Workup: Cool the reaction mixture, add water, and stir to precipitate the product.
Purification: Collect the solid by filtration, wash with water, and dry to afford the title compound. A typical reported yield is around 82% with a purity of >98%.[5]
Methylation: The resulting secondary amine is then methylated using an appropriate methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base (e.g., cesium carbonate) to yield the final tertiary amine intermediate.
Protocol 2: Final Synthesis of Pazopanib Hydrochloride (Route A)
Reaction Setup: Charge a reaction vessel with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 eq.), 5-amino-2-methylbenzenesulfonamide (approx. 1.05 eq.), and ethanol.
Catalysis: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
Reaction: Heat the reaction mixture to reflux and stir until completion is observed via TLC.
Isolation: Upon completion, cool the mixture to room temperature. The product, Pazopanib hydrochloride, will precipitate from the solution.
Purification: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum. This procedure typically affords Pazopanib hydrochloride in high yield (85-95%) and purity (>99.5%).[5][6]
Conclusion and Future Perspectives
This comparative analysis demonstrates the superior efficacy of a convergent synthetic strategy (Route A) that utilizes a sulfonamide-containing intermediate like 5-amino-2-methylbenzenesulfonamide in a late-stage coupling reaction for the synthesis of Pazopanib. The key advantages of this approach are the high yields in the final bond-forming step, the stability and ease of purification of the preceding intermediates, and the overall process efficiency.
While alternative linear routes (Route B) exist, they often suffer from lower yields in the initial coupling stages and a greater potential for impurity formation. The choice of N-(4-amino-3-methoxyphenyl)methanesulfonamide or its analogs as key intermediates is therefore a strategically sound decision in multi-step synthesis, predicated on principles of convergence and maximization of yield and purity.
Future research in this area will likely focus on the development of even more efficient and greener catalytic systems for the crucial C-N bond-forming reactions, potentially utilizing flow chemistry or novel catalyst systems to further reduce costs and environmental impact while maintaining the high quality required for pharmaceutical manufacturing.
References
Evo-Techa. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. Retrieved February 7, 2026, from [Link]
(2005). N-(4-Amino-2-methoxyphenyl)acetamide. International Union of Crystallography. Retrieved February 7, 2026, from [Link]
Nguyen, V. H., et al. (2024). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. Retrieved February 7, 2026, from [Link]
New Drug Approvals. (2013). Pazopanib. Retrieved February 7, 2026, from [Link]
(2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry. Retrieved February 7, 2026, from [Link]
Nguyen, V. H., et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. Retrieved February 7, 2026, from [Link]
Kumar, P., et al. (2021). A novel process for preparation of pazopanib hydrochloride. Google Patents.
Satyanarayana, R. V. V., et al. (2012). A process for the preparation of pazopanib using novel intermediate. Google Patents.
PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved February 7, 2026, from [Link]
PubChemLite. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide (C8H12N2O3S). Retrieved February 7, 2026, from [Link]
A Comparative Guide to N-(4-amino-3-methoxyphenyl)methanesulfonamide Analogs: A Structure-Activity Relationship Deep Dive
Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] This guide provides a detailed comparative analysis of N-(4-amino-3-methoxyphen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] This guide provides a detailed comparative analysis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a key intermediate and pharmacophore, and its structural analogs.[2] We delve into the nuanced effects of substituent modifications on biological activity, focusing on carbonic anhydrase and kinase inhibition. By synthesizing structure-activity relationship (SAR) data, this guide aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided to ensure methodological rigor and reproducibility.
The N-(4-amino-3-methoxyphenyl)methanesulfonamide Scaffold: An Overview
N-(4-amino-3-methoxyphenyl)methanesulfonamide is an aromatic sulfonamide characterized by a central phenyl ring substituted with an amino group, a methoxy group, and a methanesulfonamide moiety.[3] The arrangement of these groups—particularly the ortho-methoxy and para-amino relationship—creates a distinct electronic and steric profile that dictates its interaction with biological targets.
The sulfonamide pharmacophore is renowned for its ability to mimic the transition state of enzymatic reactions and to form critical hydrogen bonds within protein active sites.[4] Its derivatives have found broad utility as antibacterial, anti-inflammatory, anti-cancer, and antiviral agents.[1] Understanding how subtle changes to the core scaffold of N-(4-amino-3-methoxyphenyl)methanesulfonamide impact this activity is paramount for targeted drug discovery.
Comparative Analysis of Biological Activity
The biological activity of benzenesulfonamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[5] This section compares the performance of the parent compound's analogs across key therapeutic targets.
Carbonic Anhydrase (CA) Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases, zinc-containing metalloenzymes crucial for pH regulation and other physiological processes. Inhibition of specific CA isoforms (e.g., CA IX) is a validated strategy in oncology. The primary amino group of the sulfonamide moiety coordinates with the zinc ion in the active site, while the substituted phenyl ring establishes further interactions, dictating potency and selectivity.
The substitution at the 3-position on the phenyl ring significantly modulates binding affinity.[5] Electron-donating groups, such as the methoxy group in the parent compound or a hydroxyl group, can enhance inhibitory potency against key isoforms like CA II and CA IX.[5]
Table 1: Comparative Inhibitory Activity of Analogs Against Carbonic Anhydrase Isoforms
Compound/Analog
3-Position Substituent
Target Isoform
Inhibition Constant (Kᵢ)
Rationale for Activity
Parent Scaffold
-OCH₃
CA II, CA IX
Plausible potent inhibition
The methoxy group's electronic and steric properties are expected to confer strong binding affinity.[5]
Analog A
-OH
CA II, CA IX
Potent (nM range)
The hydroxyl group is an electron-donating group that contributes favorably to binding.[5]
Analog B
-Cl
CA II, CA IX
Moderately Potent
The chloro group is electron-withdrawing, which can alter the pKa of the sulfonamide and affect zinc binding.
Sulfanilamide
-H
CA II
Weaker (µM range)
Serves as a baseline reference, demonstrating the importance of ring substitutions for enhanced potency.[5]
Note: Data for some analogs are derived from qualitative structure-activity relationship studies and serve to illustrate the chemical principles at play.[5]
Kinase Inhibition
The sulfonamide scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[1] Kinases are central to cell signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. Analogs of the parent scaffold have shown promise as inhibitors of several kinase families.
For instance, a recent study identified sulfonamide molecules that act as sub-micromolar inhibitors of Lemur tyrosine kinase 3 (LMTK3), which is known to promote tumor development.[1] The strategic placement of substituents allows these molecules to fit into the ATP-binding pocket, disrupting kinase function. Modifications to the N-(4-amino-3-methoxyphenyl) moiety can be explored to optimize interactions with key residues in the kinase hinge region or allosteric pockets. The development of pan-BCR-ABL inhibitors, including for the resistant T315I mutant, has also utilized related scaffolds.[6]
Synthesizing the Structure-Activity Relationship (SAR)
The collective data reveals clear SAR trends that can guide future analog design. The electronic nature, size, and hydrogen-bonding capacity of the substituents on the phenyl ring are the primary drivers of potency and selectivity.
Amino Group (-NH₂): The primary amino group at the 4-position is often crucial for anchoring the molecule in the active site, particularly for carbonic anhydrases.
3-Position Substituent (-OCH₃, -OH, -Cl): This position is a key modulation point. Electron-donating groups (-OCH₃, -OH) generally enhance CA inhibition.[5] For kinase inhibition, this position can be modified to exploit specific pockets or avoid steric clashes.
Sulfonamide Linker (-NHSO₂-): This group is the primary zinc-binding element in carbonic anhydrase inhibitors. Modifications can alter pKa and binding kinetics.
Terminal Group (-CH₃): Replacing the methyl group with larger or more complex moieties can be used to probe deeper pockets in the target protein, potentially increasing selectivity and potency, as seen in the design of selective COX-2 inhibitors.[7]
Below is a visual summary of the key SAR principles for the N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold.
Caption: Key structure-activity relationship points on the core scaffold.
Experimental Protocols
To ensure the trustworthiness and reproducibility of comparative studies, standardized and self-validating protocols are essential.
General Synthesis of 4-Amino-3-methoxybenzenesulfonamide Analogs
This protocol outlines a common synthetic route for creating analogs of the parent scaffold, starting from a commercially available precursor.
Step 1: Acetylation: Protect the amino group of 2-methoxy-4-nitroaniline by reacting it with acetic anhydride in a suitable solvent (e.g., acetic acid) to form N-(2-methoxy-4-nitrophenyl)acetamide.
Step 2: Reduction: Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation (H₂, Pd/C) to yield N-(4-amino-2-methoxyphenyl)acetamide.
Step 3: Diazotization and Sulfonation (Sandmeyer Reaction): Convert the newly formed amino group to a sulfonyl chloride. React the compound with sodium nitrite and HCl at low temperature (0-5 °C) to form a diazonium salt, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 4-(acetylamino)-3-methoxybenzenesulfonyl chloride.
Step 4: Amination: React the sulfonyl chloride with a desired amine (R-NH₂) or ammonia in a cooled, basic solution to form the corresponding sulfonamide.[8]
Step 5: Deprotection: Remove the acetyl protecting group via acid or base hydrolysis to yield the final N-(4-amino-3-methoxyphenyl)sulfonamide analog.
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Assess purity using HPLC (>95%).
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency (Kᵢ) of compounds against CA isoforms.
Reagents: Purified human CA isoenzyme, 4-nitrophenyl acetate (NPA) as substrate, buffer (e.g., Tris-HCl, pH 7.5), test compound stock solution (in DMSO), and a positive control (Acetazolamide).
Procedure:
a. Pre-incubate the enzyme with varying concentrations of the test compound (or DMSO vehicle control) for 15 minutes at room temperature.
b. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the NPA substrate in a stopped-flow instrument.
c. Monitor the hydrolysis of NPA to 4-nitrophenolate by measuring the increase in absorbance at 400 nm over time.
Data Analysis:
a. Calculate initial reaction velocities from the linear phase of the absorbance curves.
b. Determine the IC₅₀ value by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
c. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, accounting for the substrate concentration and enzyme Kₘ.
The workflow for screening and validating potential inhibitors is illustrated below.
Caption: A typical workflow for identifying and validating inhibitors.
Discussion and Future Perspectives
The comparative analysis of N-(4-amino-3-methoxyphenyl)methanesulfonamide analogs underscores a fundamental principle of medicinal chemistry: minor structural modifications can elicit major changes in biological function. The methoxy group at the 3-position provides a validated starting point for developing potent carbonic anhydrase inhibitors, while the broader scaffold shows potential for adaptation into selective kinase inhibitors.
Future research should focus on:
Expanding the Analog Library: Synthesizing and testing a wider range of analogs with diverse substituents at the 3-position to build a more comprehensive quantitative SAR (QSAR) model.
Structural Biology: Obtaining co-crystal structures of lead compounds with their target proteins to visualize binding modes and rationalize observed SAR. This will enable more precise, structure-based drug design.
Optimizing ADME Properties: Profiling promising inhibitors for their absorption, distribution, metabolism, and excretion (ADME) properties to identify candidates with favorable pharmacokinetics for in vivo studies.[7][9]
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel therapeutics derived from this versatile and powerful chemical scaffold.
References
Vertex AI Search. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.
BenchChem. (n.d.). An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide: From Synthesis to Modern Applications.
MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
ResearchGate. (n.d.). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies.
Lead Sciences. (n.d.). N-(4-Amino-3-methoxyphenyl)methanesulfonamide.
PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase.
BenchChem. (n.d.). A Structural Showdown: 4-Amino-3-methoxybenzenesulfonamide and Its Analogs in Biological Inhibition.
Veeprho. (n.d.). N-(4-Amino-3-methoxyphenyl)methanesulfonamide | CAS 57165-06-7.
PubMed Central. (n.d.). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer.
MDPI. (n.d.). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin.
National Institutes of Health. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
PubMed. (n.d.). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies.
Santa Cruz Biotechnology. (n.d.). N-(4-Amino-3-methoxyphenyl)methanesulfonamide HCl.
BenchChem. (n.d.). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.
PubMed. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties.
MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE).
A Comparative Guide to the Definitive Structural Validation of N-(4-amino-3-methoxyphenyl)methanesulfonamide Using 2D NMR
In the landscape of pharmaceutical development and chemical research, the unambiguous structural determination of novel or synthesized compounds is a non-negotiable cornerstone of regulatory submission and scientific val...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and chemical research, the unambiguous structural determination of novel or synthesized compounds is a non-negotiable cornerstone of regulatory submission and scientific validity.[1] A molecule's precise atomic arrangement dictates its function, reactivity, and safety profile. This guide presents a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a key intermediate in medicinal chemistry.[2]
We will dissect how a strategic combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, provides a self-validating network of data that surpasses the limitations of individual analyses. This approach ensures the highest level of confidence in structural elucidation, a critical requirement for researchers, scientists, and drug development professionals.[1][3][4]
The Subject Molecule: N-(4-amino-3-methoxyphenyl)methanesulfonamide
The target of our analysis is N-(4-amino-3-methoxyphenyl)methanesulfonamide, with the molecular formula C₈H₁₂N₂O₃S.[2][5][6] Its structure features a substituted benzene ring, presenting a classic challenge of confirming the precise placement of the amino, methoxy, and methanesulfonamide groups.
Figure 1: Structure and Atom Numbering Scheme
A simple 1D ¹H NMR spectrum might show the characteristic signals for the aromatic protons, the methoxy group, and the methylsulfonamide group, but it cannot, on its own, definitively confirm the 1,2,4-substitution pattern over other isomers. To achieve this, we must turn to the power of 2D correlation spectroscopy.
The Analytical Workflow: A Symphony of Pulses and Correlations
Our approach is systematic, building a complete structural picture piece by piece. Each experiment provides a unique set of correlations that, when combined, leave no room for ambiguity.
Diagram 1: The 2D NMR Structural Elucidation Workflow. A logical progression from basic 1D spectra to advanced 2D correlation experiments.
Data Deep Dive: Interpreting the Correlational Data
To illustrate the process, we will use predicted chemical shifts and expected correlations. These values are based on standard chemical shift tables for substituted aromatic systems.[7][8][9]
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations
Atom #
Predicted δ ¹H (ppm)
Multiplicity
Predicted δ ¹³C (ppm)
¹H-¹H COSY Correlations
¹H-¹³C HMBC Correlations (Proton → Carbon)
Aromatic Ring
2
~6.75
d (J ≈ 2 Hz)
~110
H-6
C-1, C-3, C-4, C-6
5
~6.80
d (J ≈ 8 Hz)
~115
H-6
C-1, C-3, C-4
6
~6.65
dd (J ≈ 8, 2 Hz)
~120
H-2, H-5
C-1, C-2, C-4, C-5
Substituents
OCH₃ (on C-3)
~3.85
s
~56
-
C-3
NH (on C-4)
(broad)
s
-
-
C-1, C-4, C-5
NHSO₂ (on C-1)
(broad)
s
-
C-1, C-2, C-6
SO₂CH₃
~3.00
s
~40
-
C-1 (weak)
Quaternary Carbons
1
-
-
~130
-
-
3
-
-
~148
-
-
4
-
-
~140
-
-
Comparison Point 1: ¹H-¹H COSY - Mapping the Proton Neighborhoods
The Correlation Spectroscopy (COSY) experiment is the first step in assembling the molecular puzzle. It exclusively identifies protons that are coupled to each other, typically through two or three bonds.[10][11][12]
Causality: We run COSY to establish the connectivity between protons. In our molecule, its primary role is to confirm the relationship between the aromatic protons.
Experimental Insight: The COSY spectrum reveals a cross-peak between the proton at ~6.80 ppm (H-5) and the one at ~6.65 ppm (H-6), confirming they are adjacent.[1] Another cross-peak connects H-6 to H-2 (~6.75 ppm). This pattern confirms a three-proton spin system on the aromatic ring, which is consistent with a 1,2,4-trisubstituted pattern. However, COSY alone cannot place the substituents.
Comparison Point 2: ¹H-¹³C HSQC - The Direct Connection
The Heteronuclear Single Quantum Coherence (HSQC) experiment maps each proton directly to the carbon it is attached to.[13][14][15][16] This is a crucial, high-sensitivity experiment for assigning all protonated carbons.
Causality: HSQC provides unambiguous one-bond C-H correlations. This allows us to confidently assign the carbon signals for C-2, C-5, C-6, the methoxy carbon, and the sulfonamide methyl carbon.
Experimental Insight: The HSQC spectrum would show cross-peaks correlating:
¹H at ~6.75 ppm to ¹³C at ~110 ppm (H-2 to C-2).
¹H at ~6.80 ppm to ¹³C at ~115 ppm (H-5 to C-5).
¹H at ~6.65 ppm to ¹³C at ~120 ppm (H-6 to C-6).
¹H at ~3.85 ppm to ¹³C at ~56 ppm (OCH₃ protons to its carbon).
¹H at ~3.00 ppm to ¹³C at ~40 ppm (SO₂CH₃ protons to its carbon).
This experiment is powerful but leaves the quaternary carbons (C-1, C-3, C-4) unassigned, as they have no attached protons.[17]
Comparison Point 3: ¹H-¹³C HMBC - Bridging the Gaps
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[13][14][17][18] This is how we connect the molecular fragments and place the substituents.
Causality: We use HMBC to establish long-range connectivity, particularly to and from quaternary carbons. This allows us to piece together the entire molecular structure.
Experimental Insight & Validation: The HMBC data provides the final, definitive evidence:
Placing the Methoxy Group: The methoxy protons (~3.85 ppm) will show a strong correlation to the carbon at ~148 ppm. This carbon must be C-3, confirming the methoxy group is attached to it.
Placing the Amino Group: The aromatic proton H-5 (~6.80 ppm) shows a three-bond correlation to the carbon at ~140 ppm (C-4). The proton H-2 (~6.75 ppm) also shows a correlation to this same carbon. This confirms C-4 is positioned between C-3 and C-5, and since it is a quaternary carbon with a chemical shift indicative of attachment to nitrogen, this validates the position of the amino group at C-4.
Placing the Methanesulfonamide Group: The aromatic protons H-2 and H-6 will both show correlations to the quaternary carbon at ~130 ppm (C-1). Furthermore, the methyl protons of the sulfonamide group (~3.00 ppm) should show a weak correlation to this same C-1, definitively linking the entire methanesulfonamide group to the C-1 position.
Diagram 2: Key 2D NMR correlations for structure validation. Blue dashed arrows represent crucial HMBC (long-range) correlations, while the red dotted line indicates the COSY (through-bond) proton spin system.
Standard Operating Protocols
The following are generalized protocols for acquiring high-quality 2D NMR data on a standard 500 MHz spectrometer.
¹H-¹H COSY (Correlation Spectroscopy)
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
Spectrometer Setup: Tune and shim the spectrometer for optimal homogeneity. Obtain a standard 1D ¹H spectrum to determine the spectral width.
Pulse Program: Select a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
Acquisition Parameters:
Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).
Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
Set the number of scans (e.g., 4-8) per increment for adequate signal-to-noise.
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase and reference the spectrum.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Spectrometer Setup: Use the same sample. Obtain a 1D ¹³C spectrum to determine its spectral width.
Pulse Program: Select a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This version can also edit for CH/CH₃ vs. CH₂ groups.
Acquisition Parameters:
Set the F2 (¹H) spectral width as determined from the proton spectrum.
Set the F1 (¹³C) spectral width to cover all carbon signals (e.g., 0-160 ppm).
Set the one-bond coupling constant (CNST13) to an average value of 145 Hz.
Acquire 2048 data points in F2 and 256 increments in F1.
Set the number of scans (e.g., 8-16) per increment.
Processing: Apply a QSINE window function in both dimensions and perform a 2D Fourier transform.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
Acquisition Parameters:
Use the same spectral widths as the HSQC experiment.
Set the long-range coupling constant (CNST2) to a value optimized for 2-3 bond correlations, typically 8 Hz.[14]
Acquire 2048-4096 data points in F2 and 256-512 increments in F1.
Set the number of scans (e.g., 16-64) per increment, as HMBC signals are weaker.
Processing: Apply a sine-bell window function and perform a 2D Fourier transform.
Conclusion
This comparative guide demonstrates that while each 2D NMR experiment provides valuable information, no single technique is sufficient for the complete and unambiguous structural validation of a molecule like N-(4-amino-3-methoxyphenyl)methanesulfonamide.
COSY efficiently maps proton-proton adjacencies.
HSQC provides a high-sensitivity map of all direct C-H connections.
HMBC serves as the ultimate arbiter, connecting all molecular fragments through long-range correlations and definitively placing substituents on the molecular skeleton.
By integrating the data from this suite of experiments, a robust, self-validating structural proof is established. This rigorous, multi-faceted approach represents the gold standard in chemical analysis, providing the certainty required for advancing compounds in research and development pipelines.
References
MySkinRecipes. N-(4-Amino-3-Methoxyphenyl)Methanesulfonamide. Available from: [Link]
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]
Columbia University, NMR Core Facility. HSQC and HMBC. Available from: [Link]
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]
Van der Auweraer, M., et al. (1994). Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. Journal of the American Chemical Society. Available from: [Link]
Journal of Chemical Education. (2021). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Available from: [Link]
CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Available from: [Link]
YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Available from: [Link]
Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available from: [Link]
Breitmaier, E. (2006). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]
ChemConnections. 13C NMR Spectroscopy. Available from: [Link]
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available from: [Link]
PubMed. (1992). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Available from: [Link]
CEITEC. Measuring methods available and examples of their applications 2D HMBC. Available from: [Link]
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available from: [Link]
Chemistry LibreTexts. (2025). 2D NMR Introduction. Available from: [Link]
YouTube. (2012). Introduction to COSY NMR Spectroscopy. Available from: [Link]
YouTube. (2016). HMBC and its utility. Available from: [Link]
PubChemLite. N-(4-amino-3-methoxyphenyl)methanesulfonamide (C8H12N2O3S). Available from: [Link]
Thieme. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]
Veeprho. N-(4-Amino-3-methoxyphenyl)methanesulfonamide | CAS 57165-06-7. Available from: [Link]
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Available from: [Link]
PubMed. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Available from: [Link]
A Comparative Guide to N-(4-amino-3-methoxyphenyl)methanesulfonamide as a Precursor for Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Topoisomerase Inhibitors and Their Precursors Topoisomerase enzymes are essential for managing DNA topology during replic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Topoisomerase Inhibitors and Their Precursors
Topoisomerase enzymes are essential for managing DNA topology during replication and transcription, making them a well-established target for anticancer therapies.[1][2] Drugs that poison these enzymes, such as the widely used anthracyclines (e.g., doxorubicin), function by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks and apoptosis.[1][3] However, the efficacy of existing agents is often limited by cardiotoxicity and drug resistance.[1][4]
This has driven the development of novel topoisomerase inhibitors, such as Voreloxin, a first-in-class anticancer quinolone derivative.[1][2] Unlike traditional anthracyclines, quinolone-based agents offer a distinct chemical scaffold and mechanism of action, potentially overcoming these limitations.[1][4] The efficient synthesis of these complex molecules is paramount, placing significant importance on the selection of starting materials. This guide focuses on N-(4-amino-3-methoxyphenyl)methanesulfonamide [5][6], a critical precursor for Voreloxin and related compounds, evaluating its synthetic utility and performance.
Section 1: Molecular Profile of the Core Precursor
N-(4-amino-3-methoxyphenyl)methanesulfonamide is a substituted aniline that serves as a cornerstone in the synthesis of a specific class of quinolone-based topoisomerase inhibitors. Its structure is strategically designed, providing two key functionalities:
A nucleophilic aromatic amine (-NH2): This primary amine is the reactive site for coupling with the quinolone core, forming the final drug scaffold.
A methanesulfonamide group (-NHSO2CH3): This moiety is crucial for the biological activity of the final compound, influencing its solubility, binding affinity, and overall pharmacological profile.
The methoxy group (-OCH3) acts as an activating group and directs electrophilic substitution, which can be a key consideration in the synthetic strategy.
Caption: Key properties of the precursor molecule.
Section 2: Synthesis and Comparative Analysis
The utility of a precursor is determined not only by its inherent chemical properties but also by the efficiency and robustness of the synthetic routes used to prepare it and its subsequent conversion to the final active pharmaceutical ingredient (API).
Part A: A Generalized Synthesis of the Precursor
The preparation of N-(4-amino-3-methoxyphenyl)methanesulfonamide typically involves a multi-step sequence starting from a more readily available substituted nitrobenzene. The general workflow is outlined below, based on established chemical transformations.[7][8]
Caption: Generalized synthetic workflow for the title precursor.
Generalized Experimental Protocol (Illustrative):
Acetylation: N-(2-methoxy-4-nitrophenyl)acetamide is prepared by reacting 2-methoxy-4-nitroaniline with acetic anhydride. This protects the amine during the subsequent reduction step.
Nitro Group Reduction: The nitro group of N-(2-methoxy-4-nitrophenyl)acetamide is reduced to a primary amine. Common methods include catalytic hydrogenation (e.g., using Palladium on carbon under a hydrogen atmosphere)[8] or chemical reduction using reagents like hydrazine hydrate in the presence of a catalyst.[9][10]
Sulfonylation: The newly formed amine is reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide.
Deprotection (Hydrolysis): The acetamido group is hydrolyzed under acidic conditions (e.g., refluxing with hydrochloric acid) to reveal the primary amine, yielding the final precursor.[7] The product is then typically isolated by neutralization and recrystallization.[7]
Part B: Comparative Analysis of Synthetic Routes
The choice of reagents, particularly for the reduction of the nitro group, represents a critical decision point in the synthesis, impacting yield, safety, and environmental footprint. Below, we compare two common reduction strategies.
Route A: Catalytic Hydrogenation
Description: A widely used industrial method involving a catalyst (e.g., Pd/C) and hydrogen gas.
Advantages: High efficiency, clean reaction with water as the only byproduct, and the catalyst can often be recovered and reused.
Disadvantages: Requires specialized high-pressure equipment to handle hydrogen gas, which poses safety risks. The catalyst can be expensive and susceptible to poisoning.
Route B: Chemical Reduction with Hydrazine Hydrate
Description: This method uses a chemical reductant, hydrazine hydrate, often in the presence of a catalyst like Raney Nickel or even without, under basic conditions.[10]
Advantages: Avoids the use of high-pressure hydrogen gas, simplifying equipment requirements.[9] Can be more cost-effective for smaller-scale synthesis.
Disadvantages: Hydrazine is highly toxic and carcinogenic, requiring stringent handling protocols. The reaction can be exothermic and may generate nitrogen gas, requiring careful temperature control. Workup may be more complex to remove reaction byproducts.
Section 3: Application in Topoisomerase Inhibitor Synthesis
The strategic value of N-(4-amino-3-methoxyphenyl)methanesulfonamide is fully realized in its role as the "eastern" fragment in the synthesis of Voreloxin. The final synthetic step typically involves a nucleophilic aromatic substitution (SNAr) reaction where the primary amine of the precursor displaces a leaving group (e.g., a halogen) on the quinolone core.
Caption: Final coupling step in the synthesis of Voreloxin.
Alternative Precursor Considerations
While N-(4-amino-3-methoxyphenyl)methanesulfonamide is a highly effective precursor, drug development pipelines often explore alternatives to optimize synthesis or circumvent patents.
Analysis: While synthetically accessible, the change in substitution pattern on the aromatic ring would drastically alter the final molecule's three-dimensional shape and electronic properties. Structure-activity relationship (SAR) studies for Voreloxin analogs have shown that the specific arrangement of substituents is critical for DNA intercalation and topoisomerase II poisoning.[4] A non-planar analog, for instance, showed a 100-fold reduction in activity, highlighting the importance of the precursor's structure.[4]
Alternative 2: Bioisosteric Replacement of the Sulfonamide
Structure: Replacing the -SO2CH3 group with another hydrogen bond acceptor, such as a sulfoxide or a carboxamide.
Analysis: This approach seeks to maintain the key interactions with the biological target while potentially altering physical properties like solubility or metabolic stability. However, this creates a new chemical entity, requiring a full preclinical and clinical development program. The sulfonamide group is a well-established and reliable functional group in medicinal chemistry.[12]
The data strongly suggests that for producing Voreloxin and its close analogs, N-(4-amino-3-methoxyphenyl)methanesulfonamide remains the precursor of choice due to the highly optimized structure-activity relationship of the final drug.
Section 4: Mechanism of Action of the Final Product
The precursor ultimately contributes to a molecule that functions as a dual-action topoisomerase II poison.
DNA Intercalation: The planar, aromatic core of Voreloxin, formed from the quinolone and the precursor's phenyl ring, inserts itself between DNA base pairs.[2]
Topoisomerase II Poisoning: This intercalation stabilizes the complex between topoisomerase II and DNA, preventing the enzyme from resealing the DNA double-strand breaks it creates.[1]
This leads to an accumulation of DNA damage, cell cycle arrest in the G2 phase, and ultimately, apoptosis in cancer cells.[2]
Caption: Simplified mechanism of action for Voreloxin.
Conclusion
N-(4-amino-3-methoxyphenyl)methanesulfonamide stands as a highly optimized and strategically vital precursor for the synthesis of advanced quinolone-based topoisomerase inhibitors like Voreloxin. Its synthesis is well-established, with routes such as catalytic hydrogenation offering a clean and scalable, albeit capital-intensive, option. While alternatives like hydrazine hydrate reduction provide accessibility, they come with significant safety and environmental trade-offs.
Comparative analysis reveals that the specific substitution pattern of this precursor is critical to the biological activity of the final drug, making simple isomeric or bioisosteric replacements non-trivial endeavors that would likely result in significantly reduced potency. For research and development teams aiming to synthesize Voreloxin or its direct analogs, N-(4-amino-3-methoxyphenyl)methanesulfonamide remains the benchmark standard, providing a reliable and efficient pathway to a potent anticancer agent.
References
IUCr. N-(4-Amino-2-methoxyphenyl)acetamide. Available from: [Link].
Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide (C8H12N2O3S). Available from: [Link].
Patsnap Eureka. Method for synthesizing Ranolazine. Available from: [Link].
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link].
Google Patents. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
Google Patents. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
R&D World. Chemists Developed a Way to Synthesize Drugs From Renewable Precursors. Available from: [Link].
Everse T3. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. Available from: [Link].
Google Patents. WO2017133620A1 - Suvorexant intermediate and preparation method thereof.
National Institutes of Health. Synthesis, evaluation, and CoMFA study of fluoroquinophenoxazine derivatives as bacterial topoisomerase IA inhibitors. Available from: [Link].
Google Patents. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
PLOS One. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. Available from: [Link].
PubMed. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II. Available from: [Link].
PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide. Available from: [Link].
National Institutes of Health. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Available from: [Link].
SciSpace. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II. Available from: [Link].
SciSpace. Bacterial Topoisomerases, Anti-Topoisomerases, and Anti-Topoisomerase Resistance. Available from: [Link].
Baylor Synthesis and Drug-Lead Discovery Laboratory. Publications and Patents. Available from: [Link].
ResearchGate. Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Available from: [Link].
National Institutes of Health. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. Available from: [Link].
An Expert Guide to the Safe Disposal of N-(4-amino-3-methoxyphenyl)methanesulfonamide Hazard Identification and Risk Assessment N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS No: 57165-06-7) is a chemical compound th...
Author: BenchChem Technical Support Team. Date: February 2026
An Expert Guide to the Safe Disposal of N-(4-amino-3-methoxyphenyl)methanesulfonamide
Hazard Identification and Risk Assessment
N-(4-amino-3-methoxyphenyl)methanesulfonamide (CAS No: 57165-06-7) is a chemical compound that requires careful handling due to its potential health hazards.[1][2] A thorough risk assessment must precede any handling or disposal activities. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its associated risks.
According to aggregated GHS information, this compound is classified with multiple hazards.[3] It is considered harmful if swallowed, inhaled, or in contact with skin.[3] Furthermore, it is known to cause serious eye irritation and skin irritation, and may also lead to respiratory irritation.[3][4] These classifications underscore the necessity of stringent safety measures during its entire lifecycle in the laboratory, from receipt to final disposal.
Table 1: GHS Hazard Classification for N-(4-amino-3-methoxyphenyl)methanesulfonamide
Hazard Class
Hazard Statement
GHS Category
Acute Toxicity, Oral
Harmful if swallowed
Category 4
Acute Toxicity, Dermal
Harmful in contact with skin
Category 4
Acute Toxicity, Inhalation
Harmful if inhaled
Category 4
Skin Corrosion/Irritation
Causes skin irritation
Category 2
Serious Eye Damage/Irritation
Causes serious eye irritation
Category 2
Specific Target Organ Toxicity
May cause respiratory irritation
Category 3
Source: Aggregated data from ECHA C&L Inventory notifications.[3][5]
Personal Protective Equipment (PPE)
Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The principle of causality here is direct: the PPE acts as a primary barrier between the researcher and the chemical's harmful effects.
Table 2: Required Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Eye Protection
Safety glasses with side shields or chemical safety goggles.
Protects against splashes and airborne dust, preventing serious eye irritation.[4]
Hand Protection
Chemically resistant gloves (e.g., Nitrile).
Prevents skin contact, which can cause irritation and harmful systemic effects.[4]
Body Protection
Laboratory coat.
Protects skin and personal clothing from contamination.
Respiratory Protection
Use only in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is required.
Prevents inhalation of dust, which may cause respiratory irritation and other harmful effects.[3]
Core Disposal Protocol for Unused or Waste Chemical
The primary directive for the disposal of N-(4-amino-3-methoxyphenyl)methanesulfonamide is that it must be managed as hazardous waste. The Safety Data Sheet explicitly states to "Dispose of contents/container to an approved waste disposal plant."[4] This means it should never be disposed of down the drain or in regular trash.
This protocol aligns with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste from "cradle to grave."[6]
Step-by-Step Disposal Procedure:
Segregation:
Designate N-(4-amino-3-methoxyphenyl)methanesulfonamide waste as "Solid Hazardous Waste."
Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Chemical incompatibilities can lead to dangerous reactions. This compound should be kept away from strong oxidizing agents.[4]
Containerization:
Select a waste container that is in good condition, leak-proof, and compatible with the chemical.[6] A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.
Ensure the container is clearly labeled.
Labeling:
The waste container must be labeled with the words "Hazardous Waste."
The label must include the full chemical name: "N-(4-amino-3-methoxyphenyl)methanesulfonamide" and its CAS number "57165-06-7."
List the approximate quantity of waste in the container.
Indicate the primary hazards (e.g., "Toxic," "Irritant").
Record the date when waste was first added to the container.
Accumulation and Storage:
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
Keep the container closed at all times except when adding waste.[6]
Arranging for Pickup:
Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.
Follow their specific procedures for pickup requests and documentation.
Disposal of Contaminated Labware
Items such as gloves, weighing papers, and pipette tips that are contaminated with N-(4-amino-3-methoxyphenyl)methanesulfonamide must also be disposed of as hazardous waste.
Procedure:
Collect all contaminated solid waste in a designated, lined container or a heavy-duty plastic bag.
When the bag is full, seal it securely.
Label the bag or container as "Hazardous Waste" with the chemical name of the contaminant.
Place this sealed bag into your designated solid hazardous waste container.
Emergency Procedures: Spill Management
In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 2.
Containment:
For a solid spill, gently cover the material with an absorbent pad to prevent dust from becoming airborne.
Avoid dry sweeping.
Cleanup:
Carefully scoop the material into your hazardous waste container.
If a solvent is used for decontamination, use a minimal amount and collect all cleaning materials (wipes, pads) as hazardous waste.
Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, if appropriate), collecting all cleaning materials for disposal as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Waste Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams associated with N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Caption: Decision workflow for proper segregation and disposal of waste.
Regulatory Framework
All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA). Specifically, the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[8][9] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals. The disposal procedures outlined in this guide should be incorporated into your laboratory's CHP.
The final transport, treatment, and disposal of the hazardous waste are regulated by the U.S. EPA under RCRA.[10] Your institution's EHS department acts as the bridge between your laboratory (the generator) and the compliant disposal of the waste according to these federal and state regulations.[11]
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 290500, N-(4-amino-3-methoxyphenyl)methanesulfonamide.[Link]
Veeprho. N-(4-Amino-3-methoxyphenyl)methanesulfonamide | CAS 57165-06-7.[Link]
Lead Sciences. N-(4-Amino-3-methoxyphenyl)methanesulfonamide.[Link]
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP).[Link]
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.[Link]
Maren Engineering. OSHA Regulations and Hazardous Waste Disposal: What To Know.[Link]
U.S. Environmental Protection Agency (EPA). Computational Toxicology and Exposure Online Resources.[Link]
Defense Technical Information Center (DTIC). The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories.[Link]
Goodway Technologies. The Complete Beginners Guide to Chemical Disposal.[Link]
U.S. Environmental Protection Agency (EPA). Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3).[Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]
U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.[Link]
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 1020719-61-2
Role: Key Intermediate in the synthesis of Osimertinib (Tagrisso)
Hazard Class: Potent Pharmaceutical Intermediate / Aniline Derivative[1][2][3]
Executive Safety Summary & Risk Assessment
Directive: Treat this compound as a Potent Compound (Occupational Exposure Band 3/4) until specific toxicology data proves otherwise.[3]
As a Senior Application Scientist, I must emphasize that the safety profile of N-(4-amino-3-methoxyphenyl)methanesulfonamide is governed by two critical structural moieties: the aniline group and the sulfonamide backbone.[1][2]
The Aniline Risk (Bio-activation): Aniline derivatives are notorious for methemoglobinemia (oxidizing hemoglobin to methemoglobin, reducing oxygen transport) and skin sensitization.[2][3] They are lipophilic, meaning they can permeate standard nitrile gloves if thin or compromised [1].[3]
The Sulfonamide Risk (Sensitization): Sulfonamide moieties are high-frequency sensitizers.[2] Inhalation of dust during weighing or transfer can trigger severe respiratory sensitization or dermatological reactions [2].
Primary Hazard Codes (Inferred & Class-Based):
H315/H319: Causes skin and serious eye irritation.[4][5][6]
H317: May cause an allergic skin reaction (Sensitizer).[2][3]
H373: May cause damage to organs (blood/spleen) through prolonged exposure.[2][3]
The PPE Matrix: Layered Defense System[3]
Do not rely on a single barrier. We utilize a Redundant Barrier System to prevent exposure during the most critical operation: solid handling (weighing/transfer).[2][3]
Protection Zone
Recommended Equipment
Technical Specification & Rationale
Respiratory
PAPR (Powered Air Purifying Respirator) OR N95/P100 with Fume Hood
Rationale: As a solid intermediate, dust generation is the primary vector.[1][2][3] If handling >10g outside a glovebox, a PAPR with HEPA filters provides a protection factor (APF) of 25-1000, superior to N95 (APF 10) [3].[3]
Dermal (Hands)
Double Gloving Strategy
Inner: 4 mil Nitrile (Bright color).[1][3] Outer: 5-8 mil Extended Cuff Nitrile (Dark color). Rationale: Aniline derivatives permeate nitrile. The outer glove takes the mechanical stress; the inner glove protects against micro-breaches. Color contrast reveals tears immediately.
Ocular
Chemical Goggles (Not Safety Glasses)
Rationale: Safety glasses allow dust ingress from the sides.[1][2][3] Goggles provide a sealed environment against airborne particulates and splashes.
Body
Tyvek® 400 (or equiv) Lab Coat/Sleeve Covers
Rationale: Cotton lab coats absorb aniline derivatives, creating a secondary exposure source against the skin.[1][2][3] Disposable, non-woven polyethylene (Tyvek) repels dust and liquids.[2]
Operational Protocol: The "Clean-Dirty" Line
This protocol establishes a self-validating workflow to ensure containment.[2]
Phase A: Pre-Operational Checks (The "Stop" Point)[1][2][3]
Airflow Verification: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .
Glove Integrity Test: Inflate the inner glove with air, twist the cuff, and check for pinholes.[3] Aniline absorption through pinholes is rapid and silent.[3]
Static Control: Place an ionizing bar or anti-static gun near the balance. Static charge disperses fine pharmaceutical powders, defeating hood containment.[3]
Phase B: Handling & Synthesis (The "Go" Point)[1][2][3]
Donning: Put on inner gloves -> Tyvek sleeves (tucked under inner glove) -> Outer gloves (over sleeves).[2] This creates a shingle effect where powder sheds away from skin.
Weighing: Perform all weighing inside the hood. Never remove the container from the hood once opened.
Solvent Addition: If dissolving, add solvent slowly down the side of the vessel to minimize aerosolization.[3]
Phase C: Decontamination & Doffing[2][3]
Solvent Wash: Wipe outer gloves with a chemically compatible solvent (e.g., Ethanol) while hands are still in the hood.[2][3]
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull) to avoid snapping.[2]
Disposal: Place outer gloves directly into the solid waste drum inside the hood.
Diagram 1: PPE Selection Logic for Aniline Intermediates[3]
Figure 1: Decision matrix for selecting respiratory and dermal protection based on physical state and quantity.[3]
Diagram 2: Waste Disposal & Deactivation[3]
Figure 2: Segregation and disposal workflow ensuring zero environmental release.
Waste Disposal & Engineering Controls
Disposal Strategy:
Do not dispose of this intermediate down the drain. Aniline derivatives are toxic to aquatic life and difficult to treat in municipal water systems [4].
Solid Waste: All contaminated PPE (gloves, Tyvek sleeves) and weigh boats must be double-bagged in clear polyethylene bags.[2][3] Label as "Toxic Solid - Aniline Derivative."
Liquid Waste: Collect mother liquors in High-Density Polyethylene (HDPE) carboys. Glass is discouraged due to breakage risk.
Destruction Method: The only acceptable disposal method for this class of pharmaceutical intermediate is High-Temperature Incineration .
Engineering Control - The Fume Hood:
Sash Height: Keep the sash at the lowest possible working height (usually 18 inches or marked arrow) to create a physical barrier between your breathing zone and the powder.[2][3]
Alarm Check: If the flow alarm sounds, stop immediately , close the sash, and evacuate the lab area.
References
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. (29 CFR 1910.132).[2] Available at: [Link][1][2][3]
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Aniline. Available at: [Link][1][2][3]
Centers for Disease Control and Prevention (CDC). Respirator Trusted-Source Information: Section 3 - Ancillary Respirator Information.[2] Available at: [Link][1][2][3]
PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide (Compound Summary). National Library of Medicine. Available at: [Link][1][2][3]